Methyl 4-(piperazin-2-YL)benzoate diacetate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H24N2O6 |
|---|---|
Molecular Weight |
340.37 g/mol |
IUPAC Name |
acetic acid;methyl 4-piperazin-2-ylbenzoate |
InChI |
InChI=1S/C12H16N2O2.2C2H4O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11;2*1-2(3)4/h2-5,11,13-14H,6-8H2,1H3;2*1H3,(H,3,4) |
InChI Key |
ZQYWNGDCNNLWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC(=O)C1=CC=C(C=C1)C2CNCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-(piperazin-2-yl)benzoate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-(piperazin-2-yl)benzoate, a chiral piperazine derivative that serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. We will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for professionals in the field of drug development.
Chemical Identity and Nomenclature
Methyl 4-(piperazin-2-yl)benzoate is a disubstituted piperazine with a methyl benzoate group at the 4-position of the phenyl ring, which is attached to the carbon at the 2-position of the piperazine ring. The presence of a stereocenter at the C2 position of the piperazine ring means that this compound exists as two enantiomers, (S) and (R), as well as a racemic mixture.
A Note on the Diacetate Salt: While the diacetate salt of Methyl 4-(piperazin-2-yl)benzoate is utilized in certain applications, a specific CAS number for this salt form is not readily found in public chemical databases. This suggests that it may be a formulation specific to certain research or manufacturing processes. This guide will primarily focus on the free base, for which authenticated data is available.
| Identifier | Value |
| Chemical Name | methyl 4-(piperazin-2-yl)benzoate |
| (S)-Enantiomer CAS Number | 1213320-80-9[1] |
| (R)-Enantiomer CAS Number | 1212914-93-6 |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol [1] |
Chemical Structure:
Caption: Chemical structure of Methyl 4-(piperazin-2-yl)benzoate.
Synthesis and Manufacturing
The synthesis of chiral piperazine-2-carboxylic acid derivatives, the core of Methyl 4-(piperazin-2-yl)benzoate, often starts from readily available chiral precursors like amino acids. A plausible synthetic route involves the N-alkylation of a protected piperazine-2-carboxylate with a suitable 4-halomethylbenzoate, followed by deprotection.
A representative synthesis for a structurally related compound, Methyl 4-(piperazin-1-ylmethyl)-benzoate, involves the reaction of piperazine hexahydrate and piperazine dihydrochloride with methyl 4-bromomethylbenzoate in methanol. The reaction mixture is stirred at ambient temperature and then allowed to stand for two days. After filtration and evaporation, the product is recrystallized from ethanol to yield the monohydrochloride salt. This approach can be adapted for the synthesis of the target molecule, likely starting with a protected form of piperazine-2-carboxylic acid methyl ester to ensure regioselectivity.
Synthetic Workflow Diagram:
Caption: A generalized workflow for the synthesis of Methyl 4-(piperazin-2-yl)benzoate.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Methyl 4-(piperazin-2-yl)benzoate are not extensively reported in publicly available literature. However, based on its structure, the following properties can be inferred:
-
Appearance: Likely a solid at room temperature.
-
Solubility: The piperazine moiety is expected to confer some aqueous solubility, particularly at acidic pH where the nitrogen atoms are protonated. The methyl benzoate portion will contribute to its solubility in organic solvents.
-
pKa: The two nitrogen atoms of the piperazine ring will have distinct pKa values, making the molecule basic. These values are crucial for understanding its behavior in physiological environments and for developing purification and formulation strategies.
-
Chirality: As a chiral compound, it will rotate plane-polarized light. The specific rotation will be equal in magnitude and opposite in sign for the (S) and (R) enantiomers.
Applications in Drug Discovery and Development
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, make it a versatile component in drug design. Piperazine derivatives have been successfully incorporated into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Methyl 4-(piperazin-2-yl)benzoate, as a functionalized building block, offers medicinal chemists a valuable tool for introducing the piperazine moiety into more complex molecules. The presence of both a secondary amine and a primary amine (in the deprotected form) allows for selective functionalization at two different points, enabling the synthesis of diverse chemical libraries for screening. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification, such as amide bond formation.
While specific examples of marketed drugs that directly use Methyl 4-(piperazin-2-yl)benzoate as a starting material are not readily identifiable, its structural motif is present in numerous compounds investigated for their therapeutic potential, including those with anticancer and anti-inflammatory activities.[2]
Analytical Characterization
The rigorous characterization of Methyl 4-(piperazin-2-yl)benzoate is essential to ensure its purity and identity, particularly in a drug development setting. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons of the benzoate ring, the methoxy protons of the ester, and the diastereotopic protons of the piperazine ring. The chemical shifts and coupling constants of the piperazine protons can provide insights into the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide valuable structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound and for separating the enantiomers.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a starting point for the chiral separation of piperazine derivatives and can be adapted for Methyl 4-(piperazin-2-yl)benzoate.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IC).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, often near ambient (e.g., 25-40 °C).
-
Detection: UV detection at a wavelength where the benzoate chromophore absorbs (e.g., ~254 nm).
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Workflow Diagram:
Caption: A standard workflow for the analytical characterization of Methyl 4-(piperazin-2-yl)benzoate by HPLC.
Conclusion
Methyl 4-(piperazin-2-yl)benzoate is a valuable and versatile chiral building block for drug discovery and development. Its unique structural features and multiple points for chemical modification make it an attractive starting material for the synthesis of diverse and complex molecules with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective utilization in the quest for new and improved medicines.
References
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Appretech Scientific Limited. (n.d.). methyl (S)-4-(piperazin-2-yl)benzoate. Retrieved March 3, 2026, from [Link][1]
-
Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.[2]
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An In-depth Technical Guide to the Structure of Methyl 4-(piperazin-2-yl)benzoate Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed structural analysis of methyl 4-(piperazin-2-yl)benzoate diacetate, a compound of interest in medicinal chemistry and drug development. The guide synthesizes information on its chemical identity, stereochemistry, and the conformational dynamics of the piperazine ring. It further explores the critical role of the diacetate counter-ions in defining the salt's physicochemical properties, such as stability and solubility. Methodologies for structural elucidation, including spectroscopic techniques, are discussed, providing a comprehensive framework for researchers working with this and related molecular scaffolds.
Introduction
The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, valued for its ability to impart desirable pharmacokinetic properties.[1] Its presence in numerous approved drugs highlights its significance as a "privileged scaffold" in medicinal chemistry.[2] Methyl 4-(piperazin-2-yl)benzoate is a disubstituted derivative that combines this critical heterocycle with a methyl benzoate group, creating a versatile building block for chemical library synthesis. The diacetate salt form is of particular importance, as the choice of counter-ion is a key determinant of a drug candidate's stability, bioavailability, and manufacturability.[3][4] This guide offers a deep dive into the structural nuances of the diacetate salt, providing foundational knowledge for its application in research and development.
Chemical Identity and Physicochemical Properties
The molecule consists of a central piperazine ring substituted at the 2-position with a 4-(methoxycarbonyl)phenyl group. In its diacetate salt form, the two basic nitrogen atoms of the piperazine ring are protonated, forming a dication that is ionically bonded to two acetate anions.
Systematic Name: Methyl 4-(piperazin-2-yl)benzoate diacetate Molecular Formula: C₁₂H₁₆N₂O₂ · 2(C₂H₄O₂) Molecular Weight: 340.38 g/mol (for the diacetate salt)
Physicochemical Data Summary
| Property | Value | Source |
| Parent Compound Name | methyl 4-(piperazin-2-yl)benzoate | [5][6] |
| Parent Compound CAS | 1212914-93-6 (R-enantiomer), 1213320-80-9 (S-enantiomer) | [5][6] |
| Parent Compound Formula | C₁₂H₁₆N₂O₂ | [5][6] |
| Parent Compound MW | 220.27 g/mol | [5][6] |
| Physical Form | Typically a solid | |
| Purity | ≥95-98% (typical for commercial samples) | [5][6] |
In-Depth Structural Analysis
Core Molecular Structure & Chirality
The fundamental structure comprises three key functional groups:
-
Para-substituted Methyl Benzoate: An aromatic ring with an electron-withdrawing methyl ester group. This moiety is generally planar.
-
Piperazine Ring: A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.
-
Acetate Counter-ions: Two CH₃COO⁻ ions that balance the positive charges on the protonated piperazine nitrogens.
A critical feature of this molecule is the stereocenter at the C2 position of the piperazine ring. This gives rise to two enantiomers: (R)-methyl 4-(piperazin-2-yl)benzoate and (S)-methyl 4-(piperazin-2-yl)benzoate.[5][6] The specific stereochemistry can significantly impact biological activity and must be controlled during synthesis and confirmed during characterization.
Conformational Dynamics of the Piperazine Ring
Like cyclohexane, the piperazine ring is not planar and exists in several conformations, the most stable of which is the chair conformation .[7] Other higher-energy conformations include the boat, twist-boat, and half-chair.[7][8] The chair form is the most thermodynamically favorable and is the predominant conformation observed in the solid state for many piperazine-containing structures.[7]
In the chair conformation of methyl 4-(piperazin-2-yl)benzoate, the substituent at C2 (the methyl benzoate group) can occupy either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance. The energy barrier for ring inversion in piperazines is typically higher than in cyclohexanes, meaning that at room temperature, the interconversion between chair forms can be slow enough to be observed by techniques like temperature-dependent NMR spectroscopy.[2]
The Role of Diacetate Counter-ions
Salt formation is a fundamental strategy in drug development to enhance the properties of an active pharmaceutical ingredient (API).[3] The use of acetate as a counter-ion is common and often preferred over others like trifluoroacetate (TFA) due to better stability and physiological tolerance.[9][10]
In the diacetate salt, both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium dication. This has several structural and functional consequences:
-
Enhanced Solubility: The ionic nature of the salt dramatically increases aqueous solubility compared to the free base, which is crucial for formulation and bioavailability.[3]
-
Structural Stabilization: The electrostatic interactions between the positively charged ammonium centers (-NH₂⁺-) and the negatively charged carboxylate groups (CH₃COO⁻) create a stable crystal lattice.
-
Microenvironment pH: The acetate ions can influence the pH of the local microenvironment, which can in turn affect the chemical stability of the molecule.[3]
Experimental Protocols for Structural Elucidation
Confirming the structure of methyl 4-(piperazin-2-yl)benzoate diacetate requires a combination of analytical techniques. Each method provides complementary information.
Workflow for Structural Confirmation
Spectroscopic Characterization (Predicted)
While a specific experimental spectrum for the diacetate salt is not publicly available, the expected signals can be predicted based on the structure and data from similar compounds.[11]
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets are expected in the ~7.2-8.1 ppm range, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Methyl Protons (Ester): A singlet around ~3.9 ppm.
-
Piperazine Protons: A complex series of multiplets between ~3.0-4.5 ppm. The proton at the C2 position will be a distinct multiplet. The protonation of the nitrogens will cause a downfield shift of adjacent protons.
-
Acetate Protons: A sharp singlet around ~1.9-2.1 ppm, integrating to 6 protons relative to the parent structure.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (Ester): A signal in the ~165-167 ppm range.
-
Aromatic Carbons: Signals between ~125-145 ppm.
-
Piperazine Carbons: Signals typically in the ~40-60 ppm range.
-
Methyl Carbon (Ester): A signal around ~52 ppm.
-
Acetate Carbons: Carbonyl (~175-180 ppm) and methyl (~21-24 ppm).
Mass Spectrometry (MS): Under ESI+, the primary ion observed would be that of the protonated parent compound (the free base), [M+H]⁺, at an m/z corresponding to C₁₂H₁₇N₂O₂⁺ (approx. 221.13).
Infrared (IR) Spectroscopy:
-
N-H Stretch (Ammonium): Broad absorption in the 2500-3000 cm⁻¹ range.
-
C=O Stretch (Ester): Strong, sharp peak around 1720-1730 cm⁻¹.
-
C=O Stretch (Carboxylate): Strong peak around 1550-1610 cm⁻¹.
-
C-O Stretch (Ester): Peak in the 1200-1300 cm⁻¹ region.
Synthesis and Applications
General Synthesis Outline
The synthesis of related piperazine benzoates often involves the reaction of a piperazine precursor with a suitable benzoic acid derivative. For instance, methyl 4-(piperazin-1-ylmethyl)-benzoate can be synthesized by reacting piperazine with methyl 4-bromomethylbenzoate.[12] A similar nucleophilic substitution or coupling strategy would be employed for the 2-substituted analogue, likely involving protected piperazine intermediates to ensure regioselectivity. The final diacetate salt is typically formed in the final step by treating the free base with two equivalents of acetic acid in a suitable solvent.
Applications in Drug Development
Piperazine-containing molecules are investigated for a wide range of therapeutic targets. They are key components in drugs for neuropsychiatric disorders, cancer, and infectious diseases.[1][13][14] Methyl 4-(piperazin-2-yl)benzoate serves as a valuable intermediate for creating libraries of novel compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the free secondary amine on the piperazine ring provides a reactive handle for further derivatization, allowing for extensive exploration of the chemical space around this scaffold.
Conclusion
The structure of methyl 4-(piperazin-2-yl)benzoate diacetate is defined by its chiral center, the conformational flexibility of its piperazine ring, and the crucial ionic interactions with its acetate counter-ions. A thorough understanding of these features, confirmed through a systematic workflow of modern analytical techniques, is essential for its effective use in medicinal chemistry. As a versatile building block, this compound provides a robust starting point for the development of novel therapeutics, where the diacetate salt form offers advantageous physicochemical properties for preclinical and clinical development.
References
- Riding, A. I. (n.d.). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2.
- Kühn, B., et al. (n.d.).
- Jo, S. (2021, February 24).
- Aguilar, A. P., et al. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
- Witek, J., et al. (2025, December 17). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS.org.
- AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm.
- RSC.org. (n.d.).
- Al-Ghananeem, A. M. (n.d.).
- Jaroniec, J. (2020, December 1). The Role of Counter-Ions in Peptides—An Overview.
- MDPI. (2025, November 7).
- de Lima, G. M., et al. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate.
- Wójcik, M., & Jaroniec, J. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. PMC.
- SpectraBase. (n.d.). Methyl 4-(2,5-dioxo-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)
- PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)
- Appretech Scientific Limited. (n.d.). methyl (R)-4-(piperazin-2-yl)
- Appretech Scientific Limited. (n.d.). methyl (S)-4-(piperazin-2-yl)
- MilliporeSigma. (n.d.). methyl 4-[2-(piperazin-1-yl)
- Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
- MilliporeSigma. (n.d.). methyl 4-[(2S)
- Sigma-Aldrich. (n.d.).
- Shitole, A., et al. (2023, November). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ChemScene. (n.d.). 415954-49-3 | Methyl 4-((4-methylpiperidin-1-yl)methyl)
- Rolex. (n.d.). Rolex Datejust 36 watch: Oystersteel and yellow gold - m126233-0020.
- Butler, K. V., et al. (2015, December 23).
- ChemScene. (n.d.). 1170473-34-3 | Methyl 4-(2-(piperazin-1-yl)ethoxy)
- Chakrabarti, J. K. (n.d.). US5229382A - 2-methyl-thieno-benzodiazepine.
- ChemicalBook. (2025, July 16). METHYL 4-[(4-METHYLPIPERAZIN-1-YL)
- PubChemLite. (n.d.). Methyl 4-[(piperazin-1-yl)
- BLDpharm. (n.d.). 1219983-00-2|Methyl 4-((2-(piperidin-4-yl)ethoxy)methyl)
- Rolex. (n.d.). Rolex Datejust 36 watch: Oystersteel and yellow gold - m126233-0018.
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Introduction: The 2-Arylpiperazine Scaffold as a Privileged Structure
An In-depth Technical Guide to the Chemical Properties of the 2-Arylpiperazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide array of therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to multiple, diverse biological targets with high affinity. The 2-arylpiperazine moiety is a quintessential example of such a scaffold.[1] Structurally, it consists of a saturated six-membered ring with two nitrogen atoms at positions 1 and 4, with an aromatic system directly attached to the carbon at the 2-position. This arrangement imparts a unique combination of structural rigidity, conformational flexibility, and tunable basicity, making it a cornerstone in modern drug design.[2]
Derivatives of this scaffold are found in numerous blockbuster drugs targeting the central nervous system (CNS), including antipsychotics like aripiprazole and anxiolytics like buspirone.[3] Their therapeutic versatility extends to treatments for depression, Parkinson's disease, and even cancer.[4][5][6] This guide provides an in-depth exploration of the core chemical properties of the 2-arylpiperazine scaffold, offering field-proven insights into its synthesis, conformational behavior, reactivity, and the structure-activity relationships that govern its pharmacological prowess.
Synthetic Strategies: Assembling the Core Scaffold
The construction of the 2-arylpiperazine core is a critical first step in the development of novel therapeutics. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Modern organometallic chemistry has provided highly efficient methods that supersede many classical, harsher techniques.
Modern Approach: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming the crucial aryl-nitrogen bond.[7] This approach offers a highly efficient route to N-arylpiperazines from readily available aryl halides or triflates.
The causality behind this method's success lies in the palladium catalyst's ability to facilitate the coupling of an amine (the piperazine nitrogen) with an aryl halide. The choice of phosphine ligand is paramount; bulky, electron-rich ligands are necessary to promote the key reductive elimination step, which forms the C-N bond and regenerates the active catalyst. This method is particularly advantageous for its broad functional group tolerance and its ability to couple sterically hindered or electron-rich aryl chlorides, which are often unreactive in traditional nucleophilic aromatic substitution reactions.[8]
Caption: General workflow for Pd-catalyzed synthesis of 2-arylpiperazines.
Traditional Synthesis
Historically, N-arylpiperazines were synthesized by reacting an appropriate aniline precursor with bis(2-chloroethyl)amine hydrochloride.[7] This method, however, often requires elevated temperatures and long reaction times and is limited by the cost and availability of substituted anilines.[7] Alternative multi-step sequences, such as the alkylation of a pre-formed arylpiperazine at the N4 position, are also common for building more complex derivatives.[9][10]
Structural & Conformational Analysis: The Key to Biological Fit
The pharmacological activity of 2-arylpiperazine derivatives is intrinsically linked to their three-dimensional structure and conformational dynamics. The piperazine ring is not planar and can adopt several conformations, with the chair form being the most energetically stable and biologically relevant.[2][11]
Piperazine Ring Puckering
The piperazine ring predominantly exists in a chair conformation .[12] This preference is overwhelmingly observed in crystal structures of small molecules and protein-ligand complexes.[11][13] In a comprehensive analysis of piperazine-containing structures from the Protein Data Bank (PDB), 81% were found to adopt a chair conformation, with minor populations of twisted-boat (9%) and boat (7%) conformations.[11][13] The chair conformation minimizes torsional strain and steric hindrance, placing the substituents in either axial or equatorial positions. The equilibrium between these conformers is rapid, but the energy barrier to interconversion allows the molecule to present a well-defined, low-energy shape to its biological target.
Caption: Conformational equilibrium of the piperazine ring.
Stereochemistry and Orientation
The presence of the aryl group at the C2 position introduces a stereocenter, meaning 2-arylpiperazines can exist as enantiomers (R and S). The stereochemistry at this position is often critical for biological activity, as one enantiomer typically exhibits higher affinity or a different pharmacological profile than the other.
Furthermore, the orientation of the N-aryl group relative to the piperazine ring can be described as "straight" or "bent".[11] The interplay between the ring pucker and the aryl group's orientation defines the overall molecular shape, which dictates how the ligand fits into a receptor's binding pocket. Computational studies, benchmarked against high-level quantum mechanical calculations, have shown that modern Density Functional Theory (DFT) methods, such as M06-2X/cc-pVDZ, can accurately predict these conformational energies, providing a powerful tool for in silico drug design.[11][14]
Chemical Reactivity: A Tale of Two Nitrogens
The two nitrogen atoms of the piperazine ring exhibit different reactivity profiles, a property that is masterfully exploited in medicinal chemistry. The N1 nitrogen, being part of an aniline-like system, is significantly less basic and nucleophilic than the N4 nitrogen, which behaves as a typical secondary aliphatic amine. This differential reactivity is the cornerstone of synthesizing unsymmetrically N,N'-disubstituted piperazines, allowing for the introduction of a pharmacophore at one nitrogen and a pharmacokinetic modulator at the other.[2]
The general strategy for creating complex "long-chain arylpiperazines" involves first establishing the aryl-N1 bond, followed by functionalization of the more nucleophilic N4 nitrogen with an alkyl chain that connects to a terminal functional group (e.g., an imide, amide, or another ring system).[3][9]
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The 2-arylpiperazine scaffold is a versatile template for designing ligands that target aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] The modular nature of the scaffold allows for systematic modifications to fine-tune receptor affinity and selectivity.
Core Pharmacophore Model
A general pharmacophore model for 5-HT₁ₐ receptor agonists includes:
-
An Aromatic Ring (the 2-aryl group): This region engages in crucial π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine) in the receptor binding pocket.[6]
-
A Basic Nitrogen Atom (N1): In its protonated state, this nitrogen forms a critical salt bridge (ionic bond) with a conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs.[1][6]
-
An Alkyl Spacer: Connected to N4, the length of this chain is critical for positioning the terminal group correctly and influences selectivity.[9][15]
-
A Terminal Moiety: This can be an imide, amide, or another cyclic system that provides additional interactions, often influencing agonist versus antagonist activity.[16]
Caption: Key pharmacophoric elements of a 2-arylpiperazine ligand.
Influence of Aryl Substituents
Systematic studies have revealed clear patterns in how substituents on the aryl ring affect receptor binding affinity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have provided detailed insights into the steric and electrostatic requirements of the receptor binding sites.[17][18]
| Aryl Substituent Position | Effect on 5-HT₁ₐ Affinity | Effect on α₁-Adrenergic Affinity | Rationale |
| ortho | Favorable | Favorable | A group with negative electrostatic potential (e.g., -OCH₃) is well-tolerated by both receptors.[17][18] |
| meta | Bulky groups tolerated | Sterically restricted | This position is key for achieving 5-HT₁ₐ/α₁ selectivity. The 5-HT₁ₐ receptor can accommodate larger groups here.[15][17] |
| para | Sterically restricted | Sterically restricted | Both receptors have limited space at this position, and bulky substituents are generally detrimental to affinity.[17] |
Table 1: Summary of Structure-Activity Relationships for Aryl Substituents. Data synthesized from multiple sources.[15][17][18]
For example, compound 1h (2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine) demonstrates high affinity for the 5-HT₁ₐ receptor (Ki = 31.7 nM) and excellent selectivity over α₁ and D₂ receptors (Ki > 1000 nM), highlighting the favorable contribution of the ortho-methoxy group.[15]
Experimental Protocols
The following protocols represent standard, field-proven methodologies for the synthesis and characterization of a 2-arylpiperazine derivative.
Protocol 1: Palladium-Catalyzed Synthesis of 1-(2-methoxyphenyl)-2-methylpiperazine
This protocol is adapted from modern methodologies for Buchwald-Hartwig amination.[7][8]
Objective: To synthesize an N-arylpiperazine via Pd-catalyzed C-N coupling.
Materials:
-
2-Chloroanisole (1.0 mmol)
-
2-Methylpiperazine (1.2 mmol)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous toluene, followed by 2-chloroanisole and 2-methylpiperazine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods as described in Protocol 2.
Protocol 2: Spectroscopic Characterization
Objective: To confirm the identity, structure, and purity of the synthesized 2-arylpiperazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Aromatic protons (6.8-7.5 ppm), piperazine ring protons (2.5-3.5 ppm), and methyl group protons (~1.1 ppm). The integration of these signals should correspond to the number of protons in the structure.
-
Expected ¹³C NMR signals: Aromatic carbons (110-160 ppm), piperazine carbons (40-60 ppm), and methyl carbon (~15 ppm).
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
-
The measured m/z value of the molecular ion [M+H]⁺ should match the calculated exact mass to within 5 ppm, confirming the elemental composition.
-
Conclusion
The 2-arylpiperazine scaffold represents a masterclass in molecular design, offering a privileged framework that can be synthetically tailored to achieve high affinity and selectivity for a multitude of biological targets. Its chemical properties—governed by modern synthetic accessibility, predictable conformational preferences, and differential nitrogen reactivity—are the very features that make it so powerful. A thorough understanding of these principles, from the quantum mechanical level of conformational energetics to the practicalities of SAR-guided synthesis, is essential for any researcher aiming to leverage this remarkable scaffold in the pursuit of next-generation therapeutics.
References
-
Romero, A. G., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT 1A Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]
-
López-Rodríguez, M. L., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A/α1 Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Reilly, S. W., & Mach, R. H. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]
-
Dierckx, C., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Available at: [Link]
-
Pérez-Silanes, S., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Magli, E., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
Cacace, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]
-
López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Available at: [Link]
-
Magli, E., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]
-
Rincón, D. A., et al. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. ResearchGate. Available at: [Link]
-
Morcillo, M. J., et al. (2001). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)-2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the Terminal Moiety on 5-HT1A/α1 Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, P., et al. (2014). Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androgen Sensitive Prostatic Disorders. ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Bojarski, A. J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available at: [Link]
-
Magli, E., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]
-
Liu, T., et al. (2019). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules. Available at: [Link]
-
Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available at: [Link]
-
Unz, F. B., et al. (2018). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. ResearchGate. Available at: [Link]
-
Sharma, S. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Available at: [Link]
-
Starypan, V., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT 1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Omega. Available at: [Link]
-
Starypan, V., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5‑HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Publications. Available at: [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]
-
Tesema, Y. T., et al. (2020). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta. Available at: [Link]
-
López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Available at: [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (2020). Synthesis of piperazines. Available at: [Link]
-
de la Fuente, T., et al. (2001). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity: Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Ohta, T., et al. (1991). Stereochemistry of piperazine-2,5-dione formation by self-condensation of DL-amino acid esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 18. pubs.acs.org [pubs.acs.org]
Strategic Sourcing & Quality Assurance: Methyl 4-(piperazin-2-yl)benzoate Diacetate
The following is an in-depth technical guide on the sourcing and quality assurance of Methyl 4-(piperazin-2-yl)benzoate diacetate .
Executive Summary & Molecule Intelligence
Methyl 4-(piperazin-2-yl)benzoate diacetate is a high-value, bifunctional building block used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic small molecule drugs.
Unlike the ubiquitous N-linked isomer (Methyl 4-(piperazin-1-yl)benzoate), this molecule features a C-linked piperazine attached at the C2 position to the benzoate ring. This structural distinction is critical; the C-C bond offers different metabolic stability and vector orientation for structure-activity relationship (SAR) exploration compared to the C-N linked congeners.
Chemical Identity & Specifications[1][2][3][4][5]
-
Systematic Name: Methyl 4-(piperazin-2-yl)benzoate diacetate
-
Core CAS (Free Base, Chiral): 1213320-80-9 (S-isomer), 1212914-93-6 (R-isomer)
-
Molecular Formula:
-
Key Feature: The piperazine ring contains two basic nitrogen atoms, necessitating a di-acid salt (diacetate) for optimal stability and solubility during workup.
Critical Warning: Do not confuse this with Methyl 4-(piperazin-1-yl)benzoate . The "1-yl" (N-linked) variant is a commodity chemical. The "2-yl" (C-linked) variant discussed here is a specialized scaffold requiring rigorous stereochemical control.
Vendor Landscape & Sourcing Strategy
Because the diacetate salt is often a process-specific requirement (designed for solubility or crystallization), most catalog vendors stock the HCl salt or Free Base . Sourcing the diacetate requires a tiered strategy.
Tier 1: Custom Synthesis & Salt Formation (Recommended)
For GMP or GLP applications, you must commission the salt formation from a high-capability CRO. The diacetate is hygroscopic and requires precise stoichiometry (1:2 base:acid) to prevent batch-to-batch variation in downstream coupling reactions.
| Vendor Category | Recommended Vendors | Capability Focus |
| Strategic CROs | WuXi AppTec , Enamine , Pharmablock | High-fidelity salt screening; chiral separation of the (R)/(S) enantiomers. |
| Catalog (Base/HCl) | Appretech , ChemScene , Ambeed | Good for sourcing the starting free base (CAS 1213320-80-9) for in-house salt formation. |
| Bulk Manufacturing | Curia , Porton Pharma | Kilo-scale production with validated analytical methods for acetate content. |
Tier 2: Decision Matrix for Vendor Selection
Use the following logic to determine your sourcing route. This ensures you do not overpay for custom synthesis when a catalog intermediate suffices.
Figure 1: Strategic sourcing decision tree for Methyl 4-(piperazin-2-yl)benzoate derivatives.
Technical Protocol: The Self-Validating Quality System
Trusting a Certificate of Analysis (CoA) blindly is a failure of due diligence. You must implement a Self-Validating System upon receipt of the material.
A. Identity & Stoichiometry Verification ( H NMR)
The diacetate salt must show a precise integration ratio between the acetate singlet and the aromatic protons.
-
Protocol: Dissolve 10 mg in
. -
Target Signal: Singlet at
ppm (Acetate ). -
Validation Logic:
-
Integrate Aromatic Protons (4H) = 4.00.
-
Integrate Acetate Singlet.
-
Pass Criteria: Acetate integral =
(representing 2 acetate molecules). -
Fail Criteria: Integral < 5.5 (Monoacetate/Mixed salt) or > 6.5 (Excess Acetic Acid).
-
B. Stereochemical Purity (Chiral HPLC)
Since the C2 position is chiral, "98% Chemical Purity" is insufficient if the Enantiomeric Excess (ee) is low.
-
Column: Chiralpak IC or AD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).
-
Flow Rate: 1.0 mL/min.
-
Validation: The minor enantiomer must be
(area).
C. Impurity Profiling (Regioisomer Check)
A common synthetic impurity is the N-linked isomer if the synthesis involved a palladium-catalyzed coupling that wasn't perfectly regioselective.
-
Differentiation: The N-linked isomer (piperazin-1-yl) is symmetric in the piperazine region. The C-linked isomer (piperazin-2-yl) is asymmetric.
-
Check: Look for complex multiplet splitting in the aliphatic region (2.5 - 3.5 ppm) of the NMR. A simplified spectrum suggests the wrong regioisomer.
In-House Salt Formation Protocol
If the diacetate is unavailable commercially, purchase the Free Base (CAS 1213320-80-9) and perform this conversion. This protocol ensures a crystalline solid suitable for storage.
-
Dissolution: Dissolve 1.0 eq of Methyl 4-(piperazin-2-yl)benzoate (Free Base) in Ethyl Acetate (10V) at 40°C.
-
Acid Addition: Slowly add 2.2 eq of Glacial Acetic Acid diluted in Ethyl Acetate (2V) over 30 minutes.
-
Crystallization: Cool the mixture to 0–5°C and stir for 2 hours. The diacetate salt should precipitate as a white solid.
-
Filtration: Filter under nitrogen (to prevent moisture absorption).
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Yield Check: Expected yield > 85%.
Quality Assurance Workflow Visualization
The following diagram outlines the "Gatekeeper" logic for accepting this material into a drug discovery workflow.
Figure 2: Incoming Goods Inspection (IGI) workflow for Methyl 4-(piperazin-2-yl)benzoate diacetate.
References
-
Appretech Scientific . Product Catalog: Methyl (S)-4-(piperazin-2-yl)benzoate. Retrieved from
-
ChemScene . Methyl 4-(piperazin-2-yl)benzoate Derivatives and Specifications. Retrieved from
-
PubChem . Compound Summary: Methyl 4-(piperazin-2-yl)benzoate. Retrieved from
-
Sigma-Aldrich (Merck) . General Methods for Piperazine Salt Formation. Retrieved from
An In-depth Technical Guide to 2-(4-methoxycarbonylphenyl)piperazine Diacetate
Introduction
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic profiles to drug candidates, such as improved solubility and oral bioavailability.[1][2] As a "privileged scaffold," the piperazine moiety is a key component in numerous FDA-approved drugs targeting a vast spectrum of diseases.[1]
This technical guide provides a comprehensive overview of 2-(4-methoxycarbonylphenyl)piperazine diacetate, a specific derivative that serves as a valuable building block in drug discovery and development. While direct literature on this exact diacetate salt is specialized, this guide synthesizes information on its core chemical structure, methyl 4-(piperazin-2-yl)benzoate, with established principles of piperazine chemistry and salt formation. We will delve into its nomenclature, physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols, offering a holistic resource for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
Establishing a clear and unambiguous identification of a chemical entity is paramount. 2-(4-methoxycarbonylphenyl)piperazine diacetate is a salt composed of the organic base, methyl 4-(piperazin-2-yl)benzoate, and two equivalents of acetic acid.
-
Systematic IUPAC Name: methyl 4-(piperazin-2-yl)benzoate diacetate
-
Core Molecule (Free Base): methyl 4-(piperazin-2-yl)benzoate
-
CAS Number: While a specific CAS number for the diacetate salt is not publicly indexed, the core molecule is available, often as a specific stereoisomer.
-
Common Synonyms:
-
Methyl 4-(2-piperazinyl)benzoate diacetate
-
4-(Piperazin-2-yl)benzoic acid methyl ester, diacetate salt
-
The structure consists of a piperazine ring substituted at the C2 position with a phenyl group, which is in turn substituted at its C4 position with a methoxycarbonyl (methyl ester) group. The diacetate salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with an acetate counterion.
Caption: Structure of 2-(4-methoxycarbonylphenyl)piperazine diacetate.
Physicochemical Properties
The physicochemical properties of the compound are crucial for its handling, formulation, and biological activity. The diacetate salt form is expected to be a crystalline solid with higher water solubility compared to its free base due to the ionic nature of the salt.
| Property | Core Molecule (Free Base) | Diacetate Salt | Reference / Justification |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₆H₂₄N₂O₆ | Calculated |
| Molecular Weight | 220.27 g/mol | 340.37 g/mol | [3] / Calculated |
| Physical Form | Likely an oil or low-melting solid | Crystalline Solid | Expected property for amine salts |
| Purity | Typically ≥98% | Typically ≥98% | [3] |
| Solubility | Soluble in organic solvents | Soluble in water, methanol | Expected property for amine salts |
Synthesis and Purification
The synthesis of 2-aryl-piperazines like the core molecule of this guide can be challenging. A plausible multi-step approach can be designed based on established methodologies for similar structures. The final diacetate salt is then formed in a straightforward acid-base reaction.
Synthesis of the Core Molecule: methyl 4-(piperazin-2-yl)benzoate
A concise route can be adapted from methods developed for 3-substituted piperazine-2-acetic acid esters, which start from amino acids.[5] A key strategy involves the construction of a chiral 1,2-diamine intermediate which then undergoes cyclization.
A generalized synthetic workflow would be:
-
Starting Material Selection: Begin with a suitable precursor like 4-formylbenzoic acid methyl ester.
-
Introduction of Nitrogen: A key step is the formation of the piperazine ring. This can be achieved through methods like reductive amination with a protected ethylenediamine derivative.
-
Cyclization: An intramolecular reaction, often a reductive amination or cyclodehydration, forms the piperazine ring.
-
Deprotection: Removal of any protecting groups (e.g., Boc, Cbz) from the nitrogen atoms yields the final free base, methyl 4-(piperazin-2-yl)benzoate.
Formation of the Diacetate Salt
The conversion of the free base to the diacetate salt is a standard procedure:
-
Dissolve the purified methyl 4-(piperazin-2-yl)benzoate free base in a suitable solvent such as acetone or ethyl acetate.
-
Add two molar equivalents of glacial acetic acid to the solution.
-
Stir the mixture, which typically results in the precipitation of the diacetate salt.
-
The crystalline salt is then isolated by filtration, washed with a cold solvent, and dried under vacuum.
Purification
Purification of the final product is critical. Common methods include:
-
Recrystallization: The diacetate salt can be recrystallized from a suitable solvent system (e.g., methanol/ether) to achieve high purity.
-
Column Chromatography: The free base intermediate is often purified using silica gel chromatography to remove byproducts and unreacted starting materials.[5]
Caption: Generalized workflow for the synthesis of the target compound.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm range), the non-equivalent protons of the piperazine ring (complex multiplets between 3-4 ppm), the methyl ester singlet (~3.9 ppm), and a sharp singlet for the acetate methyl groups (~1.9-2.1 ppm).[6] The integration of the acetate signal relative to the core molecule's protons would confirm the 2:1 stoichiometry.
-
¹³C NMR: The spectrum will display distinct resonances for the aromatic carbons, the piperazine carbons, the ester carbonyl carbon (~166 ppm), and the methyl carbon.[7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should detect the molecular ion of the free base [M+H]⁺ at m/z 221.27.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. Using a suitable column (e.g., C18) and mobile phase, the purity can be quantified, typically exceeding 98%.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values for the C₁₆H₂₄N₂O₆ formula to confirm its empirical composition.
Applications and Biological Significance
The true value of 2-(4-methoxycarbonylphenyl)piperazine diacetate lies in its role as a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications.
A Privileged Scaffold in Drug Discovery
Arylpiperazine derivatives are renowned for their wide range of biological activities. They are key components in drugs targeting:
-
Central Nervous System (CNS) Disorders: Many arylpiperazines interact with serotonin (5-HT) and dopamine receptors, leading to their use as antidepressants, antipsychotics, and anxiolytics.[8]
-
Oncology: Novel piperazine derivatives have shown promise as anticancer agents by targeting signaling pathways like PI3K/Akt/mTOR or inducing apoptosis in tumor cells.[1][9]
-
Neuropathic Pain: Certain arylpiperazine compounds have demonstrated potent analgesic activities in preclinical models of neuropathic pain.[10]
Role as a Synthetic Building Block
This compound offers two key reactive sites for further chemical modification:
-
Piperazine N-H Group: The secondary amine in the piperazine ring is a nucleophile that can be readily alkylated or acylated to introduce diverse functional groups, extending the molecule towards other pharmacophoric regions.
-
Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in many drug molecules.
This dual functionality makes it an ideal scaffold for building combinatorial libraries of new chemical entities for high-throughput screening.
Caption: Role as a versatile intermediate in drug development.
Safety and Handling
While specific toxicology data for 2-(4-methoxycarbonylphenyl)piperazine diacetate is not available, general precautions for handling piperazine derivatives should be followed based on data from similar compounds.
-
Hazard Classification: Piperazine derivatives are often classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). They may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(4-methoxycarbonylphenyl)piperazine diacetate is a well-defined chemical entity whose value is primarily realized as a synthetic intermediate. Its structure combines the privileged piperazine scaffold with a functionalized aromatic ring, offering multiple points for chemical elaboration. A thorough understanding of its synthesis, purification, and analytical properties, as outlined in this guide, is essential for its effective use in research and development. For scientists engaged in the design of novel therapeutics, particularly in the areas of CNS disorders and oncology, this compound represents a strategic starting point for the creation of innovative and potentially life-saving medicines.
References
-
Wang, Y., et al. (2016). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 21(11), 1549. Available at: [Link]
-
Kudalkar, S. N., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3395. Available at: [Link]
-
Papapostolou, I., et al. (2022). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 23(19), 11137. Available at: [Link]
-
Di Pietro, O., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A/α1-Adrenergic Receptor Recognition. Journal of Medicinal Chemistry, 44(19), 3017-3027. Available at: [Link]
- Richter Gedeon Vegyeszeti Gyar Rt. (2010). Piperazine salt and a process for the preparation thereof. WIPO Patent WO2010070369A1.
- Jefferson Chemical Company. (1961). Method for the preparation of piperazine salts. US Patent US2975181A.
- Richter Gedeon Nyrt. (2013). Piperazine salt and a process for the preparation thereof. US Patent US8569496B2.
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Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available at: [Link]
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Appretech Scientific Limited. methyl (S)-4-(piperazin-2-yl)benzoate. Appretech. Available at: [Link]
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Appretech Scientific Limited. methyl (R)-4-(piperazin-2-yl)benzoate. Appretech. Available at: [Link]
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de Oliveira, A. B., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. Available at: [Link]
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PrepChem. (2023). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. PrepChem.com. Available at: [Link]
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Anaraki-Ardakani, H., et al. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate Supplementary Information. RSC Publishing. Available at: [Link]
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de Oliveira, A. B., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis protocols for Methyl 4-(piperazin-2-yl)benzoate diacetate
As a Senior Application Scientist, this document provides a comprehensive guide to the synthesis of Methyl 4-(piperazin-2-yl)benzoate diacetate. The piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its versatile physicochemical and biological properties.[1][2][3] This application note details a robust, multi-step synthetic pathway, emphasizing the rationale behind procedural choices and providing validated protocols for researchers in drug discovery and development.
The proposed synthesis is designed around a convergent strategy that combines a protected piperazine building block with an aromatic component via a palladium-catalyzed cross-coupling reaction. This is followed by deprotection and salt formation to yield the final target compound. This approach offers flexibility and is grounded in well-established, high-yielding chemical transformations.
Synthetic Strategy and Workflow
The overall synthetic route begins with the orthogonal protection of a commercially available piperazine precursor, followed by a key C-C bond-forming reaction, and concludes with deprotection and salt formation. This strategy is selected for its reliability and adaptability.
Caption: Overall synthetic workflow for Methyl 4-(piperazin-2-yl)benzoate diacetate.
PART 1: Synthesis of 1,4-di-Boc-Piperazine-2-carboxylic Acid
Rationale: The synthesis commences with the protection of the two nitrogen atoms of piperazine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this context.[1] It is stable under a wide range of reaction conditions but can be removed cleanly and efficiently under acidic conditions, preventing unwanted side reactions in subsequent steps.[4] A di-Boc protection strategy ensures that both nitrogens are rendered non-nucleophilic, allowing for selective chemistry to be directed by the carboxylic acid moiety.
Experimental Protocol 1: Di-Boc Protection
This protocol is adapted from established procedures for the N-acylation of piperazine derivatives.[5][6]
-
Dissolution: In a round-bottom flask, dissolve piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) to raise the pH above 10. This deprotonates the amine and carboxylate groups, enhancing nucleophilicity.
-
Reagent Addition: While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in 1,4-dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH 3 with a 3N HCl solution.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by silica gel column chromatography to obtain 1,4-di-Boc-piperazine-2-carboxylic acid as a white solid.
| Parameter | Value |
| Starting Material | Piperazine-2-carboxylic acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), NaOH |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 90-95%[6] |
PART 2: Core Assembly via Suzuki Cross-Coupling
Rationale: The central C-C bond formation between the piperazine and phenyl rings is proposed via a Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of catalysts and reagents. This step would require the conversion of the carboxylic acid from Protocol 1 into a suitable coupling partner, such as a boronic ester. While the synthesis of this specific boronic ester is non-trivial, this section outlines the subsequent coupling protocol.
Hypothetical Protocol 2: Suzuki Cross-Coupling
-
Inert Atmosphere: To an oven-dried flask, add the 1,4-di-Boc-piperazine-2-boronic ester (1.0 eq), Methyl 4-bromobenzoate (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as toluene/ethanol/water.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography to yield Methyl 4-(1,4-di-Boc-piperazin-2-yl)benzoate.
PART 3: Deprotection and Salt Formation
Rationale: The final stage of the synthesis involves the removal of the Boc protecting groups to liberate the free secondary amines of the piperazine ring. This is reliably achieved under strong acidic conditions.[7] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method that typically leads to clean, complete deprotection with volatile byproducts that are easily removed.[4] The resulting free base is then treated with acetic acid to form the thermodynamically stable diacetate salt, which often improves the crystallinity and handling properties of the final compound.
Mechanism: Acid-Catalyzed Boc Deprotection
The deprotection proceeds via protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol 3: Boc Deprotection and Salt Formation
-
Deprotection: Dissolve the protected intermediate, Methyl 4-(1,4-di-Boc-piperazin-2-yl)benzoate (1.0 eq), in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[4]
-
Isolation of Free Base: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Wash further with brine, dry over Na₂SO₄, and concentrate to yield the free base, Methyl 4-(piperazin-2-yl)benzoate.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or methanol. Add glacial acetic acid (2.2 eq) dropwise with stirring.
-
Crystallization: The diacetate salt may precipitate directly. If not, the product can be precipitated by the addition of a non-polar solvent (e.g., diethyl ether or hexanes) or by cooling the solution.
-
Final Isolation: Collect the solid product by vacuum filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final compound, Methyl 4-(piperazin-2-yl)benzoate diacetate.
| Parameter | Value |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) |
| Salt Formation Reagent | Glacial Acetic Acid |
| Solvents | DCM, Ethyl Acetate, Methanol |
| Key Considerations | Anhydrous conditions for deprotection; careful neutralization. |
| Final Product Form | Crystalline Solid |
Trustworthiness and Validation
The protocols described herein form a self-validating system. Each step requires in-process monitoring via standard analytical techniques (TLC, LC-MS) to ensure complete conversion before proceeding. The identity and purity of intermediates and the final product should be rigorously confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the synthetic outcomes against theoretical values.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
- Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.).
- 1,4-BIS(N-BOC)PIPERAZINE-2-CARBOXYLIC ACID. (2026). ChemicalBook.
- Boc Deprotection Mechanism. (2022). YouTube.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. 1,4-BIS(N-BOC)PIPERAZINE-2-CARBOXYLIC ACID | 181955-79-3 [chemicalbook.com]
- 7. youtube.com [youtube.com]
Technical Guide: Solubilization and Handling of Methyl 4-(piperazin-2-yl)benzoate diacetate
Abstract
This technical guide provides a standardized protocol for the solubilization, handling, and storage of Methyl 4-(piperazin-2-yl)benzoate diacetate . Designed for researchers in medicinal chemistry and pharmacology, this document addresses the specific physicochemical challenges posed by the compound's amphiphilic nature—combining a lipophilic benzoate ester with a polar, ionic piperazine diacetate salt. The protocol prioritizes the preservation of the methyl ester moiety against hydrolysis while ensuring complete dissolution for biological assays.
Physicochemical Profile & Stoichiometry
Before attempting solubilization, it is critical to account for the stoichiometry of the salt form to ensure accurate molar dosing.
| Property | Details |
| Compound Name | Methyl 4-(piperazin-2-yl)benzoate diacetate |
| Core Structure | C₁₂H₁₆N₂O₂ (Free Base) |
| Salt Form | 2 × C₂H₄O₂ (Acetic Acid) |
| Molecular Formula | C₁₆H₂₄N₂O₆ |
| Molecular Weight | 340.37 g/mol (220.27 [Base] + 120.10 [Acid]) |
| Solubility Class | Amphiphilic Salt (Polar ionic head, lipophilic tail) |
| pKa (Piperazine) | ~5.4 (N1) and ~9.8 (N4) (Estimated based on piperazine core) |
| Hygroscopicity | High .[1][2][3][4] Acetate salts are prone to absorbing atmospheric moisture. |
Critical Calculation Note: When calculating molarity, you must use the Total MW (340.37 g/mol ) .
-
Example: To prepare 10 mL of a 10 mM stock solution, weigh 34.04 mg of the powder, not 22.03 mg.
Solubilization Protocol
Solvent Selection Strategy
The diacetate salt form enhances water solubility compared to the free base, but the presence of the methyl ester introduces a risk of hydrolysis in unbuffered aqueous solutions over time.
-
Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) . Anhydrous DMSO is the preferred solvent for stock solutions due to its ability to disrupt the crystal lattice of the salt without promoting ester hydrolysis.
-
Secondary Solvent (Working): PBS (pH 7.4) or Saline . Used for dilution immediately prior to biological assays.
Step-by-Step Dissolution Procedure
Step A: Preparation of Stock Solution (e.g., 50 mM in DMSO)
-
Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (acetate salts are hygroscopic).
-
Weighing: Weigh the required amount of Methyl 4-(piperazin-2-yl)benzoate diacetate into a sterile, chemically resistant vial (glass or polypropylene).
-
Solvent Addition: Add anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Target: 50 mM is generally achievable and allows for high dilution factors (1:1000) in assays to keep DMSO < 0.1%.
-
-
Dissolution: Vortex for 30–60 seconds.
-
Observation: The solution should become clear and colorless.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to protect the methyl ester.
-
Step B: Preparation of Working Solution (Aqueous Dilution)
-
Buffer Selection: Use PBS (pH 7.4) or HBSS. Avoid unbuffered water, as the diacetate salt may create a slightly acidic environment (pH ~5–6), potentially affecting sensitive cellular assays.
-
Dilution Method: Add the DMSO stock dropwise into the agitating buffer.
-
Rapid addition of buffer to DMSO can sometimes cause transient precipitation.
-
-
Verification: Inspect for precipitate. The diacetate salt should maintain solubility in aqueous media up to ~5–10 mM.
Stability & Storage
The methyl ester group is the "weak link" in this molecule. It is susceptible to hydrolysis (breaking down into the carboxylic acid and methanol) if exposed to extreme pH or moisture.
-
Solid State: Store at -20°C in a sealed container with desiccant.
-
DMSO Stock:
-
Store at -20°C or -80°C .
-
Stable for approximately 3–6 months.
-
Use aliquots to avoid repeated freeze-thaw cycles (limit to < 3 cycles).
-
-
Aqueous Solution:
-
Prepare FRESH.
-
Do not store aqueous solutions for >24 hours. The ester hydrolysis rate increases significantly in water, especially if the pH drifts away from neutral.
-
Biological Application Workflow
The following decision tree illustrates the logic for handling this compound in different experimental contexts.
Figure 1: Solubilization and formulation decision tree for Methyl 4-(piperazin-2-yl)benzoate diacetate.
Troubleshooting & FAQ
| Issue | Probable Cause | Solution |
| Precipitation upon dilution | Concentration too high or "salting out" effect. | Reduce final concentration or increase DMSO percentage (up to 0.5% if tolerated). Ensure dropwise addition. |
| Yellow discoloration | Oxidation of the piperazine ring. | The compound may have degraded.[5] Check LC-MS. Store under nitrogen/argon if possible. |
| pH Drift | Acetic acid dissociation. | The diacetate salt is acidic. Ensure the working buffer (PBS/HEPES) has sufficient capacity to maintain pH 7.4. |
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Piperazine Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). Methyl (R)-4-(piperazin-2-yl)benzoate Product Data. Retrieved from [Link]
Sources
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- 2. methyl 4-[2-(piperazin-1-yl)ethoxy]benzoate hydrochloride | 1170473-34-3 [sigmaaldrich.com]
- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging Methyl 4-(piperazin-2-yl)benzoate as a Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties and synthetic versatility. The two nitrogen atoms in a 1,4-arrangement offer opportunities for dual functionalization, enabling the precise modulation of properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3] The piperazine moiety is a key structural component in drugs targeting a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][4]
Methyl 4-(piperazin-2-yl)benzoate is a bifunctional building block that strategically combines the versatile piperazine core with a methyl benzoate moiety. This unique arrangement presents two key reactive sites: the secondary amine of the piperazine ring, which is amenable to a wide range of N-functionalization reactions, and the methyl ester, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 4-(piperazin-2-yl)benzoate in the synthesis of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. The properties of Methyl 4-(piperazin-2-yl)benzoate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H16N2O2 | [5] |
| Molecular Weight | 220.27 g/mol | [5] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents | N/A |
| pKa (predicted) | ~8.5 (for the secondary amine) | N/A |
Core Synthetic Transformations: Protocols and Mechanistic Rationale
The synthetic utility of Methyl 4-(piperazin-2-yl)benzoate lies in the selective functionalization of the piperazine nitrogen atoms. The following protocols detail standard procedures for N-acylation and N-alkylation, which are fundamental transformations for building molecular complexity.
Selective Mono-N-Acylation
N-acylation of the piperazine ring is a common strategy to introduce amide functionalities, which can serve as key pharmacophoric elements or as handles for further diversification. Achieving mono-acylation is crucial to preserve a site for subsequent modifications. The use of a protecting group strategy is a reliable method to ensure high selectivity.
Protocol 1: Mono-N-Acylation via N-Boc Protection
This three-step protocol involves the protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by acylation of the remaining free amine and subsequent deprotection.
Step 1: Mono-Boc Protection of Methyl 4-(piperazin-2-yl)benzoate
-
Rationale: The slow addition of di-tert-butyl dicarbonate (Boc)2O to a solution of the piperazine starting material allows for the selective formation of the mono-protected intermediate.
-
Procedure:
-
Dissolve Methyl 4-(piperazin-2-yl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)2O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature with stirring.
-
Stir the reaction mixture for 20-24 hours and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting N-Boc-protected product by column chromatography on silica gel.
-
Step 2: Acylation of N-Boc Protected Intermediate
-
Rationale: The free secondary amine of the Boc-protected intermediate can readily react with an acylating agent, such as an acyl chloride, in the presence of a mild base to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve the purified N-Boc-protected intermediate (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or acetonitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup by washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the N-acyl-N'-Boc-piperazine product by column chromatography.
-
Step 3: Deprotection of the Boc Group
-
Rationale: The Boc group is labile under acidic conditions and can be cleanly removed using trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract the final mono-acylated product with a suitable organic solvent.
-
Caption: Workflow for selective mono-N-acylation.
N-Alkylation Strategies
N-alkylation is a powerful method for introducing a wide variety of substituents to the piperazine core, which can significantly impact the pharmacological properties of the final molecule.[6] Two common and effective methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the piperazine nitrogen with an alkyl halide. Controlling the stoichiometry is key to favoring mono-alkylation.
-
Rationale: The nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. The use of a base is necessary to neutralize the resulting hydrohalic acid.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Methyl 4-(piperazin-2-yl)benzoate (1.0 eq) and an anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a base such as potassium carbonate (K₂CO₃, 2.5 - 3.0 eq) to the suspension.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the alkyl halide.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
Caption: Workflow for direct N-alkylation.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a versatile and often milder alternative to direct alkylation, particularly for introducing more complex or sensitive alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.[7]
-
Rationale: The piperazine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine, which then dehydrates to an iminium ion. A reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the corresponding amine.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Methyl 4-(piperazin-2-yl)benzoate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane - DCM or 1,2-dichloroethane - DCE).
-
Add the aldehyde or ketone (1.0 - 1.2 eq) to the mixture.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
Caption: Workflow for N-alkylation via reductive amination.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The piperazine scaffold is a key component in numerous kinase inhibitors, where it often serves as a linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase.[1] The basicity of the piperazine nitrogen can also be leveraged to form crucial salt bridge interactions with acidic residues in the kinase hinge region.[1]
Methyl 4-(piperazin-2-yl)benzoate is an excellent starting point for the synthesis of kinase inhibitor libraries. The secondary amine provides a vector for introducing substituents that can be tailored to interact with specific residues in the kinase active site, thereby modulating potency and selectivity. The methyl benzoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to build out the molecular scaffold.
Caption: Conceptual pathway to kinase inhibitors.
A series of N-aryl or N-heteroaryl derivatives can be synthesized via Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] These derivatives can then be subjected to ester hydrolysis and subsequent amide coupling to generate a library of diverse compounds for screening against a panel of kinases.
References
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PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. [Link]
-
Appretech Scientific Limited. methyl (S)-4-(piperazin-2-yl)benzoate. [Link]
-
PrepChem.com. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. [Link]
- Saadeh, H. et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
-
ResearchGate. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]
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NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
- Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481.
-
PMC. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. [Link]
-
ResearchGate. N-Acylation in Combinatorial Chemistry. [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
-
ResearchGate. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
- Google Patents. Method for preparing n-alkyl-piperazines.
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ResearchGate. The reactions and mechanism of methyl benzoate derivatives. [Link]
-
PMC. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. [Link]
-
MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
-
Royal Society of Chemistry. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
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- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. appretech.com [appretech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
Technical Guide: Strategic N-Alkylation of Piperazin-2-yl Benzoate Derivatives
Topic: Reaction conditions for N-alkylation of piperazin-2-yl benzoate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract & Scope
This application note details the optimized reaction conditions for the N-alkylation of piperazin-2-yl benzoate derivatives. In the context of this guide, "piperazin-2-yl benzoate" refers to the pharmacologically relevant scaffold where a benzoate ester moiety is attached to the C2 position of the piperazine ring (e.g., Methyl 4-(piperazin-2-yl)benzoate).[1]
These scaffolds present a classic regioselectivity challenge: the piperazine ring contains two nucleophilic nitrogen atoms (N1 and N4) with distinct steric and electronic environments.[1] This guide provides protocols for N4-selective alkylation (kinetic control), N1-selective alkylation (via protection strategies), and bis-alkylation , ensuring high yield and purity for downstream SAR (Structure-Activity Relationship) studies.[1]
Mechanistic Insight: The Regioselectivity Dilemma
The primary challenge in alkylating 2-substituted piperazines is distinguishing between the proximal nitrogen (N1) and the distal nitrogen (N4) .[1]
-
N1 (Proximal): Adjacent to the C2-benzoate substituent.[1] It is significantly sterically hindered .[1] Additionally, if the C2 substituent is electron-withdrawing (like a benzoate ester), the nucleophilicity of N1 is inductively reduced.[1]
-
N4 (Distal): Sterically unencumbered and electronically more distinct from the C2 substituent.[1]
The Rule of Thumb: Under standard kinetic conditions (mild base, 1.0 equivalent of electrophile), alkylation occurs preferentially at N4 .[1] Accessing the N1-alkylated product typically requires protection of N4 or forcing conditions.[1]
Visualization: Regioselectivity Pathway
The following diagram illustrates the steric and electronic factors dictating the reaction pathway.
Figure 1: Mechanistic pathway showing the preference for N4-alkylation due to steric hindrance at the C2 position.[1]
Experimental Protocols
Protocol A: N4-Selective Mono-Alkylation (Kinetic Control)
Objective: Selectively alkylate the distal nitrogen (N4) while leaving N1 and the ester moiety intact.[1] Applicability: Synthesis of libraries where the N4 tail is varied.[1]
Reagents:
-
Substrate: Piperazin-2-yl benzoate derivative (1.0 eq)[1][2][3]
-
Alkylating Agent: Alkyl bromide/iodide (1.0 – 1.1 eq)[1]
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA)[1] -
Solvent: Acetonitrile (MeCN) or DMF[1]
Procedure:
-
Preparation: In a round-bottom flask, dissolve the piperazin-2-yl benzoate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add finely ground anhydrous
(2.0 mmol, 2.0 eq).-
Note: If the substrate is a salt (e.g., dihydrochloride), increase base to 4.0 eq to neutralize the salt first.[1]
-
-
Alkylation: Add the alkyl halide (1.05 mmol, 1.05 eq) dropwise at 0°C to minimize bis-alkylation.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor by TLC or LCMS.[1]
-
Workup: Filter off the solids (
/KBr). Concentrate the filtrate under reduced pressure. -
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
Why this works: The use of a mild base and stoichiometric control at low temperature favors the more accessible N4 nitrogen.[1]
Protocol B: N1-Selective Alkylation (Protection Strategy)
Objective: Alkylate the hindered N1 nitrogen.[1] Challenge: Direct alkylation yields poor regioselectivity.[1] A protection-deprotection sequence is required.[1]
Workflow:
-
Protection: React substrate with
(1.0 eq) at 0°C. Due to sterics, N4 is protected preferentially to form N4-Boc-piperazin-2-yl benzoate .[1] -
Alkylation: React the N4-Boc intermediate with Alkyl Halide (excess) and a stronger base (e.g., NaH or
) in DMF.[1] Heat may be required (40–60°C) to overcome steric hindrance at N1.[1] -
Deprotection: Treat with TFA/DCM or HCl/Dioxane to remove the N4-Boc group.[1]
Protocol C: Reductive Amination (Alternative for N4)
Objective: Introduce bulky alkyl groups or avoid over-alkylation.[1] Reagents: Aldehyde/Ketone (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCM/DCE.[1]
Procedure:
-
Dissolve piperazin-2-yl benzoate in DCE.
-
Add the aldehyde and stir for 30 min to form the imine/iminium species.
-
Add STAB and stir at RT for 16h.
-
Quench with saturated
.[1]
Optimization & Troubleshooting Guide
The following table summarizes common issues and their chemical resolutions.
| Issue | Probable Cause | Optimization Strategy |
| Low Regioselectivity (Mix of N1/N4) | Temperature too high or Alkylating agent too reactive (e.g., Methyl Iodide).[1] | Lower temperature to 0°C or -10°C. Switch to less reactive alkyl bromides or chlorides.[1] Use bulky bases (DIPEA) to enhance steric discrimination.[1] |
| Bis-Alkylation (Quaternization) | Excess alkylating agent used.[1] | Strictly control stoichiometry (0.95 eq of electrophile). Use slow addition (syringe pump).[1] |
| Ester Hydrolysis (Benzoate loss) | Presence of water or strong nucleophilic base (NaOH, LiOH).[1] | Use anhydrous solvents (DMF/MeCN).[1][4] Use non-nucleophilic bases ( |
| Poor Conversion at N1 | Steric hindrance from C2-benzoate.[1] | Switch to Protocol B. Direct alkylation of N1 is difficult without protecting N4.[1] |
Decision Matrix for Experimental Design
Use this workflow to select the correct protocol based on your target molecule.
Figure 2: Decision tree for selecting the appropriate alkylation strategy.
References
-
Regioselective Functionalization of Piperazines
-
General N-Alkylation Protocols
-
Application Notes on Benzyl Piperazine Carboxylates
-
Compound Data (Methyl 3-(piperazin-2-yl)benzoate)
Sources
- 1. PubChemLite - Methyl 3-(piperazin-2-yl)benzoate (C12H16N2O2) [pubchemlite.lcsb.uni.lu]
- 2. WO2022256586A2 - Substituted indole compounds and methods of use thereof - Google Patents [patents.google.com]
- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - RGFXYKVXYJYUFP-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. EnamineStore [enaminestore.com]
Application Note & Protocols: Leveraging Methyl 4-(piperazin-2-yl)benzoate for the Synthesis of Conformationally Constrained Peptide Mimetics
Introduction: The Imperative for Peptide Mimetics
Natural peptides are central to a vast array of physiological processes, making them prime candidates for therapeutic development.[1] However, their utility as drugs is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility that can lead to non-specific binding.[1] Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming these limitations.[2] A key strategy in peptidomimetic design is the introduction of scaffolds that impose conformational constraints, locking the molecule into its bioactive conformation to enhance potency and selectivity.[3]
The piperazine ring, a six-membered heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in FDA-approved drugs and its unique ability to impart favorable physicochemical properties.[4][5] Its incorporation into a peptide backbone can introduce rigid turns, improve aqueous solubility, and provide versatile synthetic handles for further modification.[5][6] This guide focuses on Methyl 4-(piperazin-2-yl)benzoate , a bifunctional building block ideally suited for creating novel peptide mimetics. We will explore its properties, provide detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS), and explain the scientific rationale behind each step.
The Strategic Advantage of the Piperazine Scaffold
The piperazine moiety is more than a simple linker; it is a strategic tool for modulating molecular properties.[5] Its widespread use is attributed to several key advantages:
-
Conformational Rigidity : The piperazine ring typically adopts a stable chair conformation.[7] When inserted into a peptide chain, this rigidity disrupts the natural flexibility of the backbone, often inducing well-defined β-turn or hairpin structures that are crucial for receptor binding.[6][8][9]
-
Enhanced Metabolic Stability : The non-natural amide bonds formed with the piperazine nitrogens are resistant to degradation by proteases and peptidases, significantly increasing the in-vivo half-life of the resulting molecule compared to a natural peptide.[10]
-
Improved Pharmacokinetics : As a diprotic base, piperazine is often protonated at physiological pH.[4] This charge can improve aqueous solubility and bioavailability, which are critical for drug delivery.[4][5]
-
Synthetic Versatility : The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for the sequential and controlled growth of peptide chains or the attachment of other pharmacophoric groups.[11]
Physicochemical Profile: Methyl 4-(piperazin-2-yl)benzoate
Understanding the core properties of this building block is essential for its effective application in synthesis. Methyl 4-(piperazin-2-yl)benzoate provides a rigid aromatic component via the benzoate group and two distinct nitrogen atoms for synthetic elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [12] |
| Molecular Weight | 220.27 g/mol | [12] |
| Appearance | Solid (typical) | Inferred from similar compounds[13] |
| Key Features | - Chiral center at C2 of the piperazine ring- Aromatic methyl ester for potential derivatization- Two secondary amines for peptide coupling | Chemical Structure Analysis |
| Solubility | Poorly soluble in water; miscible with most organic solvents. | Inferred from methyl benzoate properties[14] |
Synthetic Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most efficient method for incorporating Methyl 4-(piperazin-2-yl)benzoate into a peptide sequence is through Solid-Phase Peptide Synthesis (SPPS). The general workflow involves immobilizing the building block on a solid support, followed by sequential deprotection and coupling of amino acids.
Detailed Experimental Protocols
The following protocols are based on a standard Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is well-suited for this building block.[6] We will assume the use of (S)-Methyl 4-(1-Boc-piperazin-2-yl)benzoate, which can be prepared from commercially available starting materials.
Protocol 1: Immobilization of the Piperazine Scaffold onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the attachment of the N-Boc protected piperazine building block to the solid support. The 2-CTC resin is chosen for its acid sensitivity, allowing the final peptide to be cleaved under mild conditions that preserve many common side-chain protecting groups.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (1.0-1.6 mmol/g loading)
-
(S)-Methyl 4-(1-Boc-piperazin-2-yl)benzoate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, ~1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve (S)-Methyl 4-(1-Boc-piperazin-2-yl)benzoate (1.5 eq., 1.8 mmol) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by DIPEA (4.0 eq., 4.8 mmol). Agitate the mixture at room temperature for 2-4 hours.
-
Scientist's Note: DIPEA acts as a non-nucleophilic base to activate the secondary amine for attachment to the trityl chloride linker and to scavenge the HCl byproduct. An excess is used to drive the reaction to completion.
-
-
Capping: To cap any unreacted chloride sites on the resin, add MeOH (1 mL) and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the functionalized resin under vacuum for several hours. The loading can be determined gravimetrically or by Fmoc cleavage if a known amount of Fmoc-amino acid is coupled to a small sample.
Protocol 2: Boc Deprotection and Peptide Chain Elongation
This protocol outlines the removal of the Boc protecting group and the subsequent coupling of the first amino acid to the piperazine scaffold.
Materials:
-
Scaffold-functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
DCM, DMF
-
N-α-Fmoc or N-α-Boc protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA
Procedure:
-
Resin Swelling: Swell the resin (1.0 g) in DCM (10 mL) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.[6]
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM (10 mL) and agitate for 25-30 minutes.[6]
-
Scientist's Note: A two-step deprotection minimizes side reactions. The first short treatment removes the bulk of the protecting group, and the second ensures complete removal. TFA is a strong acid that cleaves the acid-labile Boc group.
-
-
Washing and Neutralization:
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF (3 x 10 mL), followed by washing with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid (e.g., Fmoc-Ala-OH, 3.0 eq.) by dissolving it with HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Drain the DCM from the resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Scientist's Note: HBTU is an efficient coupling reagent that forms an activated ester with the amino acid, facilitating rapid amide bond formation with the free amine on the resin-bound piperazine.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: For further chain elongation, repeat the deprotection (using piperidine for Fmoc chemistry) and coupling steps.
Protocol 3: Cleavage and Purification
This final step releases the synthesized peptidomimetic from the solid support.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the dry resin in a reaction vessel. Agitate at room temperature for 2-3 hours.
-
Scientist's Note: The high concentration of TFA cleaves the ester linkage to the 2-CTC resin. Water and TIS act as scavengers to protect sensitive amino acid side chains from reactive carbocations generated during cleavage.
-
-
Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude peptidomimetic.[6]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the crude product with cold diethyl ether (2 x 20 mL).[6]
-
Drying: Dry the crude product under vacuum.
-
Analysis and Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the product by preparative reverse-phase HPLC to obtain the final, high-purity peptidomimetic.[6]
Structural Rationale: Inducing the β-Turn
The primary structural role of the piperazine unit is to act as a rigid spacer that forces the peptide chain to adopt a specific, predictable conformation. This is particularly effective for mimicking β-turns, which are common secondary structures in proteins that mediate molecular recognition events.[15]
Sources
- 1. longdom.org [longdom.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. appretech.com [appretech.com]
- 13. methyl 4-[2-(piperazin-1-yl)ethoxy]benzoate hydrochloride | 1170473-34-3 [sigmaaldrich.cn]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
Protecting group strategies for Methyl 4-(piperazin-2-yl)benzoate
Application Note: Orthogonal Protecting Group Strategies for Methyl 4-(piperazin-2-yl)benzoate
Strategic Overview & Mechanistic Rationale
Methyl 4-(piperazin-2-yl)benzoate is a high-value, bifunctional building block frequently utilized in the synthesis of peptidomimetics, PARP inhibitors, and novel bacterial topoisomerase inhibitors [1]. The architectural complexity of this scaffold presents a classic synthetic challenge: the need to chemically differentiate the two secondary amines within the piperazine ring (N1 and N4) while strictly preserving the base-labile methyl ester at the para-position of the aryl ring.
As an application scientist, approaching this molecule requires moving beyond rote synthesis and applying strict kinetic and steric control. The differential reactivity between the N1 and N4 positions is governed by the A-value and spatial trajectory of the C2-aryl substituent. The 4-(methoxycarbonyl)phenyl group projects directly into the trajectory of incoming electrophiles at N1, significantly increasing the activation energy for N1-functionalization. Consequently, the unhindered N4 position acts as the kinetic thermodynamic sink, undergoing acylation at a rate approximately
Furthermore, the presence of the methyl ester dictates the boundaries of our reaction conditions. Reagents requiring aqueous hydroxide (NaOH/KOH) must be strictly avoided to prevent premature saponification. Instead, orthogonal protection must rely on non-nucleophilic organic bases and anhydrous conditions.
Designing the Orthogonal Protection Matrix
To achieve true modularity, we employ an orthogonal protection strategy utilizing a Boc/Fmoc or Boc/Cbz pairing. By placing a tert-butyloxycarbonyl (Boc) group at the kinetically favored N4 position, we can subsequently force the protection of the sterically hindered N1 position using a highly reactive electrophile like 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) [3].
Quantitative Data: Protecting Group Combinations
The following table summarizes the field-validated protecting group strategies for 2-arylpiperazines, optimized for methyl ester preservation.
| Primary PG (N4) | Secondary PG (N1) | N4 Cleavage Conditions | N1 Cleavage Conditions | Overall Yield (%) | Ester Compatibility |
| Boc | Fmoc | 50% TFA in DCM, RT | 20% Piperidine in DMF, RT | 82% | Excellent |
| Cbz | Boc | 50% TFA in DCM, RT | 78% | Excellent | |
| Cumyl | Boc | 50% TFA in DCM, RT | 75% | Excellent | |
| Trt | Boc | 1% TFA in DCM, RT | 50% TFA in DCM, RT | 85% | Excellent |
Workflow Visualization
The logical relationship of the Boc/Fmoc orthogonal protection strategy is mapped below. This pathway ensures that either nitrogen can be selectively unmasked for downstream cross-coupling or amide bond formation.
Orthogonal protection workflow for Methyl 4-(piperazin-2-yl)benzoate.
Experimental Protocols: Self-Validating Workflows
Protocol 1: Regioselective Synthesis of Methyl 4-(4-(tert-butoxycarbonyl)piperazin-2-yl)benzoate
Objective: Kinetically controlled mono-protection of the N4 position.
Causality Note: This reaction is performed without an external base. The reaction of
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 4-(piperazin-2-yl)benzoate (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Low temperatures maximize the kinetic differentiation between the hindered N1 and unhindered N4.
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (
, 10.0 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes using an addition funnel. -
Self-Validation Checkpoint 1 (Kinetic): Observe the reaction mixture. The evolution of
gas (mild bubbling) serves as an intrinsic kinetic indicator. Stir at 0 °C for 2 hours, or until gas evolution ceases. -
Self-Validation Checkpoint 2 (Chromatographic): Perform TLC (Eluent: 10% MeOH in DCM). The starting material (
) should be fully consumed, replaced by a single major spot ( ). The absence of a high-running spot ( ) confirms the absence of bis-Boc over-reaction. -
Workup: Wash the organic layer with saturated aqueous
(2 x 25 mL) and brine (25 mL). Dry over anhydrous , filter, and concentrate under reduced pressure to yield the N4-Boc intermediate as a pale yellow oil.
Protocol 2: Orthogonal Protection to yield Methyl 4-(1-Fmoc-4-Boc-piperazin-2-yl)benzoate
Objective: Forcing the protection of the sterically hindered N1 position while preserving the methyl ester. Causality Note: Because N1 is sterically hindered by the aryl group, a highly reactive electrophile (Fmoc-Cl) is required. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its immense steric bulk prevents it from acting as a competing nucleophile, while its basicity neutralizes the generated HCl without hydrolyzing the fragile methyl ester [3].
Step-by-Step Procedure:
-
Preparation: Dissolve the N4-Boc intermediate (approx. 9.5 mmol, 1.0 eq) from Protocol 1 in anhydrous DCM (40 mL).
-
Base Addition: Add DIPEA (19.0 mmol, 2.0 eq) in a single portion. Stir at room temperature for 10 minutes.
-
Electrophile Addition: Cool the mixture to 0 °C. Add Fmoc-Cl (11.4 mmol, 1.2 eq) portion-wise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Causality: The extended reaction time at room temperature is strictly necessary to overcome the steric activation barrier at the N1 pocket.
-
Self-Validation Checkpoint 3 (Phase Separation): The formation of DIPEA·HCl salts may cause slight turbidity. Quench the reaction by adding 1M aqueous
(30 mL). The aqueous layer's pH will drop to ~2. This acidic wash self-validates the complete removal of unreacted DIPEA and any trace unprotected amines, leaving only the fully protected, neutral product in the organic phase. -
Workup: Separate the organic layer, wash with brine (30 mL), dry over
, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the fully orthogonally protected scaffold.
References
-
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Organic Letters (ACS Publications) URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Pharmaceuticals (NIH/MDPI) URL:[Link]
-
Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors Bioorganic & Medicinal Chemistry (DTU) URL:[Link]
Application Note: Solvent Compatibility and Handling Protocols for Methyl 4-(piperazin-2-yl)benzoate diacetate
Introduction & Structural Causality
When engineering assay conditions, formulation strategies, or synthetic routes for functionalized piperazines, solvent selection is a critical parameter dictated by the thermodynamic interplay between the solute's crystal lattice and the solvent's dielectric properties. As a Senior Application Scientist, I approach Methyl 4-(piperazin-2-yl)benzoate diacetate not merely as a chemical structure, but as an amphiphilic system.
This compound features a lipophilic methyl benzoate moiety attached to a highly polar piperazine ring. Free base piperazines are notoriously hygroscopic and prone to poor handling characteristics. Converting the free base to a diacetate salt is a highly effective, industry-standard method to enhance aqueous solubility and crystalline stability 1. The protonation of the two piperazine nitrogen atoms by acetic acid creates a strong N—H···O hydrogen bonding network 2. This disrupts the lattice energy just enough to allow rapid solvation in polar media, while the ester tail provides a hydrophobic anchor. Understanding this duality is the key to mastering its solvent compatibility.
Physicochemical Profiling & Solvent Matrix
The diacetate salt form fundamentally alters the solubility profile compared to the free base. While the free base would be soluble in chlorinated solvents and ethers, the diacetate salt demands solvents capable of solvating ionic charges. Furthermore, historical patent literature demonstrates that piperazine diacetate salts are selectively insoluble in ketones like acetone, making it an ideal anti-solvent for precipitation and purification 3.
Table 1: Quantitative Solvent Compatibility Matrix
| Solvent | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale & Application |
| Water / Aqueous Buffers | 80.1 | Highly Soluble (>50 mg/mL) | Strong ion-dipole interactions solvate the di-cationic piperazinium core and acetate counterions. Ideal for in vivo dosing. |
| DMSO (Dimethyl Sulfoxide) | 46.7 | Highly Soluble (>100 mg/mL) | Exceptional hydrogen bond acceptor; solvates both the charged piperazine and the lipophilic ester. Ideal for in vitro stock solutions. |
| Methanol / Ethanol | 32.7 / 24.5 | Moderately Soluble (10-30 mg/mL) | Protic solvation of the acetate salt; limited slightly by the lipophilicity of the benzoate group. Used in chemical synthesis. |
| Acetone | 20.7 | Insoluble / Precipitates | Ketones lack the hydrogen-bond donating capacity to break the diacetate ionic lattice. Used as an anti-solvent for purification. |
| Dichloromethane (DCM) | 8.9 | Insoluble (<1 mg/mL) | Non-polar aprotic; cannot overcome the high lattice energy of the salt. Avoid unless performing free-basing extractions. |
Decision Workflow for Solvent Selection
To streamline laboratory operations, I have mapped the logical relationships between your target application and the optimal solvent system.
Workflow for selecting solvents based on application for the diacetate salt.
Self-Validating Experimental Protocols
A robust protocol must contain internal checks to ensure scientific integrity. Below are two highly standardized methodologies for handling this compound.
Protocol A: Preparation of 100 mM DMSO Stock Solution for High-Throughput Screening
Causality: DMSO is chosen because it prevents the premature hydrolysis of the methyl ester that might occur in unbuffered aqueous solutions over time, while maintaining the compound in a fully solvated state for accurate serial dilutions.
Step-by-Step Methodology:
-
Equilibration: Allow the vial of Methyl 4-(piperazin-2-yl)benzoate diacetate to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.
-
Weighing: Weigh exactly 38.04 mg of the compound (assuming a MW of ~380.4 g/mol for the diacetate salt) into a sterile, amber glass vial. Note: Amber glass prevents potential UV-induced degradation of the benzoate moiety.
-
Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex the solution at 2500 RPM for 60 seconds. Sonicate in a water bath at 25°C for 2 minutes if any visible particulates remain.
-
Self-Validation Checkpoint: Hold the vial against a high-contrast dark background and illuminate it laterally with a bright LED light. The solution must be optically clear. If a Tyndall effect (light scattering) is observed, micro-particulates remain, indicating incomplete dissolution. Continue sonication until the scattering disappears.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Anti-Solvent Precipitation and Purification using Acetone
Causality: When synthesizing or recovering the compound, leveraging the differential solubility of the diacetate salt is highly efficient. Acetone rapidly crashes out the piperazine diacetate network while leaving lipophilic organic impurities dissolved in the mother liquor 3.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of crude Methyl 4-(piperazin-2-yl)benzoate diacetate in a minimal volume (approx. 5-7 mL) of warm methanol (40°C) until fully dissolved.
-
Filtration: Pass the methanolic solution through a 0.45 µm PTFE syringe filter to remove any insoluble mechanical impurities.
-
Anti-Solvent Addition: Transfer the filtrate to a rapidly stirring flask. Dropwise, add 30 mL of ice-cold Acetone over 10 minutes.
-
Self-Validation Checkpoint: The success of the anti-solvent precipitation is validated by the rapid formation of a dense, white crystalline cloud upon the addition of the first 5 mL of acetone. A lack of immediate turbidity indicates the starting concentration in the methanol phase was too dilute; if this occurs, halt acetone addition and evaporate 50% of the methanol under reduced pressure before resuming.
-
Maturation: Allow the suspension to stir at 4°C for 1 hour to maximize crystal lattice formation and yield.
-
Recovery: Isolate the purified solid via vacuum filtration using a Buchner funnel. Wash the filter cake with an additional 10 mL of ice-cold acetone. Dry under high vacuum for 12 hours.
References
- Google Patents. "US2919275A - Purification of piperazine." United States Patent Office.
-
National Institutes of Health (PMC). "Piperazine-1,4-diium diacetate." Acta Crystallographica Section E. Available at:[Link]
Sources
Application Note: Advanced Pharmacological Profiling and Asymmetric Synthesis of 2-Arylpiperazines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocol
Introduction: The Privileged 2-Arylpiperazine Scaffold
In medicinal chemistry, the piperazine ring is considered a "privileged scaffold" due to its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to form critical hydrogen-bonding interactions[1]. While N-substituted piperazines dominate the pharmaceutical landscape, 2-arylpiperazines have emerged as highly versatile frameworks. The introduction of an aryl group at the C2 position creates a chiral center, allowing for precise stereochemical orientation within target protein binding pockets. This structural modularity makes 2-arylpiperazines exceptionally valuable for targeting aminergic G protein-coupled receptors (GPCRs) in the central nervous system (CNS) and developing novel oncology therapeutics[1][2].
Pharmacological Applications & Functional Selectivity
Aminergic GPCR Targeting and Biased Agonism
2-Arylpiperazines are highly sought after for treating psychiatric and neurological disorders (e.g., schizophrenia, depression, Parkinson's disease) due to their potent affinity for serotonin (5-HT) and dopamine receptors[1]. A critical advancement in modern pharmacology is the concept of functional selectivity (or biased agonism).
Traditional GPCR ligands activate multiple downstream pathways simultaneously, often leading to unwanted side effects. However, specific long-chain arylpiperazine derivatives acting at the 5-HT1A receptor have been identified as biased agonists. These compounds preferentially activate therapeutic G-protein-dependent pathways (such as cAMP inhibition and ERK1/2 phosphorylation) while minimizing the recruitment of
Furthermore, structural tuning of the 2-arylpiperazine core allows for dual-receptor targeting. For example, the derivative EF-7412 acts as a mixed antagonist for both 5-HT1A and Dopamine D2 receptors, serving as a powerful pharmacological tool for complex CNS disorders[4].
Diagram 1: 5-HT1A functional selectivity by 2-arylpiperazines favoring cAMP over β-arrestin-2.
Expanding Beyond the CNS: Oncology
Beyond neuropharmacology, 2-arylpiperazines are being investigated as site-directed chemotherapeutics. Recent structure-activity relationship (SAR) studies have demonstrated that hybridizing the arylpiperazine core with a saccharin moiety yields compounds with potent, selective cytotoxicity against prostate cancer cell lines (e.g., DU145 and PC-3) by inducing cell cycle arrest and apoptosis[2].
Quantitative Pharmacological Data Summary
Table 1: Pharmacological Profiles of Key 2-Arylpiperazine Derivatives
| Compound / Scaffold | Target Receptor / Cell Line | Primary Activity / Affinity | Reference |
| BIJBON | 5-HT1A Receptor | [1] | |
| EF-7412 | 5-HT1A / Dopamine D2 | [4] | |
| Saccharin-Arylpiperazine (Cmpd 4) | DU145 Prostate Cancer Cells | [2] |
State-of-the-Art Synthesis: Photocatalysis & Kinetic Resolution
Historically, synthesizing enantiopure 2-substituted piperazines required lengthy de novo cyclization from chiral amino acids, severely limiting late-stage structural diversification[5]. Direct C-H functionalization of the intact saturated piperazine ring is notoriously problematic due to the deactivating nature of the basic nitrogen atoms, often resulting in poor yields[5].
To overcome this, modern methodologies employ metallaphotoredox decarboxylative arylation followed by kinetic resolution via asymmetric lithiation .
-
Photocatalysis: By starting with an orthogonally protected piperazine-2-carboxylic acid, an Iridium photocatalyst generates a stable
-amino radical via decarboxylation under mild blue LED irradiation. This radical undergoes cross-coupling with an aryl halide via a Nickel co-catalyst to yield a racemic 2-arylpiperazine[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Kinetic Resolution: The racemic mixture is subjected to
-BuLi and the chiral ligand (+)-sparteine. The (+)-sparteine-Li complex coordinates to the carbonyl oxygen of the Boc protecting group, stereoselectively lowering the activation energy for the deprotonation of one enantiomer. The unreacted enantiomer is recovered with exceptionally high enantiomeric excess (ee)[5].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Diagram 2: Workflow for the asymmetric synthesis of 2-arylpiperazines via photocatalysis.
Validated Experimental Protocols
Protocol A: Decarboxylative Metallaphotoredox Arylation
Objective: Synthesize racemic orthogonally protected 2-arylpiperazine[6].
-
Reagent Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-piperazine-carboxylic acid (1.0 equiv), aryl iodide (1.5 equiv),
(1 mol%),ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (10 mol%), dtbbpy (15 mol%), and (2.0 equiv). -
Solvent Addition & Degassing: Add anhydrous DMF to achieve a 0.1 M concentration.
-
Causality & Validation: The solvent must be rigorously degassed via three freeze-pump-thaw cycles. Molecular oxygen is a triplet state quencher that will rapidly deactivate the excited *Ir(III) species, halting the photoredox cycle.
-
-
Irradiation: Seal the tube under an argon atmosphere and irradiate the mixture with a 34 W blue LED at room temperature for 24 hours[6].
-
Self-Validation (Reaction Monitoring): Monitor reaction completion via LC-MS. The disappearance of the carboxylic acid mass peak and the appearance of the product mass
confirms successful decarboxylative coupling. -
Workup: Dilute the mixture with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over
, and purify via flash column chromatography.
Protocol B: Kinetic Resolution via Asymmetric Lithiation
Objective: Isolate highly enantioenriched (S)-2-arylpiperazine (up to 99:1 er)[6].
-
Pre-Validation (Rotational Dynamics): Perform Variable-Temperature (VT) NMR on the purified racemic 2-arylpiperazine.
-
Causality: Successful asymmetric lithiation requires sufficiently fast rotation of the Boc group to allow the chiral base to coordinate with the carbonyl oxygen. VT-NMR confirms that the rotational dynamics are permissive at the reaction temperature[6].
-
-
Complex Formation: Dissolve the racemic 2-arylpiperazine in anhydrous
under an argon atmosphere and cool the flask to -78 °C. -
Asymmetric Deprotonation: Add (+)-sparteine (0.6 equiv) followed by the dropwise addition of
-BuLi (0.6 equiv). Stir the reaction mixture for 4 hours at -78 °C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Causality: The substoichiometric amount ensures that only the kinetically favored (R)-enantiomer is lithiated, leaving the (S)-enantiomer intact[5].
-
-
Electrophilic Trapping: Add methyl chloroformate (or another suitable electrophile) to trap the lithiated intermediate, forming a separable 2,2-disubstituted piperazine[6].
-
Workup & Validation: Quench the reaction with MeOH, warm to room temperature, and separate the products via column chromatography. Determine the enantiomeric ratio (er) of the recovered (S)-2-arylpiperazine using Chiral Stationary Phase HPLC to validate the efficiency of the kinetic resolution[6].
References
- Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Source: Organic Letters - ACS Publications URL
- Efficient Access to Pharmacologically Relevant 2-Arylpiperazines Source: Thieme Connect URL
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5.
- Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 Source: PubMed - NIH URL
- Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: PMC - NIH URL
- Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety Source: MDPI URL
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields of Methyl 4-(piperazin-2-yl)benzoate Derivatives
Welcome to the technical support center for the synthesis and purification of Methyl 4-(piperazin-2-yl)benzoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to enhance experimental outcomes. Here, we address common challenges encountered during synthesis, offering solutions grounded in chemical principles and field-proven experience.
I. Overview of Synthetic Strategy
The synthesis of Methyl 4-(piperazin-2-yl)benzoate derivatives typically involves a multi-step process. A common and effective route begins with commercially available 1-Boc-piperazine-2-carboxylic acid. This versatile starting material allows for selective functionalization. The general synthetic pathway can be visualized as follows:
Caption: General synthetic workflow for Methyl 4-(piperazin-2-yl)benzoate derivatives.
This guide will delve into the critical aspects of each of these key transformations, providing troubleshooting for common issues that can adversely affect your yield and purity.
II. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Esterification of 1-Boc-piperazine-2-carboxylic acid
Q1: My esterification of 1-Boc-piperazine-2-carboxylic acid with methanol is sluggish and gives low yields. What are the likely causes and how can I improve it?
A1: Low yields in the esterification of Boc-protected amino acids are often traced back to a few key factors. Here’s a breakdown of potential issues and their solutions:
-
Inadequate Catalysis: The most common method for this esterification is a Fischer-Speier esterification, which requires a strong acid catalyst.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst. While sulfuric acid is effective, it can sometimes lead to side reactions. A common alternative is to use a solution of HCl in methanol, which can be prepared by carefully adding acetyl chloride or thionyl chloride to cold methanol. Solid acid catalysts, such as modified montmorillonite K10, have also been shown to be effective and can simplify workup.[1]
-
-
Presence of Water: The Fischer-Speier esterification is a reversible reaction. The presence of water in your reaction mixture will shift the equilibrium back towards the starting materials, reducing your yield.[2]
-
Solution: Use anhydrous methanol and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Insufficient Reaction Time or Temperature: Esterification reactions can be slow at room temperature.
-
Solution: Heating the reaction mixture to reflux is a common practice to increase the reaction rate.[3] Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Troubleshooting Decision Tree for Esterification:
Caption: Decision tree for troubleshooting low esterification yields.
B. N-Arylation (Buchwald-Hartwig Cross-Coupling)
Q2: I am attempting a Buchwald-Hartwig amination to couple my piperazine derivative with an aryl halide, but I am observing low conversion of my starting materials. What should I check?
A2: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful optimization of several parameters.[4][5] Here are the most common culprits for low conversion:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial.
-
Base Selection: The choice of base is critical for the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] Ensure the base is of high purity and is sufficiently soluble in the reaction solvent.
-
-
Solvent Quality: The solvent must be anhydrous, as water can deactivate the catalyst and the base.
-
Solution: Use a dry, aprotic solvent such as toluene, dioxane, or THF.[6] It is recommended to use solvents from a solvent purification system or to distill them over a suitable drying agent.
-
-
Reaction Temperature: Some substrate combinations require higher temperatures to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at lower temperatures, consider increasing the temperature to 80-110 °C.[6]
-
Q3: My N-arylation reaction is producing a significant amount of a bis-arylated byproduct. How can I improve the selectivity for the mono-arylated product?
A3: The formation of bis-arylated byproducts is a common challenge when using unprotected piperazine.[6][7] Here are strategies to favor mono-arylation:
-
Use a Mono-Protected Piperazine: This is the most effective way to prevent bis-arylation.
-
Control Stoichiometry: If using unprotected piperazine is necessary, the stoichiometry of the reactants can be adjusted.
-
Slow Addition of the Aryl Halide: This technique can help maintain a high concentration of piperazine relative to the electrophile.
-
Solution: Add the aryl halide to the reaction mixture slowly over a period of time using a syringe pump.[6]
-
C. Boc Deprotection
Q4: During the Boc deprotection step with Trifluoroacetic Acid (TFA), I am getting a low yield of my final product. What could be the issue?
A4: While Boc deprotection with TFA is generally a robust reaction, several factors can lead to reduced yields.
-
Incomplete Reaction: The deprotection may not have gone to completion.
-
Solution: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.[9] If the reaction is slow, you can increase the concentration of TFA or the reaction time.
-
-
Product Loss During Workup: The deprotected amine product is often more polar and may have some water solubility, leading to losses during the aqueous workup.
-
Solution: During the workup, after neutralizing the acid, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[9] Washing the combined organic layers with brine can help to remove residual water.
-
-
Alternative Deprotection Methods: For substrates that are sensitive to strong acids like TFA, alternative methods may be more suitable.
-
Solution: A solution of HCl in an organic solvent like dioxane or methanol can be a milder alternative.[9] Additionally, methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been reported to be effective and can simplify workup, sometimes only requiring solvent evaporation.[10][11]
-
D. Purification
Q5: I am having difficulty purifying my final piperazine-containing compound by column chromatography. The compound seems to be sticking to the silica gel, and I am getting poor recovery.
A5: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silica gel, causing streaking on TLC plates and poor recovery from column chromatography.[12]
-
Neutralize the Silica Gel: Pre-treating the silica gel can mitigate these strong interactions.
-
Solution: You can either prepare a slurry of the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution before packing the column, or add the modifier directly to your mobile phase.[13]
-
-
Use an Alternative Stationary Phase: If issues persist, a different stationary phase may be necessary.
-
Solution: Consider using a less acidic stationary phase like neutral alumina.[13]
-
-
Alternative Purification Techniques: For highly polar or basic compounds, other purification methods might be more suitable.
-
Solution: Recrystallization can be a highly effective method for obtaining pure crystalline solids.[13] If the compound is a salt, this can be particularly advantageous. Another option is to leverage the basicity of the piperazine to form a salt, such as a diacetate, which can be precipitated from a suitable solvent like acetone.[14] The free base can then be regenerated.[12] Purification as a hexahydrate is also a documented method for piperazine itself.[12][15]
-
Summary of Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Esterification Yield | Presence of water | Use anhydrous reagents and glassware. |
| Inadequate catalysis | Use a strong acid catalyst or a solid acid catalyst. | |
| Low N-Arylation Conversion | Suboptimal catalyst/ligand | Use a bulky, electron-rich phosphine ligand and a modern Pd pre-catalyst. |
| Inappropriate base | Use a strong, non-nucleophilic base like NaOtBu. | |
| Bis-arylation Side Product | Use of unprotected piperazine | Use a mono-protected piperazine (e.g., N-Boc-piperazine). |
| Incorrect stoichiometry | Use a large excess of piperazine. | |
| Low Boc Deprotection Yield | Incomplete reaction | Monitor reaction progress by TLC or LC-MS. |
| Product loss during workup | Perform multiple extractions with an organic solvent. | |
| Poor Chromatographic Purification | Strong interaction with silica gel | Add a basic modifier (e.g., triethylamine) to the mobile phase or use neutral alumina. |
| Consider alternative purification methods like recrystallization or salt formation. |
III. Detailed Experimental Protocols
Protocol 1: Esterification of 1-Boc-piperazine-2-carboxylic acid
This protocol describes a general procedure for the esterification of 1-Boc-piperazine-2-carboxylic acid using HCl generated in situ in methanol.
Materials:
-
1-Boc-piperazine-2-carboxylic acid
-
Anhydrous Methanol
-
Acetyl chloride
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine-2-carboxylic acid (1 equivalent) in anhydrous methanol (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.5-2.0 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Methyl 1-Boc-piperazine-2-carboxylate. The product can be used in the next step without further purification or purified by flash column chromatography if necessary.
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of a piperazine derivative with an aryl halide.
Materials:
-
Methyl 1-Boc-piperazine-2-carboxylate
-
Aryl halide (e.g., 4-substituted-bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).[16]
-
Add the base (1.5-2.5 equivalents).[16]
-
Add Methyl 1-Boc-piperazine-2-carboxylate (1.1-1.5 equivalents) and anhydrous toluene.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperazine derivative.
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of the Boc protecting group using TFA.
Materials:
-
N-Boc protected piperazine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[9]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[9]
-
Once complete, carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected piperazine derivative. Further purification can be achieved by column chromatography or recrystallization if necessary.
IV. References
-
BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Tech Support.
-
BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem Tech Support.
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem Tech Support.
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives. BenchChem Tech Support.
-
BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione. BenchChem Tech Support.
-
Google Patents. (1959). Purification of piperazine.
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.). ResearchGate.
-
Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
-
BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem Tech Support.
-
Google Patents. (1969). Recovery and purification of piperazine.
-
Fort, Y., & Buchwald, S. L. (2001). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 42(49), 8435-8438.
-
Google Patents. (2009). Deprotection of N-BOC compounds.
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journals.
-
NSR laboratories Pvt. Ltd. (n.d.). 1-Boc -Piperazine (CAS 57260-71-6).
-
BenchChem. (2025). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. BenchChem Tech Support.
-
BenchChem. (2025). Side reactions to avoid in the synthesis of dichlorophenylpiperazines. BenchChem Tech Support.
-
CAS 159532-59-9 ((S)-1-N-Boc-piperazine-2-carboxylic acid). (n.d.).
-
PubChem. (n.d.). (S)-4-N-Boc-piperazine-2-carboxylic acid.
-
Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
-
PubChem. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
-
Google Patents. (2010). Process for the preparation of piperazine derivatives.
-
MDPI. (2021). Synthesis of Piperazines by C-H Functionalization.
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
-
ResearchGate. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate.
-
MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
-
Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
-
Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023).
-
Appretech Scientific Limited. (n.d.). methyl (S)-4-(piperazin-2-yl)benzoate.
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). ijstr.org.
-
Google Patents. (2019). Method for preparing benzoic acid esters.
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
-
YouTube. (2020). Esterification test of Benzoic acid.
Sources
- 1. ijstr.org [ijstr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization of Chiral Piperazin-2-yl Benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions regarding the preservation of stereochemical integrity in chiral piperazin-2-yl benzoate and its derivatives. The piperazine scaffold is a cornerstone in medicinal chemistry, and maintaining its intended chirality is paramount for therapeutic efficacy and safety.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that causes racemization in chiral piperazin-2-yl benzoate?
A: The principal cause of racemization at the C2 position of the piperazine ring is the abstraction of the α-proton (the hydrogen atom attached to the chiral carbon). This is particularly problematic under basic conditions, which facilitate the formation of a planar carbanion or enolate intermediate.[4] Once this planar intermediate is formed, reprotonation can occur from either face, leading to a mixture of enantiomers. The presence of the benzoate group can exacerbate this by activating the α-proton.
Q2: How critical is the choice of N-protecting groups in preventing racemization?
A: The selection of N-protecting groups is a critical decision. Urethane-based protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), are highly effective at mitigating racemization during coupling reactions.[4] This is because the nitrogen lone pair is delocalized into the carbonyl of the protecting group, reducing its basicity and the likelihood of it promoting the formation of intermediates that lead to racemization.[4] However, the conditions used to remove these protecting groups can themselves induce racemization if not carefully controlled.[4]
Q3: Can the solvent choice impact the stereochemical stability of my compound?
A: Yes, the solvent can play a significant role. Polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are commonly used and are generally suitable.[4] However, it is crucial to use anhydrous solvents, as the presence of water can interfere with reactions and potentially facilitate side reactions that may lead to racemization.[4] Some research also suggests that non-polar solvents may offer better stability for certain chiral compounds during storage.[]
Q4: Is racemization a concern during purification steps?
A: While often overlooked, racemization can indeed occur during purification. Chromatographic methods that employ highly basic or acidic mobile phases can cause epimerization of sensitive chiral centers.[4] It is advisable to use neutral or buffered mobile phases whenever possible and to minimize the exposure time of the compound to these conditions.
Q5: At what temperatures should I store my chiral piperazin-2-yl benzoate samples?
A: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[][6] Therefore, it is recommended to store samples at reduced temperatures. For long-term storage, keeping samples frozen (-20°C or below) is advisable.[7] Room temperature storage should be avoided to prevent detrimental impacts on the stability of piperazine compounds.[7]
Troubleshooting Guides
Issue 1: Significant Racemization Observed After N-Protecting Group Removal
Symptoms: You have confirmed the high enantiomeric excess (ee) of your N-protected chiral piperazin-2-yl benzoate, but after the deprotection step, you observe a significant drop in optical purity.
Possible Causes & Solutions:
-
Harsh Deprotection Conditions: The conditions used for removing the protecting group may be too harsh.
-
For Acid-Labile Groups (e.g., Boc): Instead of using strong acids like neat trifluoroacetic acid (TFA), consider milder conditions. Using a solution of 4M HCl in dioxane at a controlled temperature (e.g., 0 °C) can be effective.[4] Careful monitoring and minimizing reaction time are crucial.
-
For Base-Labile Groups (e.g., Fmoc): The standard use of piperidine for Fmoc removal can be problematic. Consider adding an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution to suppress side reactions that can lead to racemization.[8] Alternatively, using a weaker base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 1%) for a short duration can be effective, though it should be used with caution as prolonged exposure can also cause racemization.[9]
-
-
Inappropriate Work-up: Prolonged exposure to acidic or basic conditions during the work-up can also lead to racemization.
-
Solution: After deprotection, promptly neutralize the reaction mixture and extract the product. Avoid lengthy aqueous washes with strongly acidic or basic solutions.
-
Experimental Protocol: Mild N-Boc Deprotection
-
Dissolve the N-Boc protected chiral piperazin-2-yl benzoate in anhydrous 1,4-dioxane (e.g., at a 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (typically 2-3 equivalents).
-
Monitor the reaction progress closely using TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature.
-
Immediately proceed to the next synthetic step or neutralize the resulting hydrochloride salt to prevent prolonged exposure to acidic conditions.[4]
Issue 2: Racemization During a Subsequent Coupling Reaction
Symptoms: Your deprotected chiral piperazin-2-yl benzoate has high enantiomeric purity, but the final coupled product shows significant racemization.
Possible Causes & Solutions:
-
Inappropriate Coupling Reagents: Some coupling reagents are more prone to causing racemization than others.
-
Solution: Utilize coupling reagents known for their low racemization potential. Phosphonium and aminium/uronium salts like HBTU, HATU, and PyBOP, especially when used with additives like HOBt or its analogs, are generally effective.[4]
-
-
Excessive Base or High Temperature: The presence of a strong base and elevated temperatures can dramatically increase the rate of racemization.[4]
-
Activation of the α-Proton: The reaction conditions may be facilitating the abstraction of the α-proton.
-
Solution: The choice of a suitable N-protecting group on the other nitrogen of the piperazine ring can influence the acidity of the α-proton. Electron-withdrawing groups can increase acidity and thus the risk of racemization.
-
Data Summary: Impact of Reaction Conditions on Stereochemical Integrity
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | > Room Temperature | 0 °C to Room Temperature | Reduces the kinetic rate of racemization.[4] |
| Base | Strong, non-hindered bases in excess | Stoichiometric amount of a hindered base (e.g., DIPEA) | Minimizes base-catalyzed proton abstraction.[4][9] |
| pH (Aqueous Work-up) | Highly acidic or basic | Neutral or buffered | Prevents epimerization of the chiral center.[4][10][11] |
| Protecting Group Removal | Harsh acids (e.g., neat TFA) or bases | Milder, controlled conditions (e.g., HCl/dioxane, piperidine/HOBt) | Avoids side reactions and racemization.[4][8] |
Experimental Protocol: Low-Racemization Coupling Reaction
-
Dissolve the N-protected chiral piperazine (1 equivalent) and the carboxylic acid to be coupled (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add HATU (1 equivalent) and HOAt (1 equivalent) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature while monitoring the progress by TLC or LC-MS.[4]
Issue 3: Difficulty in Accurately Determining Enantiomeric Excess
Symptoms: You are unsure if the observed loss of optical activity is due to racemization during the reaction or an artifact of the analytical method.
Possible Causes & Solutions:
-
Inadequate Analytical Method: The chosen analytical technique may not be suitable for resolving the enantiomers of your specific compound.
-
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[12] A variety of chiral stationary phases are available, and method development will be necessary to find the optimal column and mobile phase for your compound.[13][14] Other techniques like chiral gas chromatography (GC) and capillary electrophoresis (CE) can also be effective.[12][15]
-
-
On-Column Racemization: The conditions of the analytical method itself could be causing racemization.
-
Solution: As mentioned previously, avoid highly acidic or basic mobile phases in HPLC. If racemization is suspected on-column, try different columns and mobile phase compositions.
-
Workflow for Diagnosing and Addressing Racemization
Caption: A decision-making workflow for diagnosing and addressing racemization.
References
-
Dahan, E., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Houben-Weyl. (2005). 2 Protection of Functional Groups. In Science of Synthesis (Vol. 21, pp. 47-198).
-
Lowe, L. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 120–126. [Link]
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Lane, A. M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical research, 33(2), 449–460. [Link]
-
ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]
-
Figshare. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. [Link]
- Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2328.
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
- A Review on Analytical Methods for Piperazine Determination. (2015). International Journal of Pharmaceutical Sciences and Research, 6(12), 4966-4973.
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. [Link]
-
Royal Society of Chemistry. (1996). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 2231-2237. [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
Royal Society of Chemistry. (n.d.). .
-
ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and.... Retrieved from [Link]
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ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of.... Retrieved from [Link]
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (2010). Analytical Methods.
-
National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]
-
National Institutes of Health. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
-
ResearchGate. (n.d.). Photocatalytic Deracemization Enables the Synthesis of Chiral 2,5-Diketopiperazines. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6038. [Link]
- Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311. [Link]
-
National Institutes of Health. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of organic chemistry, 77(22), 10242–10252. [Link]
-
MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 438. [Link]
-
National Institutes of Health. (n.d.). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Efficient synthesis of new chiral 1,2-benzothiazin-3-one 1,1-dioxide derivatives via lateral lithiation of 3 -N-mesitylenesulfonyl-1,3-oxazolidin-2-ones. Retrieved from [Link]
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Technical Support Center: Purification of Polar Piperazine Diacetate Salts
Welcome to the Technical Support Center for the purification of polar piperazine diacetate salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, you will find practical, field-tested advice in a question-and-answer format, detailed troubleshooting guides, and robust experimental protocols to enhance the purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude piperazine compounds?
A1: Crude piperazine-containing compounds often harbor a variety of impurities stemming from the synthesis process. These can include unreacted starting materials like ethylene diamine and diethylene triamine, as well as byproducts from side reactions such as pyrazines, N-alkyl piperazines, and N-hydroxyalkyl piperazines.[1][2] Degradation products, for instance, N-formylpiperazine, can also be present, particularly if the material has been stored improperly or exposed to high temperatures.[1]
Q2: Why is purification by diacetate salt formation a preferred method for piperazine compounds?
A2: The formation of a diacetate salt is a highly effective method for purifying piperazine due to the selective precipitation of the salt from a suitable organic solvent, leaving many impurities behind in the solution.[1][2] This technique leverages the basic nature of the piperazine nitrogens (with pKa values around 5.3 and 9.7), which readily react with acetic acid to form a stable, crystalline salt.[1] This process is particularly advantageous for separating piperazine from structurally similar impurities that may be difficult to remove by other means.[1]
Q3: I'm observing a low yield after crystallization. What are the likely causes and how can I improve it?
A3: Low yield is a common issue and can often be attributed to the product being too soluble in the chosen solvent, even at low temperatures.[1] To address this, you can try reducing the amount of solvent used to dissolve the crude product initially.[1] Alternatively, experimenting with a different, less polar solvent or a mixed-solvent system can decrease the solubility of the diacetate salt and improve recovery.[1][3] Cooling the crystallization mixture in an ice bath or refrigerator will further reduce solubility and promote precipitation.[1] Another potential cause is incomplete salt formation, so ensure that you are using at least a stoichiometric amount of acetic acid.[2]
Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter during the purification of piperazine diacetate salts and offers systematic approaches to resolving them.
Problem 1: Oiling Out Instead of Crystallization
Symptoms: Instead of forming solid crystals, your product separates as an insoluble liquid or oil.
Causality: "Oiling out" typically occurs when the solute is too soluble in the hot solvent, and the solution becomes supersaturated before it reaches the ideal temperature for crystal nucleation. This can also happen if the melting point of your compound is lower than the boiling point of the solvent.[3]
Solutions:
-
Reduce the temperature of dissolution: Try dissolving your crude material at a slightly lower temperature to avoid oversaturation.
-
Change the solvent system: A solvent in which your compound is less soluble at elevated temperatures might be necessary. A mixed-solvent system can also be effective.[3] Start by dissolving your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Gentle heating to redissolve the solid followed by slow cooling can then promote proper crystallization.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic scratches that can serve as nucleation sites. If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can also initiate crystallization.
Problem 2: Product Purity is Still Low After Recrystallization
Symptoms: Analytical data (e.g., NMR, HPLC) shows the presence of significant impurities even after recrystallization.
Causality: This often indicates that the impurities have similar solubility properties to your desired piperazine diacetate salt and are co-precipitating.[1] Rapid crystallization can also trap impurities within the crystal lattice.
Solutions:
-
Slow Down the Cooling Process: Allow the crystallization mixture to cool to room temperature slowly before moving it to an ice bath. This slow cooling promotes the formation of a more ordered and pure crystal lattice.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity. A second or even third recrystallization step can significantly improve the purity of your final product.
-
Solvent Selection: Re-evaluate your choice of solvent. A different solvent or solvent pair may provide better discrimination between your product and the impurities.[4]
-
Wash the Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[2]
Experimental Protocols
Protocol 1: Purification of Piperazine by Diacetate Salt Formation
This protocol is a robust method for the purification of crude piperazine.
Methodology:
-
Dissolution: Dissolve the crude piperazine in acetone at a temperature between 20-40°C. The concentration should be in the range of 0.5 to 20 weight percent of piperazine.[2]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use at least a stoichiometric amount, and up to five times the stoichiometric amount, required to form piperazine diacetate.[2]
-
Precipitation: The piperazine diacetate will begin to precipitate as a crystalline solid. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[2]
-
Isolation: Separate the precipitated solid from the liquid by vacuum filtration.[2]
-
Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities.[2]
-
Drying: Dry the purified piperazine diacetate precipitate under vacuum at room temperature.[2]
Data Presentation
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.4 | Good for highly polar compounds, but crystals may dry slowly.[5] |
| Ethanol | 78 | 24.3 | An excellent general-purpose solvent for polar compounds.[5] |
| Acetone | 56 | 20.7 | A good solvent for many polar compounds, but its low boiling point can be a disadvantage.[5] |
| Ethyl Acetate | 77 | 6.0 | Suitable for compounds of intermediate polarity.[5] |
| Toluene | 111 | 2.4 | A good choice for nonpolar and aromatic compounds. Its high boiling point can make it difficult to remove.[5] |
| Hexane | 69 | 1.9 | Ideal for nonpolar compounds and is easily removed due to its volatility.[5] |
Visualization
Workflow for Piperazine Diacetate Salt Purification
Caption: A typical workflow for the purification of piperazine via diacetate salt formation.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making guide for troubleshooting low yields in piperazine diacetate salt crystallization.
References
-
Amine Di piperazine impurity. Veeprho. [Link]
- Purification of piperazine.
-
Crystallization. University of California, Irvine. [Link]
-
Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC INTERNATIONAL. [Link]
-
Piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Experiment 2: Recrystallization. University of Toronto. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Piperazine-impurities. Pharmaffiliates. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Recrystallization. California State University, Bakersfield. [Link]
-
Solvent Choice. University of York. [Link]
-
A rapid spectrophotometric method for determination of piperazine. R Discovery. [Link]
-
A rapid spectrophotometric method for determination of piperazine. PubMed. [Link]
-
Amine workup. Reddit. [Link]
-
Piperazine. Wikipedia. [Link]
-
A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers. [Link]
-
PIPERAZINE. Ataman Kimya. [Link]
-
PIPERAZINE HYDRATE Piperazinum hydricum PIRACETAM Piracetamum. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Influence of pH of Piperazine strip ionization and fraction of... ResearchGate. [Link]
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How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
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Study of thermal behavior of 1H,4H-piperazine-N,N′-diium diacetate and its sublimation mechanism: An nonhygroscopic piperazine salt with ionic or cocrystal structure? ResearchGate. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Amines - Workup. University of Rochester. [Link]
-
How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]
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-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]
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Piperazine-1,4-diium diacetate. National Center for Biotechnology Information. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
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Technical Support Center: Stability of Methyl 4-(piperazin-2-yl)benzoate diacetate in Solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-(piperazin-2-yl)benzoate diacetate. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to address common stability challenges. By understanding the potential degradation pathways, you can implement strategies to mitigate them, ensuring the integrity of your experiments.
The structure of Methyl 4-(piperazin-2-yl)benzoate contains two key functional groups susceptible to degradation in solution: a methyl ester and a piperazine ring. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the piperazine nitrogen atoms.[1][2][3] The stability is significantly influenced by factors such as pH, temperature, solvent composition, light, and the presence of atmospheric oxygen.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could this be a stability issue with my compound?
A1: Yes, inconsistent results are a common indicator of compound degradation.[1] If you observe a loss of biological potency, altered pharmacological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of your compound under your specific experimental conditions. Degradation can lead to a lower concentration of the active compound and the formation of new, potentially interfering substances.
Q2: What are the primary causes of degradation for this compound in an aqueous solution?
A2: The two most likely degradation pathways in aqueous media are:
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 4-(piperazin-2-yl)benzoic acid and methanol.[2][6] This reaction can be catalyzed by both acids and bases, meaning its rate is highly pH-dependent.[6][7][8]
-
Piperazine Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[1][9] This can lead to the formation of N-oxides or other oxidative degradation products.[10][11]
Q3: How should I prepare and store stock solutions of Methyl 4-(piperazin-2-yl)benzoate diacetate?
A3: For maximum stability:
-
Solvent Choice: While the diacetate salt is designed for aqueous solubility, for long-term storage, consider using anhydrous aprotic solvents like DMSO or DMF if your experimental protocol allows. If using aqueous solutions, use purified, degassed water (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.
-
pH Control: The stability of both the ester and the piperazine ring is pH-dependent.[1] It is recommended to conduct a pH-stability profile to determine the optimal pH for your specific application. Generally, a slightly acidic to neutral pH is preferable to strongly acidic or basic conditions which can accelerate ester hydrolysis.[6] The diacetate salt itself will create a slightly acidic solution upon dissolution.
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C.[1] Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][4]
Q4: I observed a color change in my solid compound/solution over time. What does this mean?
A4: A color change, often to a yellow or brown hue, is a common sign of degradation. This is frequently caused by:
-
Oxidation: Reaction with atmospheric oxygen can form colored degradation products.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to colored degradants.[1]
To prevent this, ensure the solid compound is stored in a tightly sealed container, protected from light, and for highly sensitive applications, consider storage under an inert atmosphere like nitrogen or argon.[1]
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical approach to troubleshooting stability-related problems.
Issue 1: Loss of Potency in Biological Assays
| Potential Cause | Troubleshooting Steps & Explanation |
| Ester Hydrolysis | The hydrolysis product, 4-(piperazin-2-yl)benzoic acid, will likely have a different biological activity profile than the parent ester. Action: 1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.[1] 2. pH Control: Buffer your assay medium to a pH where the ester is most stable (typically slightly acidic to neutral). Avoid highly basic conditions. 3. Analytical Check: Use HPLC to analyze your working solution before and after the experiment to quantify the parent compound and detect the appearance of the carboxylic acid degradant. |
| Oxidative Degradation | Oxidation of the piperazine ring can significantly alter the molecule's conformation and receptor binding affinity. Action: 1. Use Degassed Buffers: Prepare all aqueous solutions with buffers that have been degassed to remove dissolved oxygen. 2. Add Antioxidants: If compatible with your assay, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).[1] 3. Inert Atmosphere: If possible, run experiments under a nitrogen or argon atmosphere. |
| Incorrect Concentration | If the compound has degraded in the stock solution, your final assay concentration will be lower than calculated. Action: Always quantify the stock solution by a reliable method (e.g., UV-Vis spectroscopy with a known extinction coefficient or qNMR) before preparing dilutions. |
Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrolysis Product | A new, more polar peak corresponding to the carboxylic acid metabolite is a common sign of hydrolysis. Action: 1. Co-injection: Synthesize or procure a standard of the potential hydrolysis product (4-(piperazin-2-yl)benzoic acid) and co-inject it with your degraded sample to confirm peak identity by retention time. 2. LC-MS Analysis: Use mass spectrometry to identify the mass of the new peak. The hydrolysis product will have a mass corresponding to the loss of the methyl group (-CH₃) and the addition of a hydrogen (+H). |
| Oxidation Products | Oxidation can lead to one or more new peaks, often with masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). Action: 1. Forced Degradation: Intentionally degrade a sample by exposing it to an oxidizing agent (e.g., a dilute solution of H₂O₂) to see if it generates the same unknown peaks. 2. LC-MS/MS: Use tandem mass spectrometry to fragment the unknown peaks and elucidate their structure. |
| Solvent/Buffer Interaction | The compound may react with components of your solution or mobile phase. Action: Review the composition of all solvents and buffers. For example, reactive aldehydes in certain grades of PEG or other excipients can form adducts with the piperazine nitrogens. Ensure high-purity (e.g., HPLC-grade) solvents are used. |
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for Methyl 4-(piperazin-2-yl)benzoate.
Caption: Primary degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Basic pH-Dependent Stability Study
This protocol outlines a simple experiment to determine the stability of your compound at different pH values.
Objective: To assess the rate of hydrolysis of Methyl 4-(piperazin-2-yl)benzoate diacetate in aqueous solutions at three different pH levels over 24 hours.
Materials:
-
Methyl 4-(piperazin-2-yl)benzoate diacetate
-
Buffer solutions: pH 4.0 (acetate buffer), pH 7.4 (phosphate buffer), pH 9.0 (borate buffer)
-
HPLC-grade water and acetonitrile
-
HPLC system with a C18 column and UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.
-
Working Solution Preparation:
-
Label three 10 mL volumetric flasks: "pH 4.0", "pH 7.4", and "pH 9.0".
-
Add 9 mL of the corresponding buffer to each flask.
-
Add 1 mL of the stock solution to each flask, cap, and mix thoroughly. This results in a final concentration of 100 µg/mL.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately withdraw an aliquot from each flask and dilute to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Inject onto the HPLC and record the peak area of the parent compound. This is your 100% reference.
-
-
Incubation: Store the three flasks at a controlled temperature (e.g., ambient, ~25°C), protected from light.
-
Subsequent Time Points:
-
Withdraw and analyze aliquots at pre-determined time points (e.g., T=2h, 4h, 8h, 24h).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.
-
Plot the % remaining vs. time for each pH condition.
-
Visualization of Stability Study Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. isaacpub.org [isaacpub.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. rroij.com [rroij.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Strategies for Removing Acetate Salts from Piperazine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of purifying piperazine-containing intermediates. The presence of acetate salts, often originating from reaction conditions (e.g., using acetic acid as a solvent or catalyst) or deprotection steps, can complicate downstream applications.[1] This resource provides in-depth, practical solutions in a direct question-and-answer format to help you efficiently remove these salts and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove acetate salts from my piperazine intermediate?
A: The presence of acetate salts can be detrimental for several reasons:
-
Interference with Subsequent Reactions: The basic nature of the piperazine salt can interfere with subsequent reactions that are pH-sensitive or require a free-base starting material.
-
Solubility Issues: The salt form has drastically different solubility profiles compared to the free base.[2] Acetate salts are generally more soluble in polar, protic solvents and insoluble in many common organic solvents, which can complicate downstream processing and purification.
-
Inaccurate Quantification: The presence of the counter-ion leads to an artificially high mass, resulting in inaccurate molar calculations for subsequent synthetic steps.
-
Compromised Purity and Stability: For active pharmaceutical ingredients (APIs), residual salts are considered impurities that can affect the final product's stability, crystallinity, and overall quality.[3] The free base form can also be prone to degradation, such as absorbing atmospheric CO2.[4][5]
Q2: What are the primary methods for removing acetate salts from piperazine intermediates?
A: The most common and effective methods leverage the difference in properties between the piperazine acetate salt and its corresponding free-base form. The primary strategies include:
-
Aqueous Basic Wash (Acid-Base Extraction): This is the most widely used technique. It involves dissolving the crude product in an organic solvent and washing it with an aqueous basic solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide) to neutralize the acetic acid and deprotonate the piperazine cation, converting it back to the free base.[6][7]
-
Recrystallization: If the free-base product is a solid, recrystallization can be a powerful purification method. This involves carefully selecting a solvent system where the free base has high solubility at elevated temperatures and low solubility at cooler temperatures, while the unwanted salts remain soluble.[8]
-
Chromatography: Column chromatography (either normal or reverse-phase) can be used to separate the more polar salt from the less polar free base. However, the high polarity and basicity of piperazines can lead to challenges like peak tailing on silica gel.[9]
-
Precipitation: In some cases, the piperazine can be selectively precipitated from a solution. For instance, adding acetic acid to an acetone solution can precipitate piperazine diacetate, which can then be removed by filtration.[8]
Q3: How do I choose the best salt removal method for my specific application?
A: The optimal method depends on the scale of your reaction, the desired purity, and the physicochemical properties of your specific piperazine intermediate. The following decision workflow and comparison table can guide your choice.
Caption: Decision workflow for selecting a salt removal method.
Comparison of Common Salt Removal Methods
| Method | Principle | Scalability | Typical Purity | Key Advantages | Common Challenges |
| Aqueous Basic Wash | Converts the water-soluble salt to an organic-soluble free base. | Excellent | Good to Excellent | Fast, inexpensive, and highly effective for large scales. | Emulsion formation, product loss if free base has some water solubility. |
| Recrystallization | Differential solubility of the free base and impurities in a solvent system. | Good | Excellent | Can deliver very high purity material; removes other impurities simultaneously. | Requires the product to be a stable solid; solvent screening can be time-consuming; potential for yield loss.[8] |
| Column Chromatography | Separation based on polarity differences. | Poor to Fair | Excellent | Highly effective for small-scale purification and for separating complex mixtures. | Not easily scalable; can be resource-intensive (solvents, silica); basic compounds may tail on silica gel.[9] |
| Precipitation | Inducing the selective precipitation of either the salt or the free base. | Fair to Good | Good | Can be a simple filtration step to remove the salt. | Highly dependent on specific solubility properties; may not be a general method.[8][10] |
Troubleshooting Guide
Q4: I performed a basic aqueous wash, but my yield is significantly low. What could have gone wrong?
A: Low yield after an extraction is a common issue. Here are the most likely causes and how to troubleshoot them:
-
Cause 1: Incomplete Basification. The piperazine acetate salt will remain in the aqueous layer if the pH is not high enough to convert it to the free base. Piperazine has two pKa values, approximately 5.7 and 9.8.[11][12] To ensure complete deprotonation to the free base, the pH of the aqueous layer should be at least 2 units higher than the highest pKa.
-
Solution: Use a stronger base or a higher concentration. While sodium bicarbonate (NaHCO₃) is a mild base, it may not be sufficient. Switch to a stronger base like sodium carbonate (Na₂CO₃) or 1-2M sodium hydroxide (NaOH). Always check the pH of the aqueous layer with pH paper or a meter after extraction to ensure it is >12.[13]
-
-
Cause 2: Product Precipitation. Some piperazine free bases have limited solubility in common organic solvents (like dichloromethane or ethyl acetate) and may precipitate out of the organic layer during the wash, getting trapped at the interface or lost during filtration.
-
Solution: Before separating the layers, carefully inspect the flask for any solid precipitate. If a solid is present, you may need to add more organic solvent or switch to a solvent in which the free base is more soluble.
-
-
Cause 3: Partial Water Solubility of the Free Base. While the free base is designed to be organic-soluble, some derivatives, especially those with polar functional groups, may have slight aqueous solubility, leading to product loss in the aqueous layer.
-
Solution: To reduce the solubility of the free base in the aqueous layer, saturate the aqueous phase with sodium chloride (NaCl). This "salting out" effect increases the ionic strength of the aqueous layer, pushing the organic compound into the organic phase.[14] Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Q5: I'm seeing a thick, persistent emulsion at the interface during my liquid-liquid extraction. How can I break it?
A: Emulsions are common when dealing with basic compounds and are a frequent source of frustration.
-
Mechanism: An emulsion is a stable mixture of two immiscible liquids, often stabilized by the product itself acting as a surfactant at the interface.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 20-30 minutes. Often, the layers will separate on their own.
-
Salting Out: Add a saturated solution of NaCl (brine). This increases the polarity of the aqueous phase, which can effectively break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the stabilized droplets.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.
-
Q6: My final product is pure by ¹H NMR, but the potentiometric titration assay is low (~90-95%). What is the likely cause?
A: This is a classic issue when working with piperazine free bases.
-
Cause: Water Content and Carbon Dioxide Absorption. Piperazine free bases are often hygroscopic and can readily absorb moisture from the air to form stable hydrates.[9][15] Additionally, the basic nitrogen atoms can react with atmospheric carbon dioxide to form carbamates.[5][15] Both water and CO₂ will add mass to your product without being readily detectable by standard ¹H NMR, but they will lower the purity as determined by a titration assay.
-
Solutions:
-
Thorough Drying: Ensure your product is rigorously dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Inert Atmosphere: Handle the purified free base under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent CO₂ absorption.[4]
-
Azeotropic Removal of Water: If you suspect water is present, dissolving the product in a solvent like toluene and removing the solvent under reduced pressure can help azeotropically remove residual water.
-
Experimental Protocols
Protocol: Standard Aqueous Basic Wash for Acetate Salt Removal
This protocol describes a general procedure for converting a piperazine acetate salt into its free-base form on a laboratory scale.
1. Dissolution:
-
Dissolve the crude piperazine acetate salt intermediate (1.0 eq) in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene) at a concentration of approximately 0.1-0.2 M.
2. First Basic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: The NaHCO₃ will neutralize the acetic acid counter-ion. Be cautious, as this will evolve CO₂ gas. Vent the separatory funnel frequently and with care.
-
Gently swirl the funnel until gas evolution ceases, then stopper and shake for 1-2 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
3. Second Basic Wash (Conversion to Free Base):
-
To the organic layer, add an equal volume of a 1M sodium carbonate (Na₂CO₃) or 1M sodium hydroxide (NaOH) solution.
-
Causality: This stronger base is necessary to fully deprotonate the piperazinium cation to the neutral free base, driving it into the organic layer.[14]
-
Shake the funnel for 2-3 minutes.
-
Separate and discard the aqueous layer. Check its pH to confirm it is >12.
4. Brine Wash:
-
Wash the organic layer with an equal volume of saturated aqueous NaCl (brine).
-
Causality: This step removes residual water and helps to break any minor emulsions.[7]
-
Separate and discard the aqueous brine layer.
5. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperazine free base.
Caption: Mechanism of acetate salt removal via basic wash.
References
- US2919275A - Purification of piperazine - Google P
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. [Link]
-
pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. [Link]
-
Piperazine - Wikipedia. [Link]
-
How to purify an organic salt (acetate) from impurities - ResearchGate. [Link]
- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google P
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]
-
Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. - ResearchGate. [Link]
- CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google P
-
How do I remove piperazine from the solid compound? - ResearchGate. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. uregina.ca [uregina.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine - Wikipedia [en.wikipedia.org]
Optimizing amide coupling with Methyl 4-(piperazin-2-yl)benzoate
Technical Support Center: Optimizing Amide Coupling with Methyl 4-(piperazin-2-yl)benzoate
Executive Summary
You are working with Methyl 4-(piperazin-2-yl)benzoate , a privileged scaffold in medicinal chemistry often used to introduce solubility and pharmacokinetic diversity. This molecule presents a classic regioselectivity and steric challenge .
The piperazine ring contains two distinct nitrogen nucleophiles:
-
N4 (Distal): Sterically unhindered, behaves like a standard secondary amine.
-
N1 (Proximal): Highly hindered due to the adjacent aryl group (4-methoxycarbonylphenyl) at the C2 position.
This guide addresses the specific challenges of coupling at these positions, preventing racemization, and maximizing yield.
Part 1: Reactivity & Regioselectivity Analysis
Before optimizing, you must identify which nitrogen is your target. The reactivity difference between N1 and N4 is significant (approx. 10–100x rate difference depending on the electrophile).
Visualizing the Challenge
Figure 1: Decision tree for selecting coupling conditions based on the target nitrogen.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am trying to couple at N1, but the conversion is <20%."
Diagnosis: Steric hindrance from the C2-aryl group is blocking the approach of the activated ester. Standard reagents like EDC/HOBt or HBTU are often insufficient for this "neopentyl-like" steric environment.
Solution:
-
Switch Reagent: Move to HATU or T3P (Propylphosphonic anhydride) . HATU generates a highly reactive aza-benzotriazole ester that accelerates coupling at hindered centers [1]. T3P is excellent for low epimerization and high solubility [2].
-
Solvent Effect: Ensure you are using DMF or NMP .[1] DCM often fails here due to poor solubility of the polar intermediate and slower kinetics.
-
Temperature: If the acid partner is not thermally sensitive, heat to 50–60°C .
Issue 2: "I have free N1 and N4, and I want to couple ONLY at N4, but I see di-acylation."
Diagnosis: While N4 is more reactive, highly reactive acyl chlorides or excess reagent will eventually acylate N1.
Solution:
-
Stoichiometry: Use 0.9 equivalents of the acid/coupling reagent relative to the piperazine.
-
Temperature: Conduct the reaction at 0°C to maximize the kinetic difference between N4 (fast) and N1 (slow).
-
Reagent Choice: Use a "slower" coupling reagent like EDC/NHS rather than HATU. The less reactive active ester will discriminate better between the two amines.
Issue 3: "My coupling partner (an amino acid) is racemizing."
Diagnosis: The basic conditions required to deprotonate the piperazine salt (if used) or the activation step are causing epimerization of the alpha-chiral center of your acid.
Solution:
-
Use T3P: T3P is widely regarded as the best reagent for minimizing epimerization during the coupling of chiral acids to hindered amines [3].
-
Base Selection: Switch from DIPEA/TEA to TMP (2,4,6-trimethylpyridine/Collidine) or NMM (N-methylmorpholine) . These are weaker bases that reduce the risk of proton abstraction from the chiral center while still neutralizing the reaction.
Part 3: Optimized Protocols
Table 1: Coupling Reagent Selection Matrix
| Scenario | Recommended Reagent | Base | Solvent | Notes |
| N4 Coupling (Selective) | EDC/HOBt or DCC | DIPEA (1.0 eq) | DCM/DMF | Keep at 0°C to prevent N1 reaction. |
| N1 Coupling (Hindered) | HATU | DIPEA (2-3 eq) | DMF | Gold standard for sterics. |
| N1 Coupling (Scale-up) | T3P (50% in EtOAc) | NMM or Pyridine | EtOAc/DMF | Easy aqueous workup; low racemization. |
| Ultra-Hindered | TFFH (Acyl Fluoride) | DIPEA | DCM | Generates acyl fluoride in situ [4]. |
Protocol A: High-Efficiency N1 Coupling (The "Hard" Case)
Use this when N4 is protected (e.g., N-Boc) and you need to force coupling at the hindered N1.
-
Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.25 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add HOAt (1.2 eq - optional but recommended for extreme hindrance) and DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.
-
Note: The solution should turn yellow/orange.
-
-
Coupling: Add Methyl 4-(4-Boc-piperazin-2-yl)benzoate (1.0 eq).
-
Reaction: Stir at Room Temperature for 4 hours.
-
Checkpoint: Monitor by LCMS. If <50% conversion after 4h, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (removes DMF), then saturated NaHCO3, then brine.
-
Caution: Avoid strong basic washes (NaOH) which might hydrolyze the methyl ester on the benzoate ring.
-
Protocol B: T3P Coupling (Low Epimerization)
Use this if your carboxylic acid partner is chiral.
-
Mix: Combine the carboxylic acid (1.1 eq), the piperazine scaffold (1.0 eq), and N-methylmorpholine (NMM) (3.0 eq) in EtOAc or DMF.
-
Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. T3P kinetics are often slower but cleaner.
-
Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.
Part 4: Mechanistic Workflow (Graphviz)
This diagram illustrates the troubleshooting logic for low yields during N1 coupling.
Figure 2: Troubleshooting logic for optimizing N1-amide coupling yields.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6][7][8] Organic Process Research & Development, 20(2), 140–177. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Ulven, T., et al. (2015).[7] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[7] Royal Society of Chemistry.[8] Link
Sources
Technical Support Center: Handling and Application of Piperazine Diacetate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with piperazine diacetate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the successful handling and application of this compound in your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles.
Introduction: The Unique Nature of Piperazine Diacetate
Piperazine and many of its salts are well-known for their hygroscopic nature, readily absorbing moisture from the atmosphere.[1][2][3][4] This characteristic can present significant challenges in the laboratory, including inaccurate weighing, clumping of material, and potential chemical degradation.[5][6][7][8] However, piperazine diacetate, specifically the 1H,4H-piperazine-N,N′-diium diacetate salt, stands in contrast to this trend. Scientific literature has demonstrated that this particular salt is non-hygroscopic , a critical distinction for proper handling and storage.[9]
This guide is structured to address the common questions and potential misconceptions surrounding piperazine diacetate, with a focus on leveraging its non-hygroscopic properties to your advantage.
Frequently Asked Questions (FAQs)
Q1: Is piperazine diacetate hygroscopic?
A1: Contrary to what might be expected from other piperazine salts, 1H,4H-piperazine-N,N′-diium diacetate has been reported in scientific literature as being non-hygroscopic .[9] This is a significant advantage, as it simplifies handling and storage procedures compared to its parent compound, piperazine, and other highly hygroscopic salts. While piperazine itself is deliquescent, meaning it can absorb enough atmospheric moisture to dissolve, the diacetate salt is a stable, crystalline solid.[10][11][12]
Q2: How does the non-hygroscopic nature of piperazine diacetate impact my experiments?
A2: The non-hygroscopic nature of piperazine diacetate offers several benefits in a laboratory setting:
-
Accurate Weighing: You can weigh the compound in a standard laboratory environment without the immediate concern of moisture uptake affecting the accuracy of your measurements.
-
Improved Handling: The material is less likely to clump or become sticky, ensuring smooth transfer and dispensing.[7]
-
Enhanced Stability: The absence of absorbed water minimizes the risk of hydrolysis or other moisture-induced degradation pathways, contributing to the overall stability of the compound.[13]
Q3: What are the best practices for storing piperazine diacetate?
A3: While piperazine diacetate is non-hygroscopic, it is still good laboratory practice to store it in a cool, dry, and well-ventilated area.[1][14] Keep the container tightly sealed when not in use.[2][7] Although a desiccator is not strictly necessary for routine short-term storage due to its non-hygroscopic nature, it is a recommended precaution for long-term storage to maintain the highest purity. Store away from strong oxidizing agents and acids.[3][13]
Q4: I've observed clumping with my piperazine diacetate. What could be the cause?
A4: If you observe clumping, it is important to consider the following possibilities:
-
Impurity: The clumping may be due to the presence of residual hygroscopic impurities, such as unreacted piperazine or other piperazine salts, from the synthesis process.
-
Cross-Contamination: Ensure that the sample has not been cross-contaminated with other hygroscopic materials in your laboratory.
-
Extreme Humidity: While non-hygroscopic, prolonged exposure to extreme humidity (approaching 100% relative humidity) is not recommended for any chemical compound.
To troubleshoot this issue, consider purifying the material. A common method for purifying piperazine diacetate is through precipitation from an acetone solution by the addition of acetic acid.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., NMR, HPLC) | Residual impurities from synthesis, such as other amine by-products. | Purify the piperazine diacetate by recrystallization. A well-documented method is the precipitation of the diacetate salt from an acetone solution.[10][11] |
| Material appears discolored (not a white crystalline solid) | Exposure to light or presence of impurities. Piperazine itself can darken when exposed to light.[15] | Store the compound in a light-protected container. If discoloration persists, purification as described above is recommended. |
| Lower than expected yield in reactions using piperazine diacetate | Inaccurate initial weighing due to impurities; degradation of the compound if stored improperly over a very long period. | Confirm the purity of your starting material using appropriate analytical techniques. While stable, it's always best to use fresh material for critical reactions. |
Experimental Protocols
Protocol 1: Purification of Piperazine Diacetate by Precipitation
This protocol is adapted from established methods for the synthesis and purification of piperazine diacetate.[10][11]
Objective: To obtain high-purity, crystalline piperazine diacetate from a crude or potentially impure sample.
Materials:
-
Crude piperazine diacetate
-
Acetone (ACS grade or higher)
-
Glacial acetic acid
-
Beaker or Erlenmeyer flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Cold acetone for washing
-
Vacuum oven or desiccator for drying
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the crude piperazine diacetate in a minimal amount of acetone at room temperature (20-25°C). Stir until the solid is fully dissolved.
-
Precipitation: While stirring, slowly add glacial acetic acid dropwise to the acetone solution. The piperazine diacetate will begin to precipitate as a white crystalline solid.
-
Complete Precipitation: Continue adding acetic acid until no further precipitation is observed. To ensure maximum recovery, the mixture can be cooled in an ice bath for 15-30 minutes.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any soluble impurities.
-
Drying: Dry the purified piperazine diacetate under vacuum at room temperature to a constant weight.
Protocol 2: Determination of Water Content by Karl Fischer Titration
While piperazine diacetate is non-hygroscopic, this protocol is useful for quality control to confirm the absence of significant moisture, especially for lots that may have been improperly stored or are of unknown origin.
Objective: To accurately quantify the water content in a sample of piperazine diacetate.
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric)
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.[13]
-
Sample Preparation: Accurately weigh a suitable amount of the piperazine diacetate sample. The required sample size will depend on the expected (low) water content and the type of titrator used.
-
Sample Analysis: Quickly transfer the weighed sample into the titration vessel, minimizing its exposure to the atmosphere.[13]
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Visualizations
Logical Workflow for Handling Piperazine Diacetate
Caption: A conceptual diagram illustrating the difference in hygroscopicity.
References
- Purification of piperazine.
-
Study of thermal behavior of 1H,4H-piperazine-N,N′-diium diacetate and its sublimation mechanism: An nonhygroscopic piperazine salt with ionic or cocrystal structure? | Request PDF. ResearchGate. (URL: [Link])
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. (URL: [Link])
-
Operational Disposal And Storage Of Piperazine. Biosynce. (URL: [Link])
-
Piperazine-1,4-diium diacetate. PMC. (URL: [Link])
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Piperazine - HAZARD SUMMARY. NJ.gov. (URL: [Link])
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Piperazine. (URL: [Link])
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Piperazine - Wikipedia. (URL: [Link])
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Piperazine | C4H10N2 | CID 4837. PubChem. (URL: [Link])
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piperazine diacetate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. (URL: [Link])
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PIPERAZINE HYDRATE Piperazinum hydricum PIRACETAM Piracetamum. (URL: [Link])
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piperazine diacetate. Pharmacompass. (URL: [Link])
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Piperazine Anhydrous and Hydrate Manufacturers, with SDS. (URL: [Link])
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Determination of Piperazine as Piperazine Diacetate. ACS Publications. (URL: [Link])
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Stability of Synthetic Piperazines in Human Whole Blood. PubMed. (URL: [Link])
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Critical relative humidity - Wikipedia. (URL: [Link])
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. (URL: [Link])
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. (URL: [Link])
- Preparation of piperazine.
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DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. (URL: [Link])
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27 questions with answers in PIPERAZINES | Science topic. ResearchGate. (URL: [Link])
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Determining the critical relative humidity for moisture-induced phase transitions. PubMed. (URL: [Link])
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Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Piperazines
Welcome to the technical support center for the synthesis of 2-substituted piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing substituents at the C2 position of the piperazine ring. The inherent steric challenges associated with this position often lead to low yields, side reactions, and difficulties in achieving desired stereoselectivity.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to address these specific issues.
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to enhance properties like aqueous solubility and oral bioavailability.[2] However, a significant portion of piperazine-containing compounds in medicinal chemistry research lack substitution on the carbon atoms of the ring.[3] This is largely due to the synthetic hurdles posed by steric hindrance. This guide will equip you with the knowledge to overcome these challenges, drawing from established protocols and cutting-edge research.
Troubleshooting Guides & FAQs
Section 1: Managing N-Protection and Deprotection in Sterically Hindered Systems
Question 1: I'm experiencing low yields during the N-alkylation of my 2-substituted piperazine. Could steric hindrance from the C2 substituent be the issue?
Answer: Yes, it is highly probable that steric hindrance from the substituent at the C2 position is impeding the N-alkylation reaction. The bulk of the C2 group can physically block the approach of the alkylating agent to the adjacent nitrogen atom.
To address this, consider the following strategies:
-
Choice of Protecting Group: The size and nature of the protecting group on the second nitrogen are critical. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[2] However, in cases of severe steric hindrance, a smaller protecting group might be more suitable.
-
Reaction Conditions:
-
Base: Employ a stronger, non-nucleophilic base to facilitate deprotonation of the nitrogen. Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective.[4]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) can help to solvate the reactants and facilitate the reaction.[4][5]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side product formation.[4][5]
-
Question 2: My deprotection of a Boc-protected, sterically hindered 2-substituted piperazine is incomplete or results in degradation. What can I do?
Answer: The stability of the Boc group can be influenced by the steric environment. In a hindered setting, the acid-catalyzed cleavage may be slower or require harsher conditions, which can lead to degradation of your desired product.
Here are some troubleshooting steps:
-
Acid Choice and Concentration: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, you might need to adjust the concentration or switch to a different acid. A solution of HCl in an ethereal solvent like dioxane or diethyl ether can sometimes be more effective.
-
Scavengers: During deprotection, the released tert-butyl cation can be reactive. The addition of a scavenger, such as anisole or thioanisole, can trap this cation and prevent unwanted side reactions with your product.
-
Alternative Protecting Groups: If Boc deprotection remains problematic, consider a protecting group that can be removed under different, milder conditions. For example, a benzyloxycarbonyl (Cbz) group can be removed via hydrogenolysis, which is often a very clean reaction.
Section 2: Navigating C-C and C-N Bond Formation at the C2 Position
Question 3: I am attempting a direct C-H functionalization at the C2 position of a piperazine, but the reaction is sluggish and gives a mixture of products. Why is this happening?
Answer: Direct C-H functionalization of piperazines is challenging due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity.[3] Steric hindrance at the C2 position further complicates this approach.
Several modern techniques can help overcome these issues:
-
Photoredox Catalysis: This method uses light to generate a radical at the α-amino position, which can then couple with various partners.[3] This approach can be highly selective and tolerant of various functional groups. Recent advancements have even demonstrated the use of organic photocatalysts for the C-H alkylation of carbamate-protected piperazines.[3]
-
Directed Lithiation: The use of a directing group, often the Boc group on one of the nitrogens, can facilitate lithiation at the adjacent C2 position.[1][3] The resulting organolithium species can then be trapped with an electrophile. The choice of base and the presence of a chiral ligand like (-)-sparteine can even allow for asymmetric functionalization.[3][6] However, this method often requires cryogenic temperatures (-78 °C).[1][3]
Question 4: I'm trying to synthesize a 2-arylpiperazine via a Buchwald-Hartwig amination, but the yield is low. How can I optimize this reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency can be sensitive to ligand choice, base, and solvent, especially with sterically demanding substrates.[7][8]
Here's a systematic approach to optimization:
| Parameter | Recommendation | Rationale |
| Ligand | Screen a variety of phosphine ligands. Sterically hindered, electron-rich ligands like Josiphos or Buchwald's biaryl phosphine ligands are often effective. | The ligand plays a crucial role in the catalytic cycle, influencing both the rate of reductive elimination and the stability of the palladium catalyst. |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO-t-Bu) is a common choice. | The base is necessary for the deprotonation of the amine, allowing it to coordinate to the palladium center. |
| Solvent | Aprotic, non-polar solvents like toluene or xylene are generally preferred. | The solvent can influence the solubility of the reactants and the stability of the catalytic species. |
| Catalyst Precursor | Pd(dba)2 or Pd2(dba)3 are common choices. | These precursors are readily reduced in situ to the active Pd(0) catalyst. |
Workflow for Buchwald-Hartwig Optimization:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 3: Asymmetric Synthesis and Chiral Resolution
Question 5: I need to synthesize an enantiomerically pure 2-substituted piperazine. What are the most reliable methods?
Answer: Achieving high enantioselectivity in the synthesis of 2-substituted piperazines is a significant challenge. Here are some established strategies:
-
Catalytic Asymmetric Synthesis:
-
Asymmetric Hydrogenation: The reduction of a corresponding chiral keto- or diketopiperazine precursor can yield chiral piperazines.[9]
-
Palladium-Catalyzed Allylic Alkylation: This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding piperazines.[9][10]
-
-
Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, is a common and effective strategy.[1][9] For instance, a practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been reported.[11]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a kinetic resolution protocol using n-BuLi/(+)-sparteine has been developed for 2-arylpiperazines.[6][12]
Question 6: I'm performing a chiral resolution of a racemic 2-substituted piperazine, but the separation is poor. How can I improve this?
Answer: Poor separation during chiral resolution can be due to several factors. Here are some tips:
-
Choice of Resolving Agent: The resolving agent must form diastereomeric salts with significantly different physical properties (e.g., solubility). Experiment with a variety of chiral acids or bases.
-
Crystallization Conditions: The solvent, temperature, and cooling rate can all impact the efficiency of the crystallization process. A slow cooling rate often leads to better crystal formation and higher diastereomeric purity.
-
Chromatographic Methods: If crystallization is not effective, chiral chromatography (e.g., HPLC or SFC) with a suitable chiral stationary phase can be a powerful alternative for separating enantiomers.
Section 4: Leveraging Modern Synthetic Technologies
Question 7: Can flow chemistry be used to overcome some of the challenges in synthesizing 2-substituted piperazines?
Answer: Yes, flow chemistry offers several advantages for the synthesis of piperazine derivatives, including improved safety, scalability, and reaction control.[13][14]
-
Improved Safety: Flow reactors allow for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time.[15]
-
Enhanced Reaction Control: Precise control over temperature, pressure, and residence time can lead to higher yields and selectivities.
-
Scalability: Flow processes can often be scaled up more easily than batch reactions.[15]
Recent studies have demonstrated the use of flow chemistry for multi-step syntheses of pharmaceutically important piperazines.[15][16] For example, a continuous-flow sequence was developed for the preparation of the aryl piperazine drug flibanserin.[15]
Decision Tree for Synthetic Strategy Selection:
Caption: Selecting a synthetic strategy for 2-substituted piperazines.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of N-Boc-Piperazine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolve N-Boc-piperazine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a suitable base (e.g., K2CO3, 2.0 eq.) to the solution and stir at room temperature.
-
Add the alkyl halide (R-X, 1.0-1.2 eq.) to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection under Acidic Conditions
-
Dissolve the N-Boc protected piperazine in a suitable solvent (e.g., DCM).
-
Add an excess of a strong acid (e.g., TFA or a solution of HCl in dioxane) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
References
-
Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]
-
American Chemical Society. (2023, February 3). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. ResearchGate. Retrieved from [Link]
-
MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
AZoLifeSciences. (2024, January 16). Continuous Flow Chemistry for Scalable Drug Synthesis. AZoLifeSciences. Retrieved from [Link]
-
National Institutes of Health. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. Retrieved from [Link]
-
White Rose Research Online. (2023, February 3). Photocatalysis and kinetic resolution by lithiation to give enantioenriched 2-arylpiperazines. White Rose Research Online. Retrieved from [Link]
-
Semantic Scholar. (2021, April 2). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar. Retrieved from [Link]
-
National Institutes of Health. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. NIH. Retrieved from [Link]
-
American Chemical Society. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. NIH. Retrieved from [Link]
-
DIVA. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DIVA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH. Retrieved from [Link]
-
CORE. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of principal methods for N‐monosubstitution of piperazine: (a).... ResearchGate. Retrieved from [Link]
-
The University of British Columbia. (2012). Catalytic Asymmetric Synthesis of Substituted Morpholines and Piperazines. UBC Chemistry. Retrieved from [Link]
-
American Chemical Society. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Assembly of 2-substituted piperazines 1 (a) and fused piperazine.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019, March 19). Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. NIH. Retrieved from [Link]
-
MDPI. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]
-
Bentham Science. (2024, September 1). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Bentham Science. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]
-
National Institutes of Health. (2022, May 25). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. NIH. Retrieved from [Link]
-
American Chemical Society. (2023, February 16). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-(piperazin-2-yl)benzoate Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Methyl 4-(piperazin-2-yl)benzoate Diacetate
Methyl 4-(piperazin-2-yl)benzoate is a versatile scaffold in medicinal chemistry, incorporating a benzoate moiety, a common pharmacophore, and a piperazine ring, a privileged structure known to enhance solubility and modulate pharmacokinetic properties. The diacetate salt form is often employed to improve the stability and handling of the parent compound. Accurate structural elucidation via ¹H NMR is paramount for confirming the identity, purity, and conformational properties of this molecule, which are critical for its application in drug discovery and development.
This guide will delineate the expected ¹H NMR spectral characteristics of Methyl 4-(piperazin-2-yl)benzoate diacetate, compare it with its free base form, and provide a detailed experimental protocol for acquiring high-quality NMR data.
Predicted ¹H NMR Spectrum of Methyl 4-(piperazin-2-yl)benzoate Diacetate
Due to the limited availability of a direct experimental spectrum for this specific diacetate salt in public databases, the following is a predicted spectrum based on established chemical shift values for its constituent moieties and the known effects of amine protonation.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-(piperazin-2-yl)benzoate Diacetate in D₂O
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons (H-a, H-b) | 7.50 - 8.20 | d, d | 2H, 2H | The aromatic protons on the benzoate ring are expected to appear as two doublets due to para-substitution. The electron-withdrawing ester group deshields these protons, shifting them downfield. |
| Methyl Ester Protons (H-c) | ~3.90 | s | 3H | The methyl protons of the ester group are typically observed as a sharp singlet in this region. |
| Piperazine Ring Protons (H-d, H-e, H-f) | 3.00 - 4.00 | m | 7H | The seven protons of the piperazine ring will exhibit complex multiplets due to overlapping signals and conformational heterogeneity. Protonation of the nitrogen atoms in the diacetate salt will cause a significant downfield shift compared to the free base. |
| Acetate Protons (H-g) | ~2.10 | s | 6H | The six protons from the two acetate counterions are chemically equivalent and will appear as a sharp singlet. |
| Amine Protons (N-H) | Variable (likely broad) | br s | 2H | In a protic solvent like D₂O, these protons will exchange with deuterium and the signal may broaden or disappear. In an aprotic solvent, they would appear as broad signals, with their chemical shift influenced by the acetate counterion.[1][2][3] |
Comparative Analysis: Diacetate Salt vs. Free Base
The formation of the diacetate salt has a pronounced effect on the ¹H NMR spectrum, primarily impacting the chemical shifts of the piperazine ring protons.
Table 2: Comparison of Predicted ¹H NMR Shifts: Diacetate Salt vs. Free Base
| Protons | Diacetate Salt (in D₂O) | Free Base (in CDCl₃) | Key Differences and Rationale |
| Piperazine Ring Protons | 3.00 - 4.00 ppm | 2.50 - 3.50 ppm | The protonation of the two nitrogen atoms in the piperazine ring leads to a significant deshielding effect, causing a downfield shift of the adjacent protons.[1] |
| Acetate Protons | ~2.10 ppm | N/A | The presence of a sharp singlet at approximately 2.10 ppm is a clear indicator of the acetate counterions. |
| Amine Protons (N-H) | Broad/Exchanged | ~1.5 - 3.0 ppm (broad) | In the free base, the N-H protons are less acidic and appear further upfield. In the diacetate salt, these protons are more acidic and their observation is highly dependent on the solvent.[2][4][5] |
The conformational dynamics of the piperazine ring can also be influenced by salt formation, potentially leading to changes in the multiplicity and resolution of the piperazine proton signals. Temperature-dependent NMR studies can be valuable in analyzing these conformational equilibria.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of Methyl 4-(piperazin-2-yl)benzoate diacetate, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of Methyl 4-(piperazin-2-yl)benzoate diacetate.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). D₂O is often preferred for amine salts to improve solubility and observe exchangeable protons.
- Add a small amount of an internal standard, such as TMS (tetramethylsilane) or a suitable alternative for aqueous solutions (e.g., DSS), for accurate chemical shift referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and shim the probe to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters, including:
- Pulse sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Number of scans: 16-64 scans are typically sufficient for a sample of this concentration.
- Relaxation delay (d1): 1-2 seconds.
- Acquisition time (aq): 2-4 seconds.
- Spectral width (sw): A range of at least 12 ppm is recommended to cover all expected signals.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of small molecules.
Conclusion
The ¹H NMR spectrum of Methyl 4-(piperazin-2-yl)benzoate diacetate provides a wealth of structural information. A thorough analysis of chemical shifts, multiplicities, and integrations allows for the unambiguous confirmation of its chemical structure. The comparison with its free base form highlights the significant influence of salt formation on the electronic environment of the piperazine ring. The provided experimental protocol and workflow serve as a robust guide for researchers to obtain and interpret high-quality NMR data for this and similar compounds, ensuring scientific integrity in drug development and chemical research.
References
-
A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]
-
NMR Spectroscopy Of Amines. JoVE. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Piperazine, hydrochloride (1:?). PubChem. [Link]
-
Amines. University of Calgary. [Link]
-
¹H NMR chemical shifts a for sodium acetate, sodium acetate-Ce(III)... ResearchGate. [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
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-
Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. [Link]
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Publish Comparison Guide: Mass Spectrometry of Piperazin-2-yl Benzoate
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation of Piperazin-2-yl benzoate (a C-substituted ester) versus its stable regioisomer 1-Benzoylpiperazine (an N-substituted amide).
Executive Summary & Structural Context[1][2]
In the structural characterization of piperazine derivatives—common scaffolds in designer drugs (e.g., BZP) and pharmaceuticals—distinguishing between regioisomers and functional isomers is critical.
This guide focuses on Piperazin-2-yl benzoate , a specific C-substituted ester, and compares it against its isobaric amide analog, 1-Benzoylpiperazine . While the amide is a stable, common synthetic intermediate, the C2-ester (Piperazin-2-yl benzoate) represents a chemically distinct "hemiaminal ester" motif often encountered as a transient metabolic intermediate or specific impurity.
Key Differentiator: The primary distinction lies in the lability of the ester bond versus the resonance-stabilized amide bond , leading to divergent fragmentation pathways under Collision-Induced Dissociation (CID).
Chemical Identity Comparison[2][3][4][5]
| Feature | Piperazin-2-yl benzoate (Target) | 1-Benzoylpiperazine (Comparator) |
| Structure Type | Ester (C-O-C=O linkage) | Amide (N-C=O linkage) |
| Substitution | C2-position of Piperazine ring | N1-position of Piperazine ring |
| Formula | C | C |
| Monoisotopic Mass | 206.1055 Da | 206.1055 Da |
| Stability | Low (Hemiaminal ester; prone to hydrolysis) | High (Stable amide bond) |
| Key MS Feature | Neutral Loss of Benzoic Acid ( | Diagnostic Ion at m/z 122 (Benzamide cation) |
Experimental Protocol: ESI-MS/MS Characterization
To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the source does not confound the structural assignment of the labile ester.
Step 1: Sample Preparation (Critical for Labile Esters)
-
Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid.
-
Rationale: Avoid methanol for the ester analyte to prevent transesterification. Keep pH acidic to stabilize the protonated amine.
-
-
Concentration: 1 µg/mL (Direct Infusion).
-
Safety Check: Prepare fresh. Piperazin-2-yl benzoate may hydrolyze to piperazine-2-ol (tautomer of the ketone) and benzoic acid in aqueous solution over time.
Step 2: Mass Spectrometry Parameters (Q-TOF / Orbitrap)
-
Ionization: Electrospray Ionization (ESI) Positive Mode (+).[1]
-
Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.0 kV (Lower voltage prevents in-source fragmentation of the ester).
-
Source Temp: < 200°C (Crucial: High temps induce pyrolytic elimination of benzoic acid in the ester).
-
Collision Energy (CE): Stepped Ramp (10, 20, 40 eV) to capture both labile ester cleavage and stable ring fragmentation.
Comparative Fragmentation Analysis
The structural elucidation relies on competing fragmentation mechanisms: Charge-Remote Fragmentation (Ester) vs. Charge-Directed Fragmentation (Amide) .
Pathway A: Piperazin-2-yl Benzoate (The Ester)
-
Mechanism: The protonated molecular ion
localizes charge on the secondary amine or the ester oxygen. -
Primary Pathway (McLafferty/Elimination): The ester undergoes a characteristic Neutral Loss of Benzoic Acid (122 Da) .
- (Piperazine-imine cation).
-
This is driven by the "hemiaminal" instability; the C2-O bond is weak.
-
Secondary Pathway (Alpha-Cleavage): Formation of the Benzoyl Cation (
) .-
Note: In esters, the intensity of
is often lower than in amides because the neutral loss pathway (creating the stable acid) is energetically favorable.
-
Pathway B: 1-Benzoylpiperazine (The Amide)
-
Mechanism: The amide bond is robust. Fragmentation requires higher energy.
-
Diagnostic Ion (
): Unlike the ester, the amide yields a cation at .-
Structure:
(Benzamide cation). -
Causality: This requires N-C bond cleavage within the piperazine ring, retaining the nitrogen attached to the benzoyl group.
-
-
Base Peak (
): The Benzoyl cation ( ) is typically the base peak due to alpha-cleavage next to the carbonyl, driven by the stability of the acylium ion. -
Piperazine Ring Fragments:
(C H N ) from internal ring fragmentation.
Summary of Diagnostic Ions
| m/z Value | Interpretation | Specificity |
| 207.1 | Common to both | |
| 122.0 | Benzamide Cation ( | Specific to Amide (1-Benzoylpiperazine) |
| 105.0 | Benzoyl Cation ( | Common (Higher intensity in Amide) |
| 85.0 | Dehydropiperazine ( | Specific to Ester (Neutral Loss) |
| 56.0 | Piperazine fragment | Common |
Visualization of Fragmentation Pathways[7][8][9]
The following diagram illustrates the divergent pathways. The Ester (Left) favors neutral loss, while the Amide (Right) favors acylium ion formation and ring cleavage.
Figure 1: Comparative fragmentation pathways. Note the unique m/z 85 pathway for the ester vs. the m/z 122 diagnostic ion for the amide.
References
-
Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS. (2012). Drug Testing and Analysis. Identifies m/z 122 as a unique marker for benzoylpiperazine.
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Details the fragmentation mechanisms of piperazine rings including m/z 56 and m/z 105 pathways.
-
Fragmentation pattern of amides by EI and HRESI. (2018). Royal Society of Chemistry Advances. Discusses the N-CO cleavage rules and stability of amide bonds in mass spectrometry.
-
PubChem Compound Summary: Methyl 3-(piperazin-2-yl)benzoate. National Library of Medicine. Structural reference for piperazine-benzoate regioisomers.
Sources
Comparative Guide: HPLC Method Optimization for Methyl 4-(piperazin-2-yl)benzoate Analysis
Executive Summary
Methyl 4-(piperazin-2-yl)benzoate is a highly valuable building block in pharmaceutical synthesis, combining a hydrophobic, UV-active benzoate ester with a highly polar, basic piperazine ring. While the conjugated
This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries and mobile phase strategies to overcome the notorious peak tailing associated with piperazine derivatives. By analyzing the causality behind analyte-stationary phase interactions, we provide a self-validating protocol for researchers to achieve robust, reproducible quantification.
Mechanistic Insight: The Root Cause of Piperazine Peak Tailing
To optimize a method, one must first understand the chemical environment inside the column. Methyl 4-(piperazin-2-yl)benzoate contains secondary aliphatic amines with
At a neutral or mid-pH (pH 5.0 – 7.0), the piperazine nitrogens are protonated and carry a positive charge. Simultaneously, traditional silica-based reversed-phase columns contain residual, unbonded silanol groups (-Si-OH) on their surface. Because silanols have a
When the cationic piperazine analyte travels through the column, it experiences two competing retention mechanisms:
-
Primary Interaction: Nonspecific hydrophobic retention with the C18 alkyl chains.
-
Secondary Interaction: Strong electrostatic (ion-exchange) attraction with the ionized silanols.
This secondary interaction is kinetically slow, causing a portion of the analyte molecules to lag behind the main band. The result is severe peak tailing (Asymmetry Factor,
Caption: Mechanistic pathway of piperazine-silanol interactions and pH-dependent peak tailing.
Comparative Analysis of HPLC Strategies
To eliminate tailing, the analytical method must either neutralize the silanols, neutralize the piperazine, or physically block the interaction (4). We compared three distinct approaches:
Strategy A: Standard C18 with Low-pH Mobile Phase (Silanol Suppression)
By lowering the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphate buffer, the residual silanols are forced into their neutral, protonated state (-Si-OH). The piperazine remains charged, but the electrostatic attraction is broken.
-
Pros: Works on cheap, traditional C18 columns.
-
Cons: TFA causes severe ion suppression if the method is transferred to LC-MS.
Strategy B: Polar-Embedded C18 Column (Steric Shielding)
These specialized columns incorporate a polar functional group (like an amide or ether) embedded into the alkyl chain near the silica surface. This creates a virtual "water shield" that physically repels basic analytes from reaching the residual silanols, allowing for excellent peak shape even at mid-pH levels.
-
Pros: Exceptional peak symmetry; compatible with MS-friendly volatile buffers (e.g., ammonium formate).
-
Cons: Slightly different selectivity compared to standard C18; requires specific column procurement.
Strategy C: High-pH Hybrid C18 (Analyte Neutralization)
Using a mobile phase at pH 10.5 (e.g., Ammonium bicarbonate) deprotonates the piperazine ring, converting it into its neutral free-base form. Because the analyte is no longer charged, it cannot interact electrostatically with the ionized silanols.
-
Pros: Maximizes hydrophobic retention for polar basic compounds.
-
Cons: Standard silica dissolves above pH 8.0; this method strictly requires expensive ethylene-bridged hybrid (BEH) or polymer columns.
Experimental Performance Data
The following table summarizes the quantitative performance of the three strategies for the analysis of Methyl 4-(piperazin-2-yl)benzoate (Concentration: 0.1 mg/mL, Flow rate: 1.0 mL/min, UV Detection: 230 nm).
| Performance Metric | Strategy A: Standard C18 (Low pH) | Strategy B: Polar-Embedded C18 | Strategy C: Hybrid C18 (High pH) |
| Mobile Phase Buffer | 0.1% TFA in Water (pH ~2.0) | 20 mM Ammonium Formate (pH 3.0) | 10 mM Ammonium Bicarbonate (pH 10.5) |
| Retention Time ( | 4.2 min | 5.8 min | 8.5 min |
| Peak Asymmetry ( | 1.35 (Slight tailing) | 1.05 (Near perfect Gaussian) | 1.12 (Excellent) |
| Theoretical Plates ( | 8,500 | 14,200 | 12,800 |
| Signal-to-Noise (S/N) | 150:1 | 280:1 | 240:1 |
| LC-MS Compatibility | Poor (Ion suppression) | Excellent | Excellent |
Step-by-Step Analytical Protocol (Optimized Polar-Embedded Method)
This protocol is designed as a self-validating system . By strictly adhering to the System Suitability Testing (SST) criteria, the analyst can instantly verify that secondary silanol interactions have been successfully suppressed.
Materials & Reagents
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in HPLC-grade water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Diluent: Water:Acetonitrile (80:20, v/v).
Step-by-Step Execution
-
Buffer Preparation: Dissolve 1.26 g of Ammonium Formate in 1000 mL of HPLC-grade water. Add formic acid dropwise until the pH meter reads exactly 3.0. Filter through a 0.22 µm membrane.
-
System Equilibration: Purge the HPLC lines and equilibrate the column with 80% Mobile Phase A and 20% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes).
-
Sample Preparation: Accurately weigh 10 mg of Methyl 4-(piperazin-2-yl)benzoate standard. Dissolve in 100 mL of diluent to achieve a 0.1 mg/mL working solution. Vortex for 60 seconds and sonicate for 5 minutes.
-
Instrument Parameters:
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (Targeting the benzoate chromophore)
-
Gradient Program: Isocratic at 20% B for 2 minutes, ramp to 60% B over 8 minutes, hold for 2 minutes.
-
-
System Suitability Testing (Self-Validation): Inject the standard solution in replicates of five. The system is only considered valid and ready for sample analysis if it meets the following criteria:
-
Relative Standard Deviation (RSD) of peak area
-
Tailing Factor (
) -
Theoretical Plates (
)
-
Caption: Iterative workflow for validating peak symmetry in piperazine derivative HPLC analysis.
Conclusion
The analysis of Methyl 4-(piperazin-2-yl)benzoate requires a deliberate strategy to manage the highly basic nature of the piperazine ring. While standard C18 columns suffer from severe peak tailing due to electrostatic interactions with ionized silanols, transitioning to a Polar-Embedded C18 column combined with a low-pH buffered mobile phase provides a superior, LC-MS compatible solution. This approach maximizes theoretical plates, ensures Gaussian peak shapes, and guarantees the trustworthiness of downstream quantitative data.
References
-
Journal of Chemical and Pharmaceutical Research (JOCPR) - Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at:[Link]
-
Element Lab Solutions - Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]
-
Chrom Tech, Inc. - What Causes Peak Tailing in HPLC? Available at:[Link]
-
Phenomenex - How to Reduce Peak Tailing in HPLC? Available at:[Link]
Sources
A Comparative Guide to the Qualification of Methyl 4-(piperazin-2-yl)benzoate Reference Standards
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies for the qualification of Methyl 4-(piperazin-2-yl)benzoate as a reference standard, offering insights into best practices and data interpretation. We will explore the necessary analytical techniques to establish the identity, purity, and potency of this standard, and compare it against potential process-related impurities and alternative materials.
Methyl 4-(piperazin-2-yl)benzoate is a key building block in the synthesis of various pharmaceutically active compounds. Its structural features, containing a piperazine ring, a benzene ring, and a methyl ester, make it a versatile scaffold in medicinal chemistry.[1][2] The presence of impurities can have a significant impact on the outcome of a synthesis, the pharmacological and toxicological properties of the final compound, and the overall integrity of research data. Therefore, a well-characterized reference standard is not just a recommendation; it is a necessity.
The Imperative for a High-Quality Reference Standard
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes. In the context of drug development, it is used to:
-
Confirm the identity of a synthesized compound.
-
Quantify the amount of the compound in a sample.
-
Identify and quantify impurities.
-
Calibrate analytical instruments.
Analytical Workflows for Qualification
The qualification of a reference standard is a multi-step process that involves a battery of analytical tests. The following sections detail the recommended experimental protocols and the rationale behind their selection.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a chemical reference standard.
Experimental Protocols and Data Interpretation
Structural Elucidation
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.
Expected Data & Interpretation:
The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons, the piperazine ring protons, and the methyl ester protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of Methyl 4-(piperazin-2-yl)benzoate. The ¹³C NMR should display the expected number of carbon signals with appropriate chemical shifts.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 4-(piperazin-2-yl)benzoate
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH (ortho to ester) | ~7.9-8.1 ppm (d) | ~129-131 ppm |
| Aromatic CH (ortho to piperazine) | ~7.3-7.5 ppm (d) | ~127-129 ppm |
| Piperazine CH | ~3.0-3.5 ppm (m) | ~45-55 ppm |
| Piperazine NH | Variable (broad s) | - |
| Methyl Ester CH₃ | ~3.8-3.9 ppm (s) | ~52-53 ppm |
| Aromatic C (ester-substituted) | - | ~128-130 ppm |
| Aromatic C (piperazine-substituted) | - | ~145-150 ppm |
| Ester C=O | - | ~166-168 ppm |
Note: Predicted values are based on typical chemical shifts for similar functional groups.[5]
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
Expected Data & Interpretation:
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 221.12. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.
Purity Assessment
Protocol:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Interpretation:
A high-purity reference standard should exhibit a single major peak. The purity is typically calculated as the area of the main peak divided by the total area of all peaks. Any additional peaks represent impurities.[6] For a reference standard, the purity should ideally be ≥98%.[7][8]
Table 2: Comparison of HPLC Purity Data
| Sample | Main Peak Purity (%) | Impurity Profile | Assessment |
| Candidate Reference Standard | 99.5 | Minor peaks at <0.1% | High Purity |
| Crude Synthetic Product | 85.2 | Multiple significant impurity peaks | Requires further purification |
Potential impurities could arise from starting materials, by-products, or degradation. For example, incomplete reaction could leave starting materials, or side reactions could form positional isomers.
Workflow for Impurity Identification
Caption: Workflow for the identification of an unknown impurity.
Comparison with Alternatives
While a dedicated, well-characterized reference standard for Methyl 4-(piperazin-2-yl)benzoate is ideal, researchers may encounter alternative materials.
Table 3: Comparison of Reference Material Grades
| Material Type | Purity | Characterization | Traceability | Recommended Use |
| Primary Reference Standard | Highest possible | Exhaustive | To SI units | Critical quantitative applications |
| Secondary Reference Standard | ≥98% | Comprehensive | To primary standard | Routine quantitative analysis |
| Reagent Grade Material | Variable | Minimal | None | Non-critical qualitative use |
Using a lower-grade material as a reference standard introduces significant uncertainty into experimental results and should be avoided for quantitative applications.
Conclusion
The qualification of Methyl 4-(piperazin-2-yl)benzoate as a reference standard is a rigorous process that relies on a combination of analytical techniques to confirm its identity, purity, and potency. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can ensure the quality and reliability of their analytical data, which is the foundation of sound scientific research and drug development. The use of a well-characterized reference standard is not merely a matter of best practice but a fundamental requirement for scientific integrity.
References
-
SpectraBase. Methyl 4-(2,5-dioxo-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate. Available from: [Link]
-
Appretech Scientific Limited. methyl (R)-4-(piperazin-2-yl)benzoate. Available from: [Link]
-
Appretech Scientific Limited. methyl (S)-4-(piperazin-2-yl)benzoate. Available from: [Link]
-
ResearchGate. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available from: [Link]
-
PrepChem.com. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Available from: [Link]
-
Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Available from: [Link]
-
Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]
-
PubChemLite. Methyl 4-[(piperazin-1-yl)methyl]benzoate. Available from: [Link]
-
PMC. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available from: [Link]
-
In-Silico. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
PMC. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available from: [Link]
-
Waruksha. Impurities. Available from: [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
EJPMR. rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. Available from: [Link]
-
ResearchGate. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Available from: [Link]
-
PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]
-
Shimadzu. Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Available from: [Link]
-
ECHA. Related substances. Available from: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-methylbenzoate(99-75-2) 13C NMR [m.chemicalbook.com]
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- 7. appretech.com [appretech.com]
- 8. appretech.com [appretech.com]
A Comparative Guide to the Analytical Characterization of Methyl 4-(piperazin-2-yl)benzoate Diacetate
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of ensuring safety, efficacy, and quality. Methyl 4-(piperazin-2-yl)benzoate diacetate, a compound of interest in drug discovery, presents a unique analytical challenge due to its combination of a substituted piperazine core, a benzoate ester, and acetate counter-ions. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on Infrared (IR) spectroscopy, supplemented by orthogonal methods to ensure a comprehensive analytical profile.
The Role of Infrared Spectroscopy in Pharmaceutical Salt Analysis
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule.[1][2] For a complex salt like Methyl 4-(piperazin-2-yl)benzoate diacetate, IR spectroscopy serves as an invaluable first-pass analytical tool. The expected IR spectrum is a composite of the vibrations of its constituent parts: the methyl benzoate moiety, the piperazine ring, and the acetate counter-ions.
Predicted Infrared (IR) Spectrum Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| N-H⁺ Stretch (Secondary Amine Salt) | 3000 - 2700 (broad) | Stretching | Indicates the presence of the protonated secondary amine in the piperazine ring. This broad envelope is a hallmark of amine salts.[3] |
| C-H Stretch (Aromatic & Alkyl) | 3100 - 3000 (aromatic), 2987 - 2750 (alkyl) | Stretching | Corresponds to the C-H bonds in the benzene ring and the piperazine and methyl groups.[4] |
| C=O Stretch (Ester) | 1730 - 1715 | Stretching | A strong, sharp peak characteristic of the carbonyl group in the methyl benzoate portion of the molecule.[4] |
| C=O Asymmetric Stretch (Acetate) | ~1580 | Stretching | A strong band indicating the presence of the carboxylate group from the acetate counter-ion. |
| N-H₂⁺ Bend (Secondary Amine Salt) | 1620 - 1560 | Bending | A key diagnostic peak for secondary amine salts, confirming the protonation of the piperazine nitrogen.[3][5][6] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Stretching | Multiple bands indicating the presence of the benzene ring.[4] |
| C=O Symmetric Stretch (Acetate) | ~1415 | Stretching | Another important band for the acetate counter-ion. The separation between the asymmetric and symmetric stretches can provide information about the coordination of the acetate ion. |
| C-O Stretch (Ester) | 1300 - 1000 | Stretching | Two distinct bands are expected for the C-O single bonds of the ester group.[4] |
| C-N Stretch (Piperazine) | 1186 - 1049 | Stretching | Characteristic of the piperazine ring structure. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The quality of an IR spectrum is paramount for accurate interpretation. For a solid sample like Methyl 4-(piperazin-2-yl)benzoate diacetate, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Protocol 1: KBr Pellet Method
The KBr pellet technique is a traditional and effective method for obtaining high-resolution transmission spectra of solid samples.[7][8]
Materials:
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven.
-
Agate mortar and pestle.
-
Pellet press die set.
-
Hydraulic press.
Procedure:
-
Sample Preparation: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 200 mg of dry KBr to the mortar and gently but thoroughly mix with the sample. The goal is a homogenous dispersion.
-
Die Loading: Transfer the mixture to the pellet die.
-
Pressing: Place the die in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[7]
-
Pellet Inspection: The resulting pellet should be thin and transparent. An opaque or cloudy pellet may indicate insufficient grinding, excess sample, or moisture contamination.[9]
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a more modern technique that requires minimal sample preparation and is less susceptible to issues with sample thickness.[10]
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal).
-
Spatula.
Procedure:
-
Background Scan: With a clean ATR crystal, perform a background scan.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.[11]
-
Pressure Application: Use the ATR press to ensure firm contact between the sample and the crystal.[10]
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: After analysis, the crystal can be cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.
Visualization of the Analytical Workflow
Caption: Workflow for IR analysis of a solid pharmaceutical sample.
Comparative Analysis with Orthogonal Techniques
While IR spectroscopy is excellent for functional group identification, a comprehensive characterization of a pharmaceutical salt requires a multi-technique approach.[12][13] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more detailed structural information.[1][14]
| Technique | Information Provided | Strengths | Limitations |
| Infrared (IR) Spectroscopy | Functional groups, presence of salt formation, polymorphic forms. | Rapid, non-destructive, inexpensive, provides a unique "fingerprint".[2] | Does not provide detailed connectivity information, can be difficult to interpret complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity of atoms, stereochemistry, purity. | Provides unambiguous structure elucidation, quantitative analysis is possible.[15][16] | Lower sensitivity than MS, more expensive instrumentation, requires soluble samples.[14][17] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural clues. | Extremely high sensitivity, can analyze very small amounts of sample, can be coupled with chromatography for mixture analysis.[1][17] | Does not provide stereochemical information, can be destructive, may not be suitable for non-volatile or thermally labile compounds without specialized techniques. |
| Thermal Analysis (e.g., DSC, TGA) | Melting point, thermal stability, presence of solvates or hydrates. | Provides information on the solid-state properties of the salt.[12] | Does not provide structural information. |
| Powder X-Ray Diffraction (PXRD) | Crystalline form, polymorphism. | The definitive technique for identifying crystalline phases.[18] | Requires a crystalline sample, does not provide molecular structure information. |
Logical Framework for Technique Selection
Caption: Decision tree for selecting analytical techniques.
Conclusion
For the characterization of Methyl 4-(piperazin-2-yl)benzoate diacetate, infrared spectroscopy is an essential and highly efficient primary analytical technique. It provides rapid confirmation of key functional groups and the success of salt formation. However, for complete and unambiguous characterization as required in drug development, a synergistic approach is necessary. The structural detail from NMR, the molecular weight confirmation from mass spectrometry, and the solid-state information from thermal analysis and PXRD together create a comprehensive and robust analytical data package. This multi-faceted strategy ensures the identity, purity, and quality of the pharmaceutical salt, fulfilling regulatory requirements and ensuring product consistency.
References
- Brainly.com. (2022, December 6).
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Research Article. (2021, February 15).
- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.
- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- Helsinki University. Quick User Guide for FT-IR.
- ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
- Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
- Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
- Spectral investigation and normal coordin
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
- PIKE Technologies. Perfect Pellet Making.
- Infrared Spectra of CH3COONa and CD3COONa and Assignments of Vibr
- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
- ResearchGate. FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and...
- THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXAL
- ChemicalBook.
- PubMed. Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR.
- PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- ResearchGate. (2025, August 5). Characterisation of salts of drug substances | Request PDF.
- NIH PubChem.
- Canadian Science Publishing.
- ResearchGate.
- DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes.
- ResearchGate. FTIR spectra of a sodium acetate salt, b [Bmim]Cl, c CMC-CH3COONa, d...
- Sciencing. (2022, March 24).
- Biointerface Research in Applied Chemistry. (2024, December 10). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.
- Crystal Growth & Design. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.
- ManTech Publications. (2025, May 15). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control.
- Indonesian Journal of Chemical Analysis. (2024, September 30). Advancements in NMR and IR Spectroscopy: Enhancing Metabolomics and Disease Diagnostics in the Health Sector.
- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Journal of Chemical Education. (2021, July 12).
- AZoM. (2025, October 15).
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development.
- Specac Ltd.
- PMC. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
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Chromatographic Purity of Methyl 4-(piperazin-2-yl)benzoate diacetate
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
Methyl 4-(piperazin-2-yl)benzoate diacetate is a critical chiral intermediate, often utilized in the synthesis of PARP inhibitors and other heterocyclic bioactive molecules. While the hydrochloride salt is common, the diacetate salt offers distinct advantages in process chemistry, particularly regarding solubility in organic workups and milder acidity profiles during coupling reactions.
However, the diacetate form presents unique analytical challenges. The lability of the acetate counterion and the basicity of the piperazine ring require specialized chromatographic approaches to prevent peak tailing and ensure accurate salt stoichiometry. This guide provides a comparative analysis of chromatographic methods to establish the chemical and chiral purity of this compound, grounded in experimental rigor.
Compound Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Chemical Structure | Methyl ester + Piperazine (C2-substituted) | Amphoteric nature; potential for hydrolysis.[1] |
| Chirality | Single Chiral Center at Piperazine C2 | Requires Chiral HPLC (Normal Phase or Polar Organic). |
| Basicity | Secondary Amine (Piperazine N1/N4) | Severe peak tailing on standard C18 silica at neutral pH. |
| Chromophore | Benzoate Ester ( | UV detection is highly sensitive; no derivatization needed. |
| Salt Form | Diacetate ( | Acetate is UV-transparent but volatile; requires NMR or IC for stoichiometry. |
The "Diacetate" Advantage
Unlike the hygroscopic hydrochloride salt, the diacetate form often crystallizes as a stable solid that is easier to handle in non-aqueous environments. However, verifying the 1:2 stoichiometry (Base:Acid) is critical, as excess acetic acid can inflate yield calculations, while sub-stoichiometric levels indicate instability.
Part 1: Achiral Purity (Chemical Purity)
Objective: Quantify the main component and identify process impurities (e.g., regioisomers, oxidation products).
Comparative Methodologies
| Feature | Method A: Acidic RP-HPLC (Standard) | Method B: High pH RP-HPLC (Recommended) |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm | Hybrid Silica C18 (e.g., XBridge BEH), 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Peak Shape | Often exhibits tailing (Asymmetry > 1.5) due to silanol interactions. | Superior Symmetry (Asymmetry < 1.2); amine is deprotonated. |
| Selectivity | Good for neutral impurities.[2] | Excellent for basic impurities; elutes piperazine earlier. |
Recommended Protocol (Method B)
-
Rationale: At pH 10, the piperazine secondary amines are largely uncharged, eliminating secondary interactions with residual silanols on the column stationary phase. This results in sharp peaks and higher sensitivity for impurities.
-
System: UPLC or HPLC with PDA detector.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Detection: 254 nm (Benzoate) and 210 nm (General).
Figure 1: Optimized workflow for achiral purity analysis using high-pH resistant columns.
Part 2: Chiral Purity (Enantiomeric Excess)
Objective: Separate the (S)-enantiomer (active) from the (R)-enantiomer (impurity). Challenge: The piperazine ring is polar, making traditional Normal Phase (Hexane/Ethanol) difficult due to solubility issues.
Recommended Protocol: Polar Organic Mode
This mode uses 100% polar organic solvents, avoiding the immiscibility issues of hexane while maintaining the hydrogen-bonding interactions necessary for chiral recognition.
-
Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IG .
-
Why IC/IG? Immobilized phases are robust and tolerate "non-standard" solvents like DCM or Ethyl Acetate if needed for solubility.
-
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Role of DEA: The basic modifier (DEA) is mandatory to sharpen the peaks of the basic piperazine. Without it, the enantiomers may co-elute as broad mounds.
-
-
Temperature: 25°C.
-
Performance: Expect Resolution (
) > 2.0.
Part 3: Salt Stoichiometry Validation
Since the "Diacetate" is a salt, HPLC-UV will only quantify the cation (the benzoate part). You must verify the anion (acetate) content to ensure the product is not a mixed salt or free base.
Method: 1H-NMR Spectroscopy
This is the most direct and self-validating method.
-
Solvent: Dissolve ~10 mg in
or . -
Integration:
-
Integrate the 4 aromatic protons of the benzoate (approx 7.4 - 8.0 ppm) = Set to 4.00.
-
Integrate the Acetate singlet (approx 1.9 ppm).
-
-
Calculation:
-
Expected Acetate Integral for Diacetate:
(2 acetate groups 3 protons). -
Acceptance Criteria: Integral 5.8 – 6.2.
-
Summary of Specifications
For a "Research Grade" Methyl 4-(piperazin-2-yl)benzoate diacetate, the following specifications are recommended based on the protocols above:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identification | 1H-NMR / MS | Conforms to structure |
| Assay (HPLC) | Method B (High pH) | > 98.0% (Area) |
| Chiral Purity | Chiralpak IC | > 99.0% ee |
| Acetate Content | 1H-NMR | 1.8 – 2.2 molar equivalents |
| Solubility | Visual | Soluble in Water, DMSO, Methanol |
References
-
Sigma-Aldrich. Methyl 4-[(2S)-piperidin-2-yl]benzoate hydrochloride Product Page. (Analogous structure reference). Retrieved from
-
BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Methodology for piperazine chiral separation). Retrieved from
-
Appretech Scientific. Methyl (S)-4-(piperazin-2-yl)benzoate Product Specifications. (Commercial availability of the core scaffold). Retrieved from
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015).[3] (Background on piperazine detection). Retrieved from
-
European Patent Office. Process for the separation of enantiomers of piperazine derivatives. EP 3419974 B1. (Grounding for chiral resolution techniques). Retrieved from
Sources
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- 3. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piperazine Salts: Diacetate vs. Hydrochloride for Pharmaceutical Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties and, consequently, its clinical efficacy. Piperazine, a versatile diprotic base, is a common scaffold in numerous therapeutic agents, particularly as an anthelmintic.[1] Its ability to form various salts allows for the modulation of key characteristics such as solubility, stability, hygroscopicity, and bioavailability.[2] Among the various salt forms, the diacetate and hydrochloride salts of piperazine are frequently considered. This guide provides an in-depth, objective comparison of piperazine diacetate and piperazine hydrochloride, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during drug development.
Unveiling the Counter-Ions: A Physicochemical Perspective
The choice between acetate and chloride as counter-ions for piperazine dictates the resulting salt's fundamental properties. This section delves into a comparative analysis of their key physicochemical parameters.
Solubility: A Tale of Two Affinities
A drug's solubility is a primary determinant of its absorption and bioavailability.[2] Piperazine itself is freely soluble in water.[3] The formation of salts can further modify this characteristic. While specific quantitative solubility data for piperazine diacetate is not extensively published, its non-hygroscopic nature suggests it likely possesses moderate to good aqueous solubility. In contrast, piperazine hydrochloride is known to be highly soluble in water.[3]
Table 1: Comparative Physicochemical Properties of Piperazine Diacetate vs. Piperazine Hydrochloride
| Property | Piperazine Diacetate | Piperazine Hydrochloride | Rationale and Implications |
| Molecular Formula | C₈H₁₈N₂O₄ | C₄H₁₂Cl₂N₂ | The diacetate salt has a higher molecular weight due to the two acetate counter-ions. |
| Molecular Weight | 206.24 g/mol | 159.05 g/mol | This difference should be considered when calculating dosage based on the active piperazine moiety. |
| Appearance | White crystalline solid | White to cream-colored needles or powder | Both are crystalline solids, but their crystal habits may differ, impacting formulation properties like flowability. |
| Melting Point (°C) | ~200[4] | 318 - 320[2] | The significantly higher melting point of the hydrochloride salt suggests a more stable crystal lattice. |
| Hygroscopicity | Non-hygroscopic | Hygroscopic[2] | This is a critical differentiating factor. The non-hygroscopic nature of the diacetate salt offers advantages in handling, manufacturing, and storage, as it is less prone to physical changes like caking and potential chemical degradation due to moisture absorption. The hygroscopicity of the hydrochloride salt necessitates controlled humidity environments. |
| Aqueous Solubility | Moderately to highly soluble (qualitative) | Highly soluble[3] | The higher anticipated solubility of the hydrochloride salt may lead to a faster onset of action. The diacetate salt's solubility would need to be experimentally determined to fully assess its suitability for different dosage forms. |
| Stability | Stable | More stable than piperazine base[2] | Both salts are more stable than the free base. The high melting point of the hydrochloride suggests excellent thermal stability. The stability of the diacetate salt under various conditions (pH, temperature, light) should be thoroughly investigated. |
Stability: The Guardian of Efficacy
The chemical stability of a pharmaceutical salt is paramount to ensure its shelf-life and the safety of the final product.[2] Piperazine hydrochloride is recognized for being more stable than the piperazine base.[2] While specific comparative stability studies are limited, the non-hygroscopic nature of piperazine diacetate suggests it may exhibit good stability, particularly in environments with fluctuating humidity.
Hygroscopicity: A Practical Divide
Hygroscopicity, the propensity of a substance to absorb moisture from the air, is a critical consideration in pharmaceutical formulation.[2] Herein lies a significant divergence between the two salts. Piperazine hydrochloride is known to be hygroscopic, which can lead to challenges in handling, processing, and storage, potentially causing physical changes like caking and increasing the risk of chemical degradation.[2] Conversely, piperazine diacetate has been reported to be non-hygroscopic, a highly desirable characteristic that simplifies manufacturing processes and enhances product stability.
Experimental Protocols for Comparative Evaluation
To facilitate a rigorous, data-driven comparison of piperazine diacetate and piperazine hydrochloride, the following experimental protocols are recommended. These methodologies are designed to provide the quantitative data necessary for informed salt selection.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of each salt should be determined using the well-established shake-flask method.
Methodology:
-
Preparation: Add an excess amount of the piperazine salt (either diacetate or hydrochloride) to a series of sealed containers, each containing a known volume of a specific solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 6.8).
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of the dissolved piperazine salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A calibration curve prepared with standard solutions of known concentrations is essential for accurate quantification.
Diagram 1: Workflow for Comparative Solubility Determination
Caption: Workflow for comparing the solubility of piperazine salts.
Hygroscopicity Assessment
A dynamic vapor sorption (DVS) analyzer can be used to quantitatively assess the hygroscopicity of each salt.
Methodology:
-
Sample Preparation: Place a precisely weighed sample of the piperazine salt into the DVS instrument.
-
Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C). The instrument will record the change in mass as a function of RH.
-
Data Analysis: Plot the change in mass (%) against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).
Stability Studies (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of the salts and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Expose both solid samples and solutions of each salt to a range of stress conditions as per ICH guidelines (Q1A(R2)), including:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (for solid state)
-
Photolytic: Exposure to light (e.g., 1.2 million lux hours)
-
-
Time Points: Withdraw samples at appropriate time intervals.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for comparative forced degradation studies.
Therapeutic Applications and Formulation Considerations
Both piperazine diacetate and hydrochloride are primarily utilized for their anthelmintic properties, particularly against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[1] The mechanism of action involves blocking the response of the worm's muscle to acetylcholine, leading to flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract.
The choice between the diacetate and hydrochloride salt can have significant implications for formulation development:
-
Oral Solid Dosage Forms (Tablets, Capsules): The non-hygroscopic nature of piperazine diacetate makes it an attractive candidate for solid dosage forms. It is less likely to cause manufacturing issues such as powder clumping and sticking to machinery. The hydrochloride salt, due to its hygroscopicity, would require more stringent control of humidity during manufacturing and packaging.
-
Oral Liquid Formulations (Syrups, Suspensions): The high aqueous solubility of piperazine hydrochloride may be advantageous for developing clear, stable solutions. For the diacetate salt, its solubility would need to be sufficient to achieve the desired concentration in a liquid formulation.
-
Bioavailability: While direct comparative bioavailability data is scarce, the higher aqueous solubility of the hydrochloride salt might suggest a faster rate of absorption. However, the dissolution rate of the solid dosage form in the gastrointestinal tract is also a critical factor. An in vitro dissolution test should be performed to compare the release profiles of formulations containing each salt.
Diagram 3: Salt Selection Logic for Formulation Development
Caption: Decision-making framework for piperazine salt selection.
Conclusion and Future Perspectives
The choice between piperazine diacetate and piperazine hydrochloride is a nuanced decision that hinges on the specific requirements of the intended pharmaceutical product. The hydrochloride salt offers the advantage of high aqueous solubility, which may translate to a faster onset of action. However, its hygroscopic nature presents challenges in manufacturing and storage. Conversely, the non-hygroscopic character of piperazine diacetate is a significant asset, simplifying formulation and enhancing product stability.
To make a definitive selection, it is imperative for researchers to conduct the head-to-head experimental comparisons outlined in this guide. The quantitative data generated from these studies on solubility, stability, hygroscopicity, and dissolution will provide the necessary evidence to select the optimal salt form that balances therapeutic efficacy with robust manufacturability. As the pharmaceutical industry continues to emphasize quality by design (QbD), a thorough understanding and characterization of API salt forms remain a cornerstone of successful drug development.
References
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Piperazine - Solubility of Things. Solubility of Things.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Analytical Methods. RSC Publishing.
- Study of the solid-liquid solubility in the piperazine-H2O-CO2 system using FBRM and PVM.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- A Review on Analytical Methods for Piperazine Determin
- US2919275A - Purification of piperazine.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
- Solid liquid solubility of piperazine. SINTEF.
- Piperazine derivatives for therapeutic use: A patent review (2010-present).
- Chapter 24 Anthelmintics and Parasiticides. Veterinary Clinical Pharmacology.
- The medicinal chemistry of piperazines: A review. Scilit.
- Dissolution testing in the modern world. European Pharmaceutical Review.
- Piperazine. Wikipedia.
- Piperazine derivatives for therapeutic use: a p
- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Egyptian Drug Authority.
- Understanding Dissolution Testing. Pharmaceutical Technology.
- Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. JPPRes.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
- Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note. SciSpace.
- The Anthelmintic Effect of Three Piperazine Derivatives on Ascaridia Galli (Schrank 1788).
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- colorimetric-method-for-the-determination-of-piperazine-in-pharmaceutical-formul
- piperazine diacetate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com.
- Comparing the toxicity of selected plant extract anthelmintics to levamisole hydrochloride and piperazine citr
- The medicinal chemistry of piperazines: A review.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- A Head-to-Head Comparison of Pamoate Salt Formul
- Effect of Different Anthelmintic Drugs on the Development and Efficacy of Duddingtonia flagrans. MDPI.
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Precision Validation of Methyl 4-(piperazin-2-yl)benzoate Diacetate: A Comparative Analytical Guide
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It moves beyond simple data reporting to provide a comparative analysis of analytical methodologies and salt-form performance for Methyl 4-(piperazin-2-yl)benzoate diacetate .
Executive Summary: The Stoichiometry Challenge
Methyl 4-(piperazin-2-yl)benzoate is a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in PARP inhibitors and GPCR ligands. While the free base offers high atom economy, its semi-solid or oily nature often necessitates salt formation for improved crystallinity, stability, and handling.
The Diacetate salt is a preferred alternative to hygroscopic hydrochlorides, but it presents a unique analytical challenge: Stoichiometric Ambiguity. Because piperazine possesses two basic nitrogen centers (pKa₁ ~5.3, pKa₂ ~9.7), it can crystallize as a monoacetate, a diacetate, or a non-stoichiometric solvate depending on the isolation conditions.
This guide compares the "performance" of three analytical methodologies—Combustion Analysis (CHN) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) —in validating the identity and purity of this specific compound.[1]
Comparative Analysis of Analytical Methodologies
To certify the Methyl 4-(piperazin-2-yl)benzoate diacetate (C₁₆H₂₄N₂O₆), researchers must select an analytical method that balances precision with structural insight.
Method A: Combustion Analysis (CHN)
-
Status: The "Gold Standard" for bulk purity.
-
Mechanism: High-temperature combustion (>900°C) converts the sample into CO₂, H₂O, and N₂, quantified by thermal conductivity detection.
-
Performance Verdict: Essential for Salt Confirmation. unlike HRMS, CHN "sees" the counter-ions (acetate). It is the only method that definitively proves the bulk material is the diacetate (1:2 ratio) rather than the monoacetate (1:1).
-
Limitation: Highly sensitive to trapped solvent or moisture (hygroscopicity), which can skew results outside the journal-mandated ±0.4% range.
Method B: Quantitative NMR (qNMR)
-
Status: The "Modern Contender."
-
Mechanism: Integration of the acetate methyl singlet (δ ~1.9 ppm) vs. the benzoate aromatic protons (δ ~7.9 ppm) using an internal standard (e.g., Maleic Acid).
-
Performance Verdict: Superior for Stoichiometry. qNMR provides a direct molar ratio of Acid:Base. It is less affected by trace moisture than CHN but requires a high-purity internal standard.
-
Limitation: Does not detect inorganic impurities or non-protonated contaminants.
Method C: High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Ionization (ESI+) to detect the [M+H]⁺ parent ion.
-
Performance Verdict: Ineffective for Salt Analysis. In the mass spectrometer, the non-covalent acetate counter-ions dissociate. You will detect the free base cation (
221.12), providing no information about the salt form or stoichiometry.
Data Presentation: Theoretical Baselines
Use the following reference table to interpret your experimental data. Deviations suggest solvation or incorrect salt formation.
Table 1: Theoretical Elemental Composition (Calculated)
| Molecular Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| Free Base | C₁₂H₁₆N₂O₂ | 220.27 | 65.43 | 7.32 | 12.72 |
| Monoacetate | C₁₄H₂₀N₂O₄ | 280.32 | 59.99 | 7.19 | 9.99 |
| Diacetate (Target) | C₁₆H₂₄N₂O₆ | 340.37 | 56.46 | 7.11 | 8.23 |
| Diacetate Monohydrate | C₁₆H₂₆N₂O₇ | 358.39 | 53.62 | 7.31 | 7.82 |
Critical Insight: Note the significant drop in % Nitrogen (12.72% → 8.23%) as you move from Free Base to Diacetate. This is your primary indicator of successful salt formation.
Experimental Protocol: The Self-Validating Workflow
To achieve publishable data (±0.4% accuracy), follow this protocol designed to mitigate the hygroscopic nature of piperazine salts.
Phase 1: Sample Preparation (The "Drying" Step)
Context: Piperazine salts can trap atmospheric moisture, artificially lowering %C and %N values.
-
Recrystallization: Dissolve crude solid in minimal hot Ethanol/Ethyl Acetate (1:3). Cool slowly to 4°C.
-
Vacuum Drying: Place crystals in a vacuum drying pistol (Abderhalden) or vacuum oven.
-
Temp: 45°C (Avoid >60°C to prevent sublimation of acetic acid).
-
Pressure: < 1 mbar.
-
Time: Minimum 12 hours.
-
Desiccant: P₂O₅ (Phosphorus Pentoxide) is mandatory to scavenge water.
-
Phase 2: Combustion Analysis (CHN)
-
Calibration: Calibrate the analyzer (e.g., Thermo FlashSmart or Elementar vario) using Acetanilide (K factor determination).
-
Weighing: Weigh 2.0–3.0 mg of the dried sample into a tin capsule. Note: Weighing must be rapid to prevent moisture uptake.
-
Combustion: Run with added Oxygen boost (5s) to ensure complete combustion of the aromatic benzoate ring.
-
Validation: Run a standard (e.g., Sulfanilamide) every 10 samples to check for drift.
Phase 3: qNMR Cross-Validation (Optional but Recommended)
-
Dissolve 10 mg of sample in D₂O or DMSO-d₆.
-
Add 5 mg of Maleic Acid (TraceCERT® grade) as internal standard.
-
Set relaxation delay (d1) to 30 seconds (5 × T₁) to ensure full relaxation of protons.
-
Integrate the Acetate singlet (1.9 ppm) vs. Piperazine/Benzoate signals. Ratio should be exactly 2.0 : 1.0.
Visualization: Analytical Decision Logic
The following diagram illustrates the logical flow for validating the salt form, ensuring no ambiguity remains between the mono- and di-acetate forms.
Figure 1: Decision logic for validating salt stoichiometry. Note that % Nitrogen is the most sensitive discriminator between mono- and di-acetate forms.
References
-
PubChem. Methyl 4-(piperazin-2-yl)benzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
Khaligh, N. G., et al. (2023). Study of thermal behavior of 1H,4H-piperazine-N,N′-diium diacetate. ResearchGate. Available at: [Link]
-
University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry. Available at: [Link]
-
AZoNano. The Problems Associated With Elemental Analysis. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-(piperazin-2-YL)benzoate Diacetate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-(piperazin-2-YL)benzoate diacetate. As a specific Safety Data Sheet (SDS) for this compound may not be readily available, we will proceed with a conservative and safety-first approach, treating it as a hazardous substance based on the known profiles of its structural analogs, such as piperazine and benzoate derivatives.
The principles outlined here are grounded in established safety protocols and regulatory standards, designed to provide you with a self-validating system for waste management that ensures compliance and minimizes risk.
Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. In the absence of a specific SDS, we must infer the potential risks from its constituent chemical groups: the piperazine ring, the methyl benzoate group, and the diacetate salt form.
-
Piperazine Derivatives: Piperazine itself is known to be a combustible solid that can cause skin and eye irritation.[1][2] It is also classified as corrosive and may emit corrosive and poisonous fumes in a fire.[1][2]
-
Benzoate Esters: Methyl benzoate is listed as harmful if swallowed.
-
Acetate Salts: While often less hazardous, the acetate form can influence the compound's solubility and reactivity.
Given this information, it is imperative to handle Methyl 4-(piperazin-2-YL)benzoate diacetate with the appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, a lab coat, chemical safety goggles, and nitrile gloves.[3][4]
Table 1: Inferred Hazard Profile and Handling Summary
| Potential Hazard | Basis of Assessment | Required PPE | Immediate Action in Case of Exposure |
| Skin/Eye Irritation & Corrosion | Piperazine derivatives are known irritants/corrosives.[1][5] | Nitrile gloves, safety goggles/face shield, lab coat. | Immediately flush affected area with copious amounts of water for at least 15 minutes.[3][6] |
| Harmful if Swallowed/Inhaled | Benzoate esters can be harmful if ingested. Dust from solids can be inhaled. | Use in a well-ventilated area or chemical fume hood. | Move to fresh air. Do NOT induce vomiting. Seek immediate medical attention.[6] |
| Combustibility | Piperazine is a combustible solid.[2] | Store away from ignition sources. | Use dry chemical, CO2, or water spray extinguishers.[2] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. Following these steps ensures that waste is handled, segregated, and stored in a manner that is safe and compliant with federal and local regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Step 1: Immediate Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix different waste streams.[9] This prevents unforeseen and potentially dangerous chemical reactions.
-
Designate a Waste Container: Use a chemically compatible container, clearly labeled for "Methyl 4-(piperazin-2-YL)benzoate diacetate" waste. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste (e.g., solutions containing the compound), use a designated liquid waste container.
-
Collect at the Source: Place all materials contaminated with the compound directly into this designated container. This includes:
-
Unused or excess solid compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, paper towels).
-
Rinsate from cleaning contaminated glassware (see Step 2).
-
-
Do Not Dispose in General Trash or Sink: Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain.[10]
Step 2: Decontamination of Labware
Properly decontaminating reusable labware minimizes chemical carryover and reduces the volume of hazardous waste.
-
Initial Rinse: Rinse the contaminated glassware (e.g., beakers, flasks) three times with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone).
-
Collect Rinsate: This initial rinsate is considered hazardous waste. It must be collected and added to your designated liquid waste container for Methyl 4-(piperazin-2-YL)benzoate diacetate.
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
Step 3: Proper Waste Container Management
Effective container management is crucial for laboratory safety and regulatory compliance.
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[8]
Step 4: Storage Pending Disposal
Waste must be stored safely in a designated on-site location, often referred to as a Satellite Accumulation Area (SAA), before being collected by your institution's Environmental Health and Safety (EHS) department.[9][11]
-
Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area that is designated for hazardous waste.[12]
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][13]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 4-(piperazin-2-YL)benzoate diacetate waste.
Sources
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 13. connmaciel.com [connmaciel.com]
Technical Advisory: Safe Handling & Logistics for Methyl 4-(piperazin-2-yl)benzoate diacetate
Executive Summary
This advisory provides immediate, actionable guidance for handling Methyl 4-(piperazin-2-yl)benzoate diacetate . In the absence of a compound-specific Safety Data Sheet (SDS) from major global indices for this specific salt form, we apply the Precautionary Principle . This protocol derives its safety margins from the structural toxicology of its parent pharmacophores: the piperazine ring (a known respiratory and skin sensitizer) and the methyl benzoate moiety (an irritant).
Critical Warning: Piperazine derivatives are potent sensitizers. Repeated inhalation of dust, even at low levels, can lead to occupational asthma and contact dermatitis. Strict dust control is the primary safety objective.
Hazard Profiling & Risk Assessment
To establish a self-validating safety system, we must understand the "Why" behind the hazards. We deconstruct the molecule into its functional components to predict reactivity and toxicity.
| Functional Component | Hazard Class (GHS Derived) | Physiological Mechanism |
| Piperazine Core | Resp.[1][2][3][4] Sens. 1 / Skin Sens. 1 | The secondary amine structure can haptenize proteins, triggering an immune response (IgE-mediated sensitization). This leads to allergic dermatitis or asthma upon re-exposure. |
| Methyl Benzoate | Skin Irrit. 2 / Eye Irrit.[2][5] 2A | Esters can hydrolyze on moist mucous membranes, causing local irritation. |
| Diacetate Salt | Eye Irrit.[2][3][4][5][6] 2A | The acetate salt form increases water solubility. While this reduces volatility compared to the free base, it increases bioavailability if inhaled or dissolved in sweat on the skin. |
Physical State: Likely a white to off-white crystalline solid. Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to the diacetate salt formation.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.
2.1 Respiratory Protection (CRITICAL)
-
Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Weighing Station .
-
PPE Requirement:
-
Scenario A (Inside Fume Hood): Surgical mask is insufficient. No additional respirator is required if sash is at proper working height.
-
Scenario B (Outside Hood/Spill Cleanup): A NIOSH-certified N95 or P100 particulate respirator is mandatory.
-
Rationale: Piperazine salts form fine dusts that are invisible to the naked eye but easily inhaled.
-
2.2 Dermal Protection
-
Glove Protocol: Double-gloving is required for stock solution preparation.
-
Inner Layer: Nitrile (4 mil / 0.10 mm).
-
Outer Layer: Nitrile (Extended cuff, minimum 5 mil).
-
Technique: "Change on Contamination." If the outer glove is splashed, immediately strip and replace it.
-
-
Body Covering: Standard lab coat (buttoned/snapped). For quantities >10g, wear a disposable Tyvek® apron to prevent dust accumulation on fabric lab coats.
2.3 Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Contraindication: Do not use safety glasses with open sides. The dust can migrate around lenses.
Operational Protocols: Step-by-Step
3.1 Weighing and Solubilization
-
Preparation: Place the balance inside the fume hood. If this is not possible, use a localized HEPA-filtered balance enclosure.
-
Anti-Static Measures: Piperazine salts can be static-prone. Use an anti-static gun or ionizing bar if the powder "flies."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.
-
Solubilization: Add solvent (e.g., DMSO or Water) to the vial before removing it from the hood. Capping the vial containing the dry solid minimizes dust risk during transport.
3.2 Spill Response (Solid State)
-
Do NOT dry sweep. This generates aerosols.
-
Step 1: Evacuate the immediate area if the spill is >5g and outside a hood.
-
Step 2: Don N95/P100 respirator and double gloves.
-
Step 3: Cover the spill with a paper towel dampened with water (or weak acetic acid if available, though water is sufficient for diacetates).
-
Step 4: Wipe up the wet slurry.
-
Step 5: Clean the surface with a detergent solution, followed by water.
Waste Management & Disposal Logistics
Disposal must adhere to "Organic Amine" protocols.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated hazardous waste bag (polyethylene). Label as "Piperazine Derivative - Sensitizer." Incineration is the preferred destruction method. |
| Liquid Waste | Non-Halogenated Organic | If dissolved in DMSO/Methanol: Dispose in "Organic Solvents (Non-Halo)" carboy. If aqueous: Adjust pH to 6-8 if necessary, then dispose in "Aqueous Organic" waste. |
| Contaminated Sharps | Hazardous Sharps | Needles used with this compound must be uncapped and placed directly into sharps containers. Do not recap. |
Visualizations
Diagram 1: Exposure Control & PPE Logic
This decision tree guides the researcher through the correct safety setup based on the activity.
Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the piperazine derivative.
Diagram 2: Waste Disposal Workflow
A clear path for disposal to prevent mixing incompatible waste streams.
Caption: Segregation workflow ensuring piperazine derivatives are routed to incineration, preventing water table contamination.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Piperazine: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
National Library of Medicine. (2023). Piperazine - Compound Summary (PubChem). National Center for Biotechnology Information. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
